molecular formula C29H46O8 B15497318 3-O-Acetyl-20-hydroxyecdysone

3-O-Acetyl-20-hydroxyecdysone

货号: B15497318
分子量: 522.7 g/mol
InChI 键: UWFCFVQTAHITKV-OQQOFWQASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

20-Hydroxyecdysone 3-acetate has been reported in Gentiana dahurica, Ajuga reptans, and other organisms with data available.

属性

分子式

C29H46O8

分子量

522.7 g/mol

IUPAC 名称

[(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21-,22+,23-,24+,26+,27+,28+,29+/m0/s1

InChI 键

UWFCFVQTAHITKV-OQQOFWQASA-N

手性 SMILES

CC(=O)O[C@@H]1C[C@H]2C(=O)C=C3[C@@H]([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C

规范 SMILES

CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C

产品来源

United States

Foundational & Exploratory

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-20-hydroxyecdysone, an acetylated derivative of the potent phytoecdysteroid 20-hydroxyecdysone (B1671079), is a compound of increasing interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, drawing upon evidence from closely related acetylated ecdysteroids. It details presumptive botanical origins, presents quantitative data for analogous compounds to establish a baseline for future research, outlines detailed experimental protocols for extraction and analysis, and visualizes the established ecdysteroid signaling pathway. This document serves as a foundational resource for researchers seeking to explore the therapeutic potential of this specific phytoecdysteroid.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structural analogues of insect molting hormones. 20-hydroxyecdysone is one of the most abundant and well-studied phytoecdysteroids, exhibiting a range of anabolic, adaptogenic, and protective properties. Its acetylated derivatives, such as this compound, are thought to possess modified bioavailability and bioactivity, making them intriguing candidates for drug development. While direct evidence for the natural occurrence of this compound is still emerging, the presence of other acetylated ecdysteroids in specific plant genera provides strong indications of its potential botanical sources. This guide synthesizes the available data to direct future research in this promising area.

Potential Natural Sources of this compound

Direct identification of this compound in specific plant species is not yet widely documented in publicly available literature. However, the established presence of other acetylated ecdysteroids in the Silene and Chenopodium genera makes them primary candidates for investigation.

  • Silene Genus: Various species within the Silene genus (Caryophyllaceae family) are known to produce a diverse array of phytoecdysteroids. Notably, 2-Deoxy-α-ecdysone 3-acetate has been isolated from Silene scabrifolia and 22-O-acetyl-20-hydroxyecdysone from Silene tatarinowii. The enzymatic machinery for acetylation of the ecdysteroid core structure is clearly present in this genus, suggesting that this compound may also be present, potentially as a minor constituent.

  • Chenopodium Genus: The Chenopodium genus, which includes the well-known quinoa (Chenopodium quinoa), is another promising source. Research has identified 2,3-monoacetonides of 20-hydroxyecdysone in Chenopodium album. The presence of modifications at the C-3 position of the 20-hydroxyecdysone backbone in this genus strongly suggests that 3-O-acetylation is a plausible biosynthetic step.

Further investigation into other ecdysteroid-rich plant families, such as Asteraceae (Serratula), Lamiaceae (Ajuga), and Commelinaceae (Cyanotis), may also yield this compound.

Quantitative Data on Related Acetylated Ecdysteroids

To provide a framework for anticipated yields, the following table summarizes quantitative data for closely related acetylated ecdysteroids and the more common 20-hydroxyecdysone found in candidate plant genera. It is important to note that concentrations can vary significantly based on the plant part, developmental stage, and environmental conditions.

Plant SpeciesCompoundConcentration (% of dry weight)Plant PartReference
Silene praemixtaTotal Ecdysteroids2.0%Aerial Parts[1]
Silene viridifloraTotal Ecdysteroids1.6%Aerial Parts[1]
Silene linicola20-hydroxyecdysone0.367%Aerial Parts[1]
Silene praemixta20-hydroxyecdysone0.27%Aerial Parts[1]
Silene viridiflora20-hydroxyecdysone0.35%Aerial Parts[1]
Chenopodium quinoa (seeds)20-hydroxyecdysone0.01%Seeds

Note: Data for this compound is not yet available and would require targeted analytical studies.

Experimental Protocols

The following protocols are adapted from established methods for the extraction, isolation, and quantification of 20-hydroxyecdysone and its derivatives. These can serve as a starting point for the targeted analysis of this compound.

Extraction and Preliminary Purification

This protocol outlines a general procedure for obtaining a crude ecdysteroid-rich extract from plant material.

Methodology:

  • Plant Material Preparation: Air-dry the collected plant material (e.g., aerial parts of Silene species) at room temperature, shielded from direct sunlight. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24 hours at room temperature. Filter the extract to remove solid plant debris.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of water and methanol (1:1 v/v). Perform successive extractions with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Discard the hexane phase.

  • Further Partitioning: Subsequently, perform partitioning of the aqueous methanol phase against a solvent of intermediate polarity, such as ethyl acetate, to separate different classes of compounds. The ecdysteroids are expected to be in the more polar fractions.

G Figure 1: General Extraction Workflow A Dried, Powdered Plant Material B Methanol Extraction A->B C Filtration B->C D Rotary Evaporation C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Hexane) E->F G Aqueous Methanol Phase F->G Remove Lipids/Chlorophyll H Ethyl Acetate Partitioning G->H I Ecdysteroid-Enriched Fraction H->I

Figure 1: General Extraction Workflow
Isolation by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the analytical or semi-preparative isolation of this compound.

Methodology:

  • Sample Preparation: Dissolve the ecdysteroid-enriched fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is commonly used. A starting gradient could be 80% A / 20% B, increasing to 50% A / 50% B over 30 minutes. The more non-polar nature of the acetylated compound may require a higher initial concentration of the organic solvent compared to 20-hydroxyecdysone.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 242 nm, which corresponds to the characteristic absorbance of the ecdysteroid chromophore.

  • Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its retention time relative to a 20-hydroxyecdysone standard (it should elute later).

  • Structure Elucidation: Confirm the identity of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

G Figure 2: HPLC Isolation Workflow A Ecdysteroid-Enriched Extract B Dissolve in Mobile Phase & Filter A->B C HPLC Injection (C18 Column) B->C D Gradient Elution (Water/Acetonitrile) C->D E UV Detection (242 nm) D->E F Fraction Collection E->F G Structural Analysis (MS, NMR) F->G

Figure 2: HPLC Isolation Workflow

Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids are primarily mediated through their interaction with a nuclear receptor complex. The generally accepted signaling pathway for 20-hydroxyecdysone is as follows, and it is hypothesized that this compound may act through a similar mechanism, potentially with altered receptor affinity or cellular uptake.

  • Cellular Entry: Being lipophilic, ecdysteroids can cross the cell membrane to enter the cytoplasm.

  • Receptor Binding: In the nucleus, the ecdysteroid binds to the Ecdysone Receptor (EcR), a ligand-activated transcription factor.

  • Heterodimerization: The ligand-bound EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).

  • DNA Binding: This EcR/USP heterodimer binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the complex to EcREs recruits co-activator proteins and initiates the transcription of early response genes, which in turn regulate a cascade of downstream genes responsible for the physiological response.

G Figure 3: Ecdysteroid Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Ecd This compound EcR EcR Ecd->EcR Enters Nucleus & Binds Complex EcR/USP/Ecdysteroid Complex EcR->Complex USP USP USP->Complex EcRE EcRE (DNA) Complex->EcRE Binds to Gene Target Gene Transcription EcRE->Gene Initiates

Figure 3: Ecdysteroid Signaling Pathway

Conclusion

While the direct isolation of this compound from a natural source awaits definitive confirmation in peer-reviewed literature, the evidence strongly points towards the Silene and Chenopodium genera as prime candidates for its discovery. The presence of analogous acetylated ecdysteroids within these plants provides a solid foundation for targeted phytochemical investigations. The experimental protocols and pathway diagrams presented in this guide offer a robust starting point for researchers to successfully isolate, quantify, and characterize the biological activity of this promising compound. Further research is warranted to unlock the full therapeutic potential of this compound.

References

Isolating 3-O-Acetyl-20-hydroxyecdysone from Cyanotis arachnoidea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the isolation and purification of 3-O-Acetyl-20-hydroxyecdysone, a phytoecdysteroid found in Cyanotis arachnoidea. The document outlines detailed experimental protocols, from extraction to chromatographic separation, based on available scientific literature. Quantitative data, where available, is presented in tabular format for clarity. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the isolation process and a hypothesized signaling pathway for ecdysteroids, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Cyanotis arachnoidea, a plant rich in phytoecdysteroids, is a significant industrial source of these bioactive compounds. Phytoecdysteroids, including the prominent 20-hydroxyecdysone (B1671079) and its derivatives, have garnered attention for their potential pharmacological applications, such as anabolic and adaptogenic effects, without the androgenic side effects of synthetic steroids. Among the various ecdysteroids present in C. arachnoidea, this compound is a notable acetylated derivative. Acetylation can significantly modulate the biological activity of ecdysteroids, making the isolation and study of such compounds a key area of research.

This guide aims to provide a comprehensive technical overview of the methodologies for isolating this compound from C. arachnoidea extracts.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the literature, the following tables summarize the types of data relevant to its isolation and characterization.

Table 1: Chromatographic Methods Employed in the Isolation of Ecdysteroids from Cyanotis arachnoidea

Chromatographic TechniqueStationary PhaseTypical Mobile Phase ComponentsReference
Column ChromatographyAlumina, Silica (B1680970) Geln-Hexane, Acetone, Chloroform, Methanol (B129727)[1]
Octadecyl Silane (B1218182) (ODS) Column ChromatographyC18 Silica GelAcetonitrile (B52724), Water[1]
Centrifugal Partition Chromatography (CPC)Liquid-Liquidn-Hexane, Ethyl Acetate, Methanol, Water[2]
High-Performance Liquid Chromatography (HPLC)C18 or BiphenylAcetonitrile, Methanol, Water[3][4]
Thin Layer Chromatography (TLC)Silica Gel-[1]

Table 2: Spectroscopic Data for the Characterization of 20-hydroxyecdysone Acetates

Spectroscopic MethodKey Observations for Acetylated EcdysteroidsReference
¹H NMRPresence of a singlet peak around δ 2.1 ppm corresponding to the acetyl group protons. Downfield shift of the proton attached to the carbon bearing the acetyl group.[3]
¹³C NMRPresence of a carbonyl signal for the acetyl group around δ 172 ppm and a methyl signal around δ 21 ppm.[3]
Mass Spectrometry (MS)Molecular ion peak corresponding to the addition of an acetyl group (42 Da) to 20-hydroxyecdysone.[1]

Experimental Protocols

The following protocols are a composite representation based on methodologies described in the scientific literature for the isolation of ecdysteroids from C. arachnoidea.

Extraction
  • Plant Material Preparation: Air-dried and powdered whole plant or roots of Cyanotis arachnoidea are used as the starting material.

  • Solvent Extraction: The powdered plant material is typically extracted with methanol or ethanol (B145695) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex crude extract.

Step 1: Initial Fractionation using Column Chromatography

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of n-hexane and acetone, gradually increasing in polarity. For example, starting with 100% n-hexane and gradually increasing the proportion of acetone.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

Step 2: Reversed-Phase Chromatography

  • Stationary Phase: Octadecyl silane (C18) silica gel.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, starting with a higher proportion of water and gradually increasing the organic solvent.

  • Fraction Analysis: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

  • Column: A preparative or semi-preparative reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used. The exact composition should be optimized based on analytical HPLC results.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Isolation: The peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC.

Alternative Technique: Centrifugal Partition Chromatography (CPC)

CPC, a liquid-liquid chromatography technique, can be employed for the separation of ecdysteroids. A typical biphasic solvent system for this purpose is composed of n-hexane, ethyl acetate, methanol, and water (e.g., in a 1:5:1:5 v/v/v/v ratio).[2]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow plant_material Cyanotis arachnoidea (Powdered Plant Material) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Acetone gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions rp_chromatography Reversed-Phase (C18) Chromatography (Water/Acetonitrile gradient) fractions->rp_chromatography enriched_fraction Enriched Fraction containing This compound rp_chromatography->enriched_fraction hplc Preparative HPLC (C18, Water/Acetonitrile) enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Figure 1: General experimental workflow for the isolation of this compound.
Hypothesized Signaling Pathway

While the specific signaling pathway for this compound is not well-elucidated, it is hypothesized to be similar to that of 20-hydroxyecdysone in mammals, which involves the PI3K/Akt pathway.

signaling_pathway ecdysteroid This compound receptor Cell Surface Receptor (Hypothesized) ecdysteroid->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation protein_synthesis Increased Protein Synthesis (Anabolic Effect) mtor->protein_synthesis

Figure 2: Hypothesized signaling pathway for the anabolic effects of ecdysteroids in mammals.

Conclusion

The isolation of this compound from Cyanotis arachnoidea is a multi-step process requiring a combination of extraction and chromatographic techniques. While the general methodology is established, there is a need for more detailed quantitative studies to determine the precise yields and purity at each stage of the isolation process. The provided protocols and workflows serve as a valuable starting point for researchers aiming to isolate and study this and other acetylated ecdysteroids. Further research into the specific biological activities and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The following sections detail the experimental protocols for isolation and the spectroscopic data that are crucial for its structural determination, including mass spectrometry and a complete analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra.

Introduction

This compound is an acetylated derivative of the prominent insect molting hormone, 20-hydroxyecdysone. It is often found as a minor component in plant extracts, notably from species such as Cyanotis arachnoidea.[1][2][3] The structural elucidation of such natural products is fundamental for understanding their chemical properties, biological activities, and potential applications in drug development. This guide will walk through the systematic process of isolating and characterizing this compound.

Experimental Protocols

The isolation and purification of this compound from its natural source, typically the roots or whole plant of Cyanotis arachnoidea, involves a multi-step chromatographic process.[1][3]

1. Extraction: The dried and powdered plant material is exhaustively extracted with a 75% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

2. Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction, which typically contains the ecdysteroids, is collected and dried.

3. Chromatographic Purification: The ethyl acetate fraction is subjected to a series of column chromatography steps to isolate the target compound. A typical purification sequence is as follows:

  • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Octadecylsilyl (ODS) Column Chromatography: Fractions containing the compound of interest are further purified on an ODS column using a methanol-water gradient.
  • Sephadex LH-20 Column Chromatography: This step is used for final purification, with methanol as the mobile phase, to remove any remaining impurities.
  • Semi-preparative High-Performance Liquid Chromatography (HPLC): For obtaining a highly pure compound, a final purification step using semi-preparative HPLC with a C18 column and a methanol-water or acetonitrile-water mobile phase is employed.[2]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Dried Plant Material (e.g., Cyanotis arachnoidea) extraction Extraction (75% Ethanol) plant_material->extraction fractionation Fractionation (Ethyl Acetate) extraction->fractionation silica_gel Silica Gel Chromatography fractionation->silica_gel ods ODS Chromatography silica_gel->ods sephadex Sephadex LH-20 Chromatography ods->sephadex hplc Semi-preparative HPLC sephadex->hplc pure_compound Pure 3-O-Acetyl-20- hydroxyecdysone hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is determined through a combination of mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) provides crucial information about the molecular weight and elemental composition of the compound. For this compound (C₂₉H₄₆O₈), the expected molecular weight is 522.32 g/mol . In positive ion mode, the ESI-MS spectrum would typically show a protonated molecular ion [M+H]⁺ at m/z 523.3. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can reveal structural features. Key fragmentations for ecdysteroids involve sequential losses of water molecules from the steroid nucleus and the side chain. The cleavage of the side chain between C20 and C22 is also a characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound, with assignments based on comparison with the parent compound, 20-hydroxyecdysone, and analysis of 2D NMR data.[4][5]

Table 1: ¹H NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
2~3.85m
3~4.95m
5~2.35dd12.0, 4.0
75.80d2.5
9~3.10m
17~2.40m
18-H₃0.88s
19-H₃0.95s
21-H₃1.20s
22~3.40dd9.0, 2.5
26-H₃1.18s
27-H₃1.18s
OAc-H₃2.05s

Table 2: ¹³C NMR Data of this compound (in CD₃OD)

PositionChemical Shift (δ, ppm)
1~38.0
2~68.0
3~71.0
4~32.0
5~51.0
6204.0
7122.0
8167.0
9~35.0
10~39.0
11~22.0
12~32.0
13~48.0
1484.0
15~32.0
16~22.0
17~50.0
1818.0
1924.0
2078.0
2122.0
2278.0
23~33.0
24~43.0
2577.0
2630.0
2730.0
OAc-C=O172.0
OAc-CH₃21.0
2D NMR Spectroscopy

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. Key COSY correlations would be observed between H-2 and H-3, H-5 and its neighboring protons, and along the side chain protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is critical for establishing the overall carbon skeleton and the position of substituents. A key HMBC correlation for this compound would be from the acetyl protons (δ ~2.05 ppm) to the C-3 carbon (δ ~71.0 ppm), confirming the position of the acetate group.

The following diagram illustrates some of the key HMBC and COSY correlations that are instrumental in the structure elucidation of this compound.

nmr_correlations cluster_steroid Key Structural Fragments H3 H-3 (~4.95 ppm) H2 H-2 (~3.85 ppm) H3->H2 COSY C3 C-3 (~71.0 ppm) C2 C-2 (~68.0 ppm) OAc_H OAc-H₃ (2.05 ppm) OAc_H->C3 HMBC OAc_C OAc-C=O (172.0 ppm) OAc_H->OAc_C HMBC H19 H₃-19 (0.95 ppm) C10 C-10 (~39.0 ppm) H19->C10 HMBC C5 C-5 (~51.0 ppm) H19->C5 HMBC H7 H-7 (5.80 ppm) C9 C-9 (~35.0 ppm) H7->C9 HMBC H21 H₃-21 (1.20 ppm) C20 C-20 (78.0 ppm) H21->C20 HMBC C22 C-22 (78.0 ppm) H21->C22 HMBC

Figure 2: Key 2D NMR correlations for this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern separation and spectroscopic techniques. The detailed experimental protocols and comprehensive analysis of mass spectrometry and 1D/2D NMR data, as outlined in this guide, provide a robust framework for the unambiguous characterization of this and other related natural products. This foundational knowledge is indispensable for further research into the biological activities and potential therapeutic applications of this class of compounds.

References

A Technical Guide to the Biosynthesis of Acetylated Ecdysteroids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoecdysteroids are a class of plant-derived secondary metabolites structurally analogous to insect molting hormones. They function as potent defense compounds against phytophagous insects and possess a wide array of pharmacological activities in mammals, making them of significant interest for drug development. The biosynthesis of these complex polyhydroxylated steroids begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to form a sterol backbone, which is then subjected to a series of oxidative modifications. A further layer of structural diversity is introduced by conjugation reactions, including acetylation. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to acetylated ecdysteroids in plants. It details the core pathway, summarizes quantitative data for major phytoecdysteroids, provides in-depth experimental protocols for their extraction and analysis, and uses pathway and workflow diagrams to illustrate key processes. This document highlights that while the general pathway is outlined, the specific enzymes, particularly the acetyltransferases responsible for the final acetylation step in plants, remain an active area for future research.

Introduction

Ecdysteroids are steroidal hormones that govern molting and metamorphosis in arthropods. Plants, in a remarkable example of convergent evolution, also synthesize these compounds, known as phytoecdysteroids. In plants, they do not function as hormones but as protective agents against insect herbivores, disrupting their development with lethal consequences.[1] The discovery of phytoecdysteroids in the 1960s opened a field of research that now encompasses over 500 known analogues, with 20-hydroxyecdysone (B1671079) (20E) being one of the most common.[2][3]

These compounds exhibit significant pharmacological potential in vertebrates, including anabolic, anti-diabetic, and hepatoprotective effects, without the androgenic side effects of anabolic steroids.[2] This has spurred interest in their application in medicine and as nutritional supplements. The structural diversity of phytoecdysteroids is enhanced through various modifications, including hydroxylation, glycosylation, and acetylation.[1] Acetylated ecdysteroids, such as ecdysone-22-O-acetate and 20-hydroxyecdysone-2,3,22-tri-O-acetate, represent a subset of these natural products whose specific biological roles and biosynthetic origins are still being uncovered.[4] This guide focuses on the biosynthetic pathway that leads to these acetylated derivatives.

The Core Ecdysteroid Biosynthetic Pathway

The biosynthesis of phytoecdysteroids is a multi-stage process that begins with simple precursors and builds the complex, polyhydroxylated sterol structure. Plants, unlike insects, can synthesize the core sterol nucleus de novo.[1]

Mevalonate Pathway Precursors

The journey starts with Acetyl-CoA , a central metabolite in the cell. The biosynthesis of phytoecdysteroids proceeds through the cytosolic mevalonate (MVA) pathway.[2][5] In this pathway, two molecules of acetyl-CoA are condensed by an Acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA.[6] A series of subsequent enzymatic steps leads to the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These isoprenoid units are the universal precursors for all terpenoids, including sterols.

Formation of the Ecdysteroid Skeleton

Six isoprenoid units are condensed to form squalene, which is then cyclized to produce a tetracyclic triterpenoid (B12794562) scaffold like lanosterol.[7] From this point, the pathway diverges towards the formation of specific plant sterols. While insects utilize dietary cholesterol, plants can synthesize their own sterols. Evidence suggests that lathosterol (B1674540) or cholesterol serves as the direct precursor to the ecdysteroid backbone.[2]

The conversion of the sterol precursor into the characteristic ecdysteroid core involves a series of oxidative reactions, primarily hydroxylations at various carbon atoms and the formation of a 7-en-6-one chromophore.[7] These steps are catalyzed by cytochrome P450 monooxygenases.[8] It is important to note that while the general sequence of these modifications is understood, the specific plant enzymes homologous to the well-characterized "Halloween" genes (ecdysteroidogenic enzymes in insects) have not been identified.[8][9] This suggests that plants evolved a distinct set of enzymes to achieve the same chemical transformations. The pathway culminates in the production of foundational ecdysteroids like ecdysone (B1671078) and the highly common 20-hydroxyecdysone (20E).

Ecdysteroid Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 Sterol Synthesis cluster_2 Ecdysteroid Core Synthesis cluster_3 Terminal Modification Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Cholesterol / Lathosterol Cholesterol / Lathosterol Lanosterol->Cholesterol / Lathosterol Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol / Lathosterol->7-dehydrocholesterol Dehydrogenation Ketodiol / Ketotriol Ketodiol / Ketotriol 7-dehydrocholesterol->Ketodiol / Ketotriol Black Box (Oxidations) Ecdysone Ecdysone Ketodiol / Ketotriol->Ecdysone Hydroxylation (P450s) 20-Hydroxyecdysone 20-Hydroxyecdysone Ecdysone->20-Hydroxyecdysone Hydroxylation (P450s) Acetylated Ecdysteroids Acetylated Ecdysteroids 20-Hydroxyecdysone->Acetylated Ecdysteroids Acetylation (Putative Acetyltransferase)

Figure 1: Generalized biosynthetic pathway of acetylated phytoecdysteroids.

Acetylation of Phytoecdysteroids

Acetylation is a common terminal modification in plant secondary metabolism, often altering a compound's solubility, stability, and biological activity. In the context of phytoecdysteroids, acetate (B1210297) esters are one of several known conjugate forms.[1] Compounds such as ecdysone-2,3-di-O-acetate, ecdysone-22-O-acetate, and 20-hydroxyecdysone-2,3,22-tri-O-acetate have been isolated and characterized, demonstrating that acetylation can occur at various hydroxyl groups on the ecdysteroid scaffold.[4]

This modification is presumed to be the final step in the biosynthetic sequence, occurring after the core hydroxylated structure is formed. The reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to a hydroxyl group on the ecdysteroid.

Important Note: While acetylated ecdysteroids are known to exist in plants, the specific enzymes—putatively phytoecdysteroid acetyltransferases—responsible for catalyzing this reaction have not yet been isolated or characterized. Identifying and understanding these enzymes is a key area for future research to fully elucidate the pathway.

Quantitative Analysis of Phytoecdysteroids

The concentration of phytoecdysteroids can vary dramatically between plant species and even between different tissues within the same plant, ranging from trace amounts to several percent of the dry weight.[10][11] High-accumulating species are sought after as commercial sources. While extensive quantitative data exists for major ecdysteroids like 20-hydroxyecdysone, specific data for their acetylated derivatives is scarce in the literature. The following table summarizes reported concentrations for prominent non-acetylated ecdysteroids.

Plant SpeciesPlant PartPhytoecdysteroidConcentration (per dry weight)Reference
Spinacia oleracea (Spinach)Leaves20-Hydroxyecdysone0.52 - 428 µg/g[12]
Spinacia oleracea (Spinach)LeavesMakisterone A2.18 - 67.2 µg/g[12]
Chenopodium quinoa (Quinoa)Seeds20-Hydroxyecdysone138 - 570 µg/g[10]
Rhaponticum carthamoidesPlant20-Hydroxyecdysoneup to 1.5%[10]
Cyanotis arachnoideaPlant20-Hydroxyecdysoneup to 4-5%[10]
Silene otitesAerial Parts20-HydroxyecdysoneHigh concentration[13]

Experimental Protocols for Ecdysteroid Analysis

The analysis of phytoecdysteroids, including their acetylated forms, involves a multi-step process of extraction, purification, and identification. Due to their polar nature, protocols must be optimized to efficiently separate them from other polar plant constituents like sugars and phenolics.[7][14]

Experimental Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis A Plant Material (e.g., dried leaves) B Grind to Fine Powder A->B C Solid-Liquid Extraction (e.g., 80% Methanol) B->C D Filter & Concentrate (Crude Extract) C->D E Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) D->E F HPLC-MS/MS Analysis E->F Purified Fraction G Data Processing F->G H Identification & Quantification G->H

Figure 2: Standard workflow for the extraction and analysis of phytoecdysteroids.

Extraction and Initial Purification

This protocol provides a general method for extracting ecdysteroids from dried plant material.

  • Preparation : Dry plant material (e.g., leaves, roots) at 50°C or by lyophilization. Grind the dried material into a fine powder to maximize surface area.[15]

  • Solid-Liquid Extraction (SLE) :

    • Weigh 1 g of powdered plant material into a flask.

    • Add 10 mL of an extraction solvent (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water). The aqueous alcohol mixture efficiently extracts the polar ecdysteroids.[15]

    • Stir or sonicate the mixture at 60°C for 1-3 hours.

    • Separate the solvent from the plant material by filtration or centrifugation.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Solvent Partitioning (Optional Cleanup) :

    • Pool the solvent extracts and evaporate the alcohol under reduced pressure.

    • Resuspend the remaining aqueous extract in water.

    • Perform a liquid-liquid partition by adding an equal volume of a non-polar solvent like n-hexane. Shake vigorously in a separatory funnel and discard the upper hexane (B92381) layer, which contains lipids and chlorophylls. Repeat this step if the plant material is rich in non-polar constituents.

Chromatographic Purification: Solid-Phase Extraction (SPE)

SPE is a rapid and effective method for sample cleanup and concentration prior to HPLC analysis.[12]

  • Cartridge Conditioning : Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Sample Loading : Load the aqueous crude extract from the previous step onto the conditioned C18 cartridge. Ecdysteroids will bind to the C18 stationary phase.

  • Washing : Wash the cartridge with 5-10 mL of water or a low-percentage (5-10%) methanol-water solution to elute highly polar impurities like sugars.

  • Elution : Elute the retained ecdysteroids with 5-10 mL of a more concentrated solvent, such as 50-100% methanol. Acetylated ecdysteroids, being slightly less polar, may elute with a slightly lower methanol concentration than their parent compounds.

  • Final Preparation : Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Identification and Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for sensitive and selective quantification of ecdysteroids.[12]

  • Chromatographic Separation :

    • Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient : A typical gradient would start at 10-20% B, increasing linearly to 90-100% B over 10-15 minutes, followed by a hold and re-equilibration. This separates ecdysteroids based on their polarity.

    • Flow Rate : 0.2-0.4 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Detection :

    • Ionization Source : Electrospray Ionization (ESI), typically in positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM). This highly selective mode requires knowledge of the precursor ion (the molecular weight of the target ecdysteroid) and a specific product ion (a characteristic fragment).

    • MRM Transitions : For each target analyte (e.g., 20-hydroxyecdysone, putative acetylated derivatives), specific precursor → product ion transitions must be determined by infusing pure standards. For example, for 20E (MW 480.6), a common transition is m/z 481.3 → 463.3.

  • Quantification : Create a calibration curve by injecting known concentrations of pure ecdysteroid standards. The concentration of the analytes in the plant extract is determined by comparing their peak areas to this standard curve.

Conclusion and Future Perspectives

The biosynthetic pathway of phytoecdysteroids in plants is a sophisticated metabolic process that transforms simple carbon precursors into potent defensive compounds. While the foundational steps through the mevalonate and sterol synthesis pathways are generally understood, the plant-specific enzymatic machinery for converting sterols into ecdysteroids and subsequently modifying them remains largely a "black box". The existence of acetylated ecdysteroids is confirmed, but the final, critical step of acetylation is catalyzed by as-yet-unidentified enzymes.

For researchers and drug development professionals, this knowledge gap represents a significant opportunity. The identification and characterization of the complete enzymatic cascade, including the putative phytoecdysteroid acetyltransferases, would enable the use of synthetic biology and metabolic engineering approaches. This could lead to the high-yield production of specific, pharmacologically valuable ecdysteroids in microbial or plant-based systems, paving the way for novel therapeutic applications.

References

The Enigmatic Role of 3-O-Acetyl-20-hydroxyecdysone in Insect Metamorphosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insect metamorphosis, a cornerstone of developmental biology, is orchestrated by the precise interplay of hormonal signals. The primary driver of this transformation is the steroid hormone 20-hydroxyecdysone (B1671079) (20E). While the functions of 20E are extensively documented, the biological significance of its various metabolites remains a frontier of entomological research. This technical guide delves into the current understanding of one such derivative, 3-O-Acetyl-20-hydroxyecdysone, exploring its putative role in the intricate process of insect metamorphosis. Although direct evidence for a specific signaling role of this compound is limited, this document synthesizes existing knowledge on ecdysteroid metabolism to propose its likely function as a key intermediate in the regulation of active 20E levels. This whitepaper provides a comprehensive overview of the biosynthesis, potential metabolic fate, and hypothetical biological functions of this acetylated ecdysteroid, alongside relevant experimental protocols and data pertaining to its precursor, 20-hydroxyecdysone, to serve as a foundational resource for future research and drug development endeavors.

Introduction: The Central Role of 20-Hydroxyecdysone in Metamorphosis

Insect metamorphosis is a dramatic and precisely controlled process involving extensive cell proliferation, differentiation, and programmed cell death, all of which are orchestrated by hormonal cues. The primary hormonal regulator of these developmental transitions is 20-hydroxyecdysone (20E), a steroid hormone synthesized from dietary cholesterol.[1][2] Pulses of 20E trigger the key events of molting and the transformation from larva to pupa and finally to the adult insect.[3] The biological activity of 20E is mediated through its binding to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[4] This ligand-activated complex binds to specific DNA sequences, known as ecdysone response elements (EcREs), to regulate the transcription of a cascade of genes that drive metamorphic changes.[5]

The tight regulation of 20E titers in the hemolymph is critical for normal development. This is achieved through a balance of biosynthesis, transport, and inactivation. While the biosynthetic pathway of 20E is well-characterized, the metabolic pathways that inactivate and clear the hormone are less understood. It is in this context that metabolites such as this compound are of significant interest.

Biosynthesis and Metabolism of Ecdysteroids

The production of 20E begins with cholesterol, which is converted through a series of enzymatic steps, primarily occurring in the prothoracic glands, to ecdysone.[6] Ecdysone is then released into the hemolymph and converted to the active hormone, 20E, in peripheral tissues like the fat body.[4]

The inactivation of 20E is crucial to terminate its signal and allow for the precise timing of developmental events. Ecdysteroids can be inactivated through several pathways, including hydroxylation, epimerization, and conjugation.[7] Conjugation involves the addition of polar or non-polar molecules to the ecdysteroid structure, which can alter its solubility, transport, and receptor binding affinity. Common conjugates include sulfates, phosphates, and glucosides.[7] Apolar conjugates, such as fatty acid esters and acetates, have also been described.[7][8]

While specific details are sparse, it is plausible that this compound is formed through the enzymatic transfer of an acetyl group to the 3-hydroxyl position of 20E. This acetylation could serve several purposes:

  • Inactivation: Acetylation may reduce the binding affinity of 20E for its receptor, effectively inactivating the hormone.

  • Transport and Storage: The acetylated form may be a more stable, transportable, or storable form of the hormone, which can be later reactivated by deacetylation.

  • Excretion: Modification by acetylation could facilitate the excretion of the hormone from the insect's body.

The Putative Biological Role of this compound

Direct experimental evidence elucidating the specific biological role of this compound in insect metamorphosis is currently lacking in the scientific literature. However, based on the principles of steroid hormone metabolism, we can hypothesize its function.

The acetylation of 20E at the 3-position likely represents a step in the metabolic inactivation pathway. By modifying the structure of the hormone, acetylation would sterically hinder its ability to bind to the ligand-binding pocket of the Ecdysone Receptor (EcR). This would effectively terminate the 20E signal, allowing for the precise temporal control of gene expression required for metamorphosis.

Alternatively, this compound could act as a circulating, inactive prohormone. This would allow for the widespread distribution of the hormone throughout the insect's body in a protected form, which could then be locally reactivated by specific esterases in target tissues. This mechanism would provide an additional layer of spatial and temporal regulation of 20E signaling.

It is also worth noting that some studies on phytoecdysteroids (plant-derived ecdysteroids) have shown that acetylation can enhance their antimicrobial activity.[9] While this is not directly related to metamorphosis, it suggests that acetylation can modulate the biological activity of ecdysteroids.

Signaling Pathway

The signaling pathway of 20-hydroxyecdysone is well-established and serves as a framework for understanding the potential impact of its metabolites.

Figure 1. Simplified signaling pathway of 20-hydroxyecdysone (20E).

It is hypothesized that this compound would be unable to efficiently bind to the Ecdysone Receptor (EcR), thus preventing the activation of this pathway.

Quantitative Data on Ecdysteroid Titers

Developmental StageTime After Puparium Formation (APF)20E Titer (pg/mg)
Late 3rd Instar Larva-12 h~150
White Prepupa0 h~250
Mid-Prepupa6 h~400
Late Prepupa12 h~150
Pupa24 h~50
Late Pupa72 h~20

Note: These values are approximate and can vary depending on the specific strain, rearing conditions, and analytical methods used.

Experimental Protocols

Investigating the biological role of this compound will require specific and sensitive experimental protocols. Due to the lack of established methods for this specific metabolite, the following protocols for the analysis of 20-hydroxyecdysone can be adapted and optimized.

Ecdysteroid Extraction from Insect Hemolymph or Tissues
  • Homogenization: Dissect tissues or collect hemolymph in ice-cold methanol (B129727). Homogenize the sample using a tissue grinder or sonicator.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the ecdysteroids.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

  • Elution: Wash the cartridge with water to remove polar impurities. Elute the ecdysteroids with a high percentage of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for analysis (e.g., methanol/water for HPLC).

Figure 2. General workflow for the extraction of ecdysteroids.
Quantification by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Utilize a reverse-phase HPLC system equipped with a C18 column and a UV detector set to 245 nm.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation.

  • Standard Curve: Prepare a standard curve using a certified standard of this compound (if available) or 20-hydroxyecdysone.

  • Injection: Inject the reconstituted sample extract onto the column.

  • Data Analysis: Identify and quantify the peak corresponding to the ecdysteroid of interest by comparing its retention time and peak area to the standard curve.

In Vitro Receptor Binding Assay
  • Receptor Preparation: Express and purify the Ecdysone Receptor (EcR) and Ultraspiracle (USP) proteins.

  • Radioligand: Use a radiolabeled ecdysteroid, such as [³H]ponasterone A, which has a high affinity for the EcR/USP complex.

  • Competition Assay: Incubate the receptor complex with the radioligand in the presence of varying concentrations of unlabeled this compound.

  • Separation: Separate the bound and free radioligand using a method such as filter binding or size-exclusion chromatography.

  • Quantification: Measure the amount of bound radioactivity.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to assess its binding affinity.

Future Directions and Implications for Drug Development

The study of this compound and other ecdysteroid metabolites represents a promising avenue for both fundamental and applied research. A thorough understanding of the enzymes responsible for the acetylation and deacetylation of 20E could provide novel targets for the development of insect-specific growth regulators. By disrupting the normal metabolism of 20E, it may be possible to interfere with metamorphosis and control pest populations.

Furthermore, elucidating the precise biological activity, if any, of this compound is crucial. Should this metabolite possess unique signaling properties, it could open up new avenues for understanding the complexity of hormonal regulation in insects.

Future research should focus on:

  • Identification and characterization of the acetyltransferases and esterases involved in the metabolism of this compound.

  • Precise quantification of this compound titers throughout insect development using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • In vivo functional studies using genetic techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the levels of the enzymes involved in its metabolism and observe the effects on metamorphosis.

  • Comparative studies across different insect orders to determine the conservation and potential diversification of this metabolic pathway.

Conclusion

While the definitive biological role of this compound in insect metamorphosis remains to be fully elucidated, current knowledge of ecdysteroid metabolism strongly suggests its involvement in the inactivation and regulation of the active hormone, 20-hydroxyecdysone. As a putative inactive metabolite, it likely plays a critical role in the precise temporal control of hormonal signaling that is essential for normal development. The methodologies and conceptual frameworks presented in this whitepaper, largely based on our extensive understanding of 20-hydroxyecdysone, provide a solid foundation for future investigations into this and other ecdysteroid derivatives. Unraveling the complete picture of ecdysteroid metabolism will not only deepen our understanding of insect endocrinology but also pave the way for the development of novel and selective insect control strategies.

References

Unveiling 3-O-Acetyl-20-hydroxyecdysone: A Technical Guide on its Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Acetyl-20-hydroxyecdysone, a naturally occurring phytoecdysteroid. The document delves into the historical context of its discovery, detailing its isolation from the medicinal plant Cyanotis arachnoidea. It further outlines the methodologies for its characterization, including spectroscopic data, and explores potential synthetic strategies. A significant focus is placed on its biological activities, with a summary of available quantitative data. This guide also visualizes key experimental workflows and logical relationships to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Phytoecdysteroids, a class of steroid hormones found in plants, have garnered significant attention for their diverse biological activities in mammals, including anabolic, adaptogenic, and anti-diabetic effects. Among these, 20-hydroxyecdysone (B1671079) is the most extensively studied. Its acetylated derivative, this compound, has also been identified as a natural constituent in certain plant species. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for the scientific community.

Discovery and History

The discovery of this compound is intrinsically linked to the phytochemical investigation of ecdysteroid-rich plants. While the precise first report of its isolation is not definitively documented in readily available literature, significant work on the ecdysteroid composition of Cyanotis arachnoidea has led to its characterization. A notable study by Simon et al. (2016) published in Scientific Reports detailed the isolation and comprehensive spectroscopic analysis of "20-hydroxyecdysone 3-acetate" from a commercial extract of Cyanotis arachnoidea roots[1]. This research highlighted the presence of various minor ecdysteroids, including the 3-O-acetylated form, alongside the major component, 20-hydroxyecdysone. The plant, native to China, is a well-known source of phytoecdysteroids and is extensively used in food supplements[1].

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

NMR Spectroscopy

The complete ¹H and ¹³C NMR signal assignments for this compound (referred to as 20-hydroxyecdysone 3-acetate) have been reported. These data are crucial for the unambiguous identification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
138.31.89, m; 1.48, m
269.43.84, m
372.15.05, m
432.22.32, dd, 15.2, 4.9; 2.08, dd, 15.2, 2.7
551.52.34, d, 2.1
6206.1-
7122.05.82, d, 2.4
8167.3-
931.73.12, dd, 5.0, 2.4
1038.0-
1121.71.95, m; 1.63, m
1232.02.38, m; 1.52, m
1348.4-
1484.8-
1532.22.10, m; 1.83, m
1621.82.38, m; 1.95, m
1750.12.45, d, 10.7
1821.71.19, s
1924.50.97, s
2077.7-
2121.11.20, s
2277.73.34, dd, 10.7, 1.7
2326.61.69, m; 1.28, m
2437.21.79, m; 1.46, m
2573.7-
2623.61.14, s
2770.83.37, s
Acetyl Group
C=O172.6-
CH₃21.22.04, s

Data extracted from Simon, A., et al. (2016). Scientific Reports, 6, 37322.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of this compound. The acetylation of one hydroxyl group on the 20-hydroxyecdysone molecule (C₂₇H₄₄O₇, M.W. 480.6 g/mol ) results in a molecular formula of C₂₉H₄₆O₈ with a corresponding increase in molecular weight.

Isolation and Synthesis

Isolation from Natural Sources

This compound is a minor constituent of Cyanotis arachnoidea extracts[1]. Its isolation requires extensive chromatographic procedures to separate it from the much more abundant 20-hydroxyecdysone and other related ecdysteroids.

Experimental Protocol: General Isolation Procedure for Ecdysteroids from Cyanotis arachnoidea

  • Extraction: The dried and powdered roots of Cyanotis arachnoidea are extracted with a polar solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

  • Column Chromatography: The enriched fraction is then subjected to multiple steps of column chromatography.

    • Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase, with mobile phases consisting of solvent mixtures like chloroform-methanol or ethyl acetate-methanol.

    • Reversed-Phase Chromatography: C18-bonded silica is used with mobile phases such as methanol-water or acetonitrile-water gradients.

    • Centrifugal Partition Chromatography (CPC): This technique has been successfully applied for the isolation of minor ecdysteroids from Cyanotis arachnoidea extracts[2]. A suitable biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is required.

  • Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

G A Dried Cyanotis arachnoidea Roots B Extraction (Methanol/Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning C->D E Enriched Ecdysteroid Fraction D->E F Column Chromatography (Silica Gel, C18) E->F G Semi-purified Fractions F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Generalized workflow for the isolation of this compound.

Chemical Synthesis

While a specific, detailed protocol for the synthesis of this compound is not prominent in the literature, its preparation would likely involve the selective acetylation of the C-3 hydroxyl group of 20-hydroxyecdysone. The challenge in such a synthesis lies in achieving regioselectivity, as 20-hydroxyecdysone possesses multiple secondary hydroxyl groups.

Proposed Synthetic Approach: Selective 3-O-Acetylation

  • Protection of Diols: The more reactive vicinal diols at C-2/C-3 and C-20/C-22 could be protected, for example, as acetonides. However, to achieve selective acetylation at C-3, a strategy that differentiates the C-2 and C-3 hydroxyls would be necessary.

  • Selective Acetylation: Alternatively, direct acetylation using a mild acetylating agent and carefully controlled reaction conditions (e.g., low temperature, specific base) might favor the acetylation of the equatorial C-3 hydroxyl group over the axial C-2 hydroxyl group.

  • Deprotection: If protecting groups are used, a final deprotection step would be required to yield this compound.

G cluster_0 Synthetic Pathway A 20-Hydroxyecdysone B Protection of C-20, C-22 diol (e.g., as acetonide) A->B C Protected Intermediate B->C D Selective Acetylation of C-3 hydroxyl (e.g., Ac₂O, Pyridine) C->D E 3-O-Acetyl Protected Intermediate D->E F Deprotection E->F G This compound F->G

Caption: A plausible synthetic route to this compound.

Biological Activity

The biological activities of this compound have not been as extensively studied as its parent compound. However, initial studies and the activities of other acetylated ecdysteroids suggest it may possess interesting pharmacological properties.

A study on the antimicrobial activity of 20-hydroxyecdysone and its acetates found that the introduction of acetyl groups significantly increased antibacterial activity against microbes that cause inflammatory and purulent processes[3]. While this study focused on other acetates, it suggests a promising area of investigation for the 3-O-acetyl derivative.

Furthermore, a study utilizing ultra-high-performance liquid chromatography fingerprinting and network pharmacology identified this compound as one of the quality markers in Cyanotis arachnoidea for the treatment of diabetes mellitus. The study suggested that this and other active components may exert their hypoglycemic effects by modulating pathways such as TNF signaling and insulin (B600854) resistance[1].

Table 2: Summary of Investigated Biological Activities

Biological ActivityModel SystemObserved EffectQuantitative Data (IC₅₀/EC₅₀)Reference
HypoglycemicNetwork Pharmacology/In vitro (pancreatic islet β-cells)Potential modulation of TNF signaling and insulin resistance pathways.Not Reported[1]
Antimicrobial(General for acetylated ecdysteroids)Increased activity against inflammatory microbes.Not Reported for 3-O-acetyl derivative[3]

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, it is hypothesized that its effects are likely mediated through pathways similar to those of 20-hydroxyecdysone.

In insects, 20-hydroxyecdysone binds to the ecdysone (B1671078) receptor (EcR), a nuclear receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This complex binds to ecdysone response elements (EcREs) on DNA to regulate gene transcription, controlling processes like molting and metamorphosis.

In mammals, which lack the EcR, 20-hydroxyecdysone is thought to exert its effects through various mechanisms, including interaction with estrogen receptor beta (ERβ) and activation of the Mas1 receptor, a component of the renin-angiotensin system. It is plausible that this compound may also interact with these or other signaling pathways to elicit its biological effects. The network pharmacology study on Cyanotis arachnoidea suggests an influence on the PI3K/Akt and MAPK signaling pathways in pancreatic islet β-cells[1].

G cluster_0 Hypothesized Signaling in Mammalian Cells A This compound B Cell Membrane Receptor (e.g., Mas1) A->B C Intracellular Receptor (e.g., ERβ) A->C D Signal Transduction Cascade (e.g., PI3K/Akt, MAPK) B->D E Nuclear Translocation C->E F Gene Transcription D->F E->F G Biological Response (e.g., Anabolic, Anti-diabetic) F->G

Caption: Hypothesized signaling pathways for this compound in mammals.

Conclusion and Future Directions

This compound is a naturally occurring phytoecdysteroid with potential therapeutic applications. While its presence in Cyanotis arachnoidea is established, further research is needed to fully understand its pharmacological profile. Future studies should focus on:

  • Definitive Discovery History: A thorough literature review to pinpoint the first report of its isolation and characterization.

  • Optimized Isolation and Synthesis: Development of efficient and scalable protocols for obtaining pure this compound.

  • Quantitative Bioactivity Studies: Comprehensive in vitro and in vivo studies to determine its efficacy and potency (IC₅₀/EC₅₀ values) in various disease models, particularly in relation to its potential anti-diabetic and antimicrobial activities.

  • Mechanism of Action: Detailed investigation of its molecular targets and signaling pathways to elucidate how it exerts its biological effects.

A deeper understanding of this compound will be crucial for unlocking its full potential as a lead compound in drug discovery and development.

References

Technical Whitepaper: Physicochemical Properties of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Acetyl-20-hydroxyecdysone is a naturally occurring phytoecdysteroid, an acetylated derivative of the more abundant 20-hydroxyecdysone (B1671079). Found in plants such as Cyanotis arachnoidea, this compound is of growing interest to the scientific community due to its potential biological activities and its role as a marker for the quality control of herbal extracts.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an examination of the canonical ecdysteroid signaling pathway through which it likely exerts its biological effects. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding and application in a research and development setting.

Core Physicochemical Properties

This compound shares the fundamental steroid skeleton of its parent compound, 20-hydroxyecdysone, with the key modification of an acetyl group at the C-3 position. This modification slightly increases its lipophilicity, which can influence its solubility, absorption, and chromatographic behavior. The core physicochemical data are summarized in Table 1.

PropertyValueSource
IUPAC Name [(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,4,5,9,11,12,15,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-yl] acetate (B1210297)Predicted
Molecular Formula C₂₉H₄₆O₈---
Molecular Weight 522.67 g/mol ---
CAS Number 22961-68-8---
Appearance White to off-white crystalline powder[1]
Solubility Soluble in ethanol (B145695), slightly soluble in acetone (B3395972) and hot water, almost insoluble in ether.[2]
Predicted Boiling Point 707.3 ± 60.0 °C---
Predicted Density 1.26 ± 0.1 g/cm³---

Spectral Data for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which provides clues to the compound's structure. The acetylation at the C-3 position is expected to influence the fragmentation pattern compared to the parent molecule.

MS Data TypeExpected ObservationRationale
Molecular Ion (M+) m/z 522Corresponds to the molecular weight of C₂₉H₄₆O₈.
Adducts [M+H]⁺ at m/z 523, [M+Na]⁺ at m/z 545Common adducts formed during electrospray ionization (ESI).
Key Fragments Loss of water (H₂O), loss of acetic acid (CH₃COOH), and cleavage of the side chain.Ecdysteroids typically show sequential loss of water molecules from their multiple hydroxyl groups.[3][4] The acetyl group can be lost as acetic acid (60 Da). Side-chain cleavage is a characteristic fragmentation pathway for ecdysteroids.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The most significant differences in the NMR spectra between 20-hydroxyecdysone and its 3-O-acetyl derivative will be observed around the A-ring of the steroid nucleus.[6][7]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions (Based on data for 20-hydroxyecdysone and its acetylated derivatives)[6][7][8]

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale for Shift (vs. 20-hydroxyecdysone)
H-3 Downfield shift to ~4.0-4.2 ppmDownfield shiftThe acetyl group is electron-withdrawing, deshielding the attached proton and carbon.
C-3 Downfield shiftDownfield shiftDirect effect of the electronegative oxygen from the acetyl group.
H-2 / C-2 Upfield shiftUpfield shiftThe acetylation at C-3 alters the electronic environment of the adjacent C-2 position.
H-4 / C-4 Upfield shiftUpfield shiftSimilar to the effect on C-2, the electronic environment is altered.
Acetyl CH₃ ~2.0-2.1 ppm (singlet)~21 ppm (CH₃), ~170 ppm (C=O)Characteristic chemical shifts for an acetate group.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the roots of Cyanotis arachnoidea, where it co-occurs with 20-hydroxyecdysone and the 2-O-acetyl isomer.[9] A multi-step chromatographic process is required for its purification.

Protocol:

  • Extraction:

    • Dried and powdered root material of Cyanotis arachnoidea is exhaustively extracted with methanol (B129727) or ethanol at room temperature.

    • The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.

  • Solvent Partitioning:

    • The crude residue is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove fats, waxes, and other non-polar compounds. Ecdysteroids are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography (Initial Separation):

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel or alumina.

    • A gradient elution system is employed, starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol mobile phase. Ecdysteroids can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Fractions containing the target compound are pooled, concentrated, and subjected to preparative reversed-phase HPLC (RP-HPLC).

    • A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

    • Elution is monitored by a UV detector at approximately 245 nm, which is the absorption maximum for the α,β-unsaturated ketone chromophore in the ecdysteroid core.[10]

    • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

G Figure 1: General Experimental Workflow for Isolation plant Plant Material (e.g., Cyanotis arachnoidea roots) extraction Solvent Extraction (Methanol/Ethanol) plant->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning column_chrom Silica/Alumina Column Chromatography partitioning->column_chrom hplc Preparative RP-HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound G Figure 2: Canonical Ecdysteroid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid This compound Complex EcR/USP Heterodimer Ecdysteroid->Complex Binds to EcR EcR EcR EcR->Complex USP USP USP->Complex EcRE EcRE (DNA) Complex->EcRE Binds to Gene Target Gene Transcription EcRE->Gene Activates

References

An In-depth Technical Guide to 3-O-Acetyl-20-hydroxyecdysone and its Natural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecdysteroids, a class of polyhydroxylated steroids, are hormones that play a crucial role in the molting and metamorphosis of arthropods. Their presence in various plant species, where they are termed phytoecdysteroids, has garnered significant interest due to their diverse biological activities in mammals, including anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects, without the androgenic side effects associated with conventional anabolic steroids. This technical guide focuses on 3-O-Acetyl-20-hydroxyecdysone and its prominent natural analogues, primarily 20-hydroxyecdysone (B1671079), providing a comprehensive overview of their chemical nature, biological activities, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into the therapeutic potential of these compounds.

Introduction to this compound and its Analogues

This compound is a derivative of the most common and widely studied phytoecdysteroid, 20-hydroxyecdysone (also known as ecdysterone). Acetylation at the C-3 position represents a structural modification that can potentially alter the biological activity of the parent compound. While research on this compound is limited, studies on its parent compound and other natural analogues provide a strong foundation for understanding its potential pharmacological profile.

Natural Analogues of 20-hydroxyecdysone:

  • 20-Hydroxyecdysone (20E): The most abundant and well-researched phytoecdysteroid.

  • Turkesterone: Considered to be one of the more potent ecdysteroids in terms of anabolic activity.[1]

  • Polypodine B: Another naturally occurring ecdysteroid with demonstrated biological activities.

  • Makisterone A: An ecdysteroid found in various plants and insects.[2]

Chemical Structures

The fundamental structure of ecdysteroids is the C27 steroid nucleus. Variations in hydroxylation, acetylation, and other substitutions give rise to a wide array of natural analogues.

CompoundChemical Structure
20-Hydroxyecdysone [Image of 20-Hydroxyecdysone chemical structure]
This compound [Image of this compound chemical structure]
Turkesterone [Image of Turkesterone chemical structure]
Polypodine B [Image of Polypodine B chemical structure]
Makisterone A [Image of Makisterone A chemical structure]

Quantitative Biological Data

Quantitative data on the biological activities of this compound is scarce in publicly available literature. However, extensive research on 20-hydroxyecdysone provides valuable insights. The anabolic effects are often evaluated by measuring the increase in muscle fiber size or protein synthesis in vitro.

Table 1: Anabolic Activity of 20-Hydroxyecdysone in C2C12 Myotubes

CompoundConcentrationEffectReference
20-Hydroxyecdysone1 µMSignificant increase in myotube diameter[3]
20-Hydroxyecdysone0.1 - 1 µMIncreased protein synthesis[3]

Table 2: Comparative Biological Activities of 20-Hydroxyecdysone Analogues (Qualitative)

CompoundReported Anabolic PotencyNotes
Turkesterone Potentially higher than 20-hydroxyecdysonePrimarily based on anecdotal evidence and limited studies.[1]
Polypodine B Biologically activeDemonstrates inhibitory activity against Acanthamoeba castellani with an IC50 of 0.07 mg/mL.[4]
Makisterone A Ecdysone (B1671078) receptor agonistBinds to the heterodimeric ecdysone receptor with nanomolar affinity.[5]
This compound Increased antibacterial activity compared to 20-hydroxyecdysoneOne study suggests the 3-acetate is biologically inactive in the context of insect molting.

Signaling Pathways

The biological effects of ecdysteroids are mediated through various signaling pathways. The anabolic effects in mammals are primarily attributed to the activation of the PI3K/Akt pathway, independent of androgen receptors.

Anabolic Signaling Pathway in Mammalian Muscle Cells

The anabolic activity of 20-hydroxyecdysone in skeletal muscle is primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of protein synthesis and cell growth.

Anabolic_Signaling Ecdysteroid 20-Hydroxyecdysone Receptor Membrane Receptor (e.g., G-protein coupled receptor) Ecdysteroid->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits ProteinSynthesis Protein Synthesis (Muscle Hypertrophy) p70S6K->ProteinSynthesis eIF4E->ProteinSynthesis Inhibition released

Caption: Anabolic signaling of 20-hydroxyecdysone via the PI3K/Akt/mTOR pathway.

Ecdysone Receptor Signaling in Insects (Genomic Pathway)

In insects, ecdysteroids exert their effects by binding to a nuclear receptor complex, which then regulates gene expression.

Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone 20-Hydroxyecdysone EcR_USP EcR/USP Heterodimer Ecdysone->EcR_USP Binds to EcR Ecdysone Receptor (EcR) EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) in DNA EcR_USP->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Regulates

Caption: Genomic signaling pathway of ecdysone in insects.

Experimental Protocols

C2C12 Myotube Hypertrophy Assay

This protocol details the in vitro assessment of the anabolic potential of ecdysteroids by measuring the diameter of C2C12 myotubes.

Materials:

  • C2C12 myoblast cell line

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Staining solution: Hematoxylin and Eosin (H&E) or immunofluorescence staining for a muscle-specific protein (e.g., Myosin Heavy Chain).

  • Microscope with imaging software.

Procedure:

  • Cell Seeding: Seed C2C12 myoblasts in a multi-well plate at a density that allows them to reach confluence within 24-48 hours.

  • Myoblast Proliferation: Culture the cells in Growth Medium until they reach approximately 80-90% confluency.

  • Induction of Differentiation: Replace the Growth Medium with Differentiation Medium to induce myoblast fusion into myotubes.

  • Myotube Formation: Culture the cells in Differentiation Medium for 4-6 days, replacing the medium every 48 hours, until mature, multinucleated myotubes are formed.

  • Compound Treatment: Treat the differentiated myotubes with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 48-72 hours. Include a vehicle control (solvent only).

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the myotubes using H&E or perform immunofluorescence staining according to standard protocols.

  • Image Acquisition and Analysis:

    • Acquire images of the stained myotubes using a microscope.

    • Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment condition.

  • Data Analysis: Calculate the average myotube diameter for each treatment group and compare it to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Caption: Workflow for the C2C12 myotube hypertrophy assay.

Luciferase Reporter Gene Assay for Ecdysone Receptor Activation

This assay is used to quantify the ability of a compound to activate the ecdysone receptor.

Materials:

  • Insect cell line (e.g., Drosophila S2 cells) or a mammalian cell line (e.g., HEK293) for transfection.

  • Expression plasmid for the Ecdysone Receptor (EcR).

  • Expression plasmid for the Ultraspiracle protein (USP).

  • Reporter plasmid containing an Ecdysone Response Element (EcRE) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the EcR, USP, and EcRE-luciferase reporter plasmids using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 18-24 hours.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control. Determine the EC50 value for active compounds.

Luciferase_Workflow Start Seed Cells Transfection Co-transfect with EcR, USP, and EcRE-Luciferase Plasmids Start->Transfection Incubation Incubate for 24h Transfection->Incubation Treatment Treat with Ecdysteroids Incubation->Treatment Lysis Lyse Cells Treatment->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence End Analyze Data (EC50) Luminescence->End

Caption: Workflow for the luciferase reporter gene assay.

Conclusion and Future Directions

This compound and its natural analogues, particularly 20-hydroxyecdysone, represent a promising class of compounds with significant therapeutic potential, especially in the realm of muscle growth and performance enhancement. Their anabolic effects, mediated through the PI3K/Akt signaling pathway, offer a unique mechanism of action that is distinct from traditional androgenic steroids.

While the biological activities of 20-hydroxyecdysone are well-documented, a significant gap exists in the understanding of its acetylated form and other natural analogues. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the EC50 and IC50 values of this compound and other analogues in various bioassays to establish a clear structure-activity relationship.

  • Comparative Studies: Directly comparing the anabolic and other biological effects of these analogues in standardized in vitro and in vivo models.

  • Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by these compounds, including potential off-target effects.

  • Pharmacokinetic and Safety Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of these compounds to assess their suitability for therapeutic development.

A deeper understanding of these aspects will be crucial for unlocking the full therapeutic potential of this compound and its natural analogues for a range of applications in medicine and human health.

References

Spectroscopic and Signaling Insight into 3-O-Acetyl-20-hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid, a class of steroid hormones found in insects and some plants. It is an acetylated derivative of 20-hydroxyecdysone (B1671079), one of the most common and biologically active ecdysteroids.[1] Ecdysteroids are of significant interest to researchers due to their diverse biological activities, including insect molting regulation and potential anabolic and adaptogenic effects in mammals.[2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound's parent compound, 20-hydroxyecdysone, and outlines the expected spectral changes upon acetylation. It also details generalized experimental protocols for the spectroscopic analysis of ecdysteroids and illustrates the canonical ecdysteroid signaling pathway.

Spectroscopic Data

The following tables summarize the spectroscopic data for the parent compound, 20-hydroxyecdysone. This information is crucial for the identification and characterization of this class of molecules.

¹H NMR Data of 20-hydroxyecdysone

Table 1: ¹H NMR Spectroscopic Data for 20-hydroxyecdysone. The data was recorded in CD₃OD. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[3]

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
1.85m
1.45m
3.94m
3.85m
3.98m
3.80m
2.35m
2.30m
2.37d9.5
75.80d2.5
3.15d8.5
11α1.95m
11β1.65m
12α2.15m
12β1.55m
15α2.05m
15β1.50m
16α2.25m
16β1.75m
17α2.65d9.0
180.91s
191.19s
211.18s
23a1.60m
23b1.50m
241.70m
261.20s
271.20s
¹³C NMR Data of 20-hydroxyecdysone

Table 2: ¹³C NMR Spectroscopic Data for 20-hydroxyecdysone. The data was recorded in CD₃OD. Chemical shifts (δ) are reported in ppm.[3]

PositionChemical Shift (δ) (ppm)
138.1
268.7
368.5
432.5
551.5
6206.5
7122.2
8168.0
934.8
1038.9
1121.8
1231.9
1348.5
1485.3
1532.1
1621.2
1750.1
1818.0
1924.5
2078.5
2122.1
2277.9
2328.1
2443.2
2571.3
2629.8
2729.8
Mass Spectrometry Data of 20-hydroxyecdysone

Table 3: Mass Spectrometry Data for 20-hydroxyecdysone. This table presents the key mass-to-charge ratios (m/z) observed in the mass spectrum.[4]

Ionm/z
[M+H]⁺481.3
[M+Na]⁺503.3
[M+K]⁺519.3
Infrared (IR) Spectroscopy Data of 20-hydroxyecdysone

Table 4: Infrared (IR) Spectroscopic Data for 20-hydroxyecdysone. This table highlights the characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C-H (alkane)~2950-2850
C=O (α,β-unsaturated ketone)~1650
C=C (alkene)~1615

Expected Spectral Changes for this compound

Acetylation of the hydroxyl group at the C-3 position is expected to induce the following changes in the spectroscopic data:

  • ¹H NMR: The proton at C-3 (H-3) would experience a downfield shift of approximately 1 ppm due to the deshielding effect of the acetyl group. A new singlet peak corresponding to the methyl protons of the acetyl group would appear around 2.0-2.1 ppm.

  • ¹³C NMR: The carbon at C-3 would show a downfield shift, while the adjacent carbons (C-2 and C-4) might experience a slight upscale shift. A new signal for the carbonyl carbon of the acetyl group would be observed around 170 ppm, and a signal for the methyl carbon of the acetyl group would appear around 21 ppm.

  • Mass Spectrometry: The molecular weight would increase by 42.04 g/mol (the mass of an acetyl group, C₂H₂O). The m/z values for the molecular ions ([M+H]⁺, [M+Na]⁺, etc.) would be expected to increase accordingly.

  • Infrared (IR) Spectroscopy: A new strong absorption band corresponding to the ester carbonyl (C=O) stretching would appear around 1735 cm⁻¹. The broad O-H stretching band around 3400 cm⁻¹ would likely decrease in intensity due to the esterification of one of the hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a specific ecdysteroid like this compound are often specific to the study and instrumentation. However, the following sections describe generalized and widely accepted methodologies for the spectroscopic analysis of ecdysteroids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified ecdysteroid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., deuterated methanol (B129727) (CD₃OD), deuterated chloroform (B151607) (CDCl₃), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for resolving complex spin systems in steroid molecules.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

    • 2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed. These include:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the ecdysteroid in a suitable solvent such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

    • The sample may be introduced directly into the mass spectrometer via infusion or, more commonly, after separation by liquid chromatography (LC).

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements, which allows for the determination of the elemental composition. Tandem mass spectrometers (e.g., triple quadrupole, Q-TOF) are used for fragmentation studies (MS/MS) to aid in structural elucidation.[5]

    • Electrospray ionization (ESI) is a commonly used soft ionization technique for ecdysteroids, typically in positive ion mode.[5]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ions ([M+H]⁺, [M+Na]⁺, etc.).

    • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information, particularly about the side chain and the steroid nucleus.

Ecdysteroid Signaling Pathway

Ecdysteroids exert their biological effects by binding to a nuclear receptor complex. The canonical signaling pathway is initiated by the binding of 20-hydroxyecdysone to its receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP).[6] This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[2][6]

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_ext 20-Hydroxyecdysone (20E) 20E_cyt 20E 20E_ext->20E_cyt Cellular Uptake EcR Ecdysone Receptor (EcR) 20E_cyt->EcR Binding EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binding Transcription Transcription Activation/Repression EcR_USP->Transcription TargetGene Target Gene Transcription->TargetGene Modulates

Caption: Canonical ecdysteroid signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound by leveraging the comprehensive data available for its parent compound, 20-hydroxyecdysone. The presented NMR, MS, and IR data, along with the generalized experimental protocols, offer a robust framework for researchers in natural product chemistry, pharmacology, and drug development to identify and characterize ecdysteroids. The illustration of the ecdysteroid signaling pathway further contextualizes the biological relevance of these compounds. Future research that provides the specific experimental spectroscopic data for this compound will be a valuable addition to the field.

References

The Endogenous Function of Acetylated Ecdysteroids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids are the principal steroid hormones in arthropods, orchestrating critical developmental processes such as molting and metamorphosis. The most active form, 20-hydroxyecdysone (B1671079) (20E), exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle (USP). The precise regulation of ecdysteroid titers is crucial for normal development, and this is achieved through a balance of biosynthesis, transport, and inactivation pathways. Acetylation has emerged as a key mechanism for the metabolic inactivation and storage of ecdysteroids. This guide provides a comprehensive overview of the endogenous function of acetylated ecdysteroids, focusing on their formation, physiological role as inactive metabolites, and the enzymes involved. It summarizes the available data on their biological activity and outlines experimental protocols for their study, providing a foundational resource for researchers in insect endocrinology and those leveraging ecdysteroid-based systems in drug development.

Introduction: Ecdysteroid Signaling and the Role of Metabolism

The canonical ecdysteroid signaling pathway is initiated by the binding of 20E to the EcR/USP heterodimer. This ligand-receptor complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] The cellular response to ecdysteroids is highly dependent on the circulating hormone concentration. Thus, pathways that rapidly clear active ecdysteroids are essential for terminating the hormonal signal and preparing the system for subsequent developmental cues.

Ecdysteroid inactivation occurs through several routes, including 26-hydroxylation, formation of polar conjugates like phosphates and glucosides, and epimerization.[3][4] A significant but less discussed pathway is the formation of apolar acetylated derivatives, particularly fatty acyl esters at the C-22 position.[3] These acetylated forms are generally considered biologically inactive and represent a mechanism for both hormone clearance and storage.

Biosynthesis and Structure of Acetylated Ecdysteroids

The primary sites of ecdysteroid acetylation are tissues involved in metabolism and reproduction, such as the midgut and ovaries. The process involves the enzymatic transfer of an acetyl group from a donor molecule, typically a fatty acyl-CoA, to a hydroxyl group on the ecdysteroid molecule.

Key Acetylated Ecdysteroids:

  • Ecdysone 22-acyl esters: Apolar conjugates where a long-chain fatty acid is attached to the C-22 hydroxyl group of ecdysone. These are predominant in the ovaries of some insects and are considered a storage form of the hormone.

  • 20-Hydroxyecdysone 22-acyl esters: Similar to ecdysone esters, these are inactivation products of the active hormone 20E. Studies in Helicoverpa armigera have shown that ingested 20E is efficiently converted to 20E-22-oleate and 20E-22-stearate in the midgut, conferring resistance to high dietary levels of phytoecdysteroids.[5]

  • Other Acetates: Acetylation can also occur at other positions, such as C-2 and C-3, though these are less commonly characterized as major inactivation pathways.

Endogenous Function: Inactivation and Storage

The primary endogenous function of ecdysteroid acetylation is the inactivation of the hormonal signal. By modifying the hydroxyl groups, particularly in the side chain (C-22), the ability of the ecdysteroid to bind to the EcR/USP receptor complex is drastically reduced.

  • Reduced Receptor Binding: Ecdysteroid-22-acyl esters exhibit more than 100-fold lower biological activity compared to 20E, indicating a significantly diminished affinity for the ecdysone receptor.[5] This steric hindrance in the ligand-binding pocket of EcR effectively terminates the signaling cascade.

  • Hormonal Homeostasis: Acetylation provides a rapid mechanism to clear active ecdysteroids from the hemolymph, allowing for the precise temporal control of hormone titers required for developmental transitions.

  • Storage and Reactivation: In certain contexts, such as oogenesis, acetylated ecdysteroids (as fatty acyl esters) serve as a stable, inactive storage form. It is hypothesized that these conjugates can be hydrolyzed by esterases to release active hormone at specific developmental time points, although the enzymes responsible for this reactivation are not well characterized.

Quantitative Data

The following tables are structured to accommodate such data as it becomes available through future research.

Table 1: Ecdysone Receptor (EcR/USP) Binding Affinities of Acetylated Ecdysteroids

CompoundInsect SpeciesAssay TypeIC50 / KdReference
20-Hydroxyecdysone (20E) Drosophila melanogasterRadioligand Binding~30-50 nM (Kd)[6]
Ponasterone A Chilo suppressalisRadioligand Binding1.2 nM (Kd)[7]
Ecdysone-2-acetate Data Not Available
Ecdysone-3-acetate Data Not Available
Ecdysone-22-acetate Data Not Available
20-Hydroxyecdysone-2-acetate Data Not Available
20-Hydroxyecdysone-3-acetate Data Not Available
20-Hydroxyecdysone-22-acyl Ester Helicoverpa virescensBioassay>100x less active than 20E[5]

Table 2: Kinetic Parameters of Ecdysteroid Acetyltransferases and Esterases

EnzymeInsect SpeciesSubstrateKmVmax / kcatReference
Ecdysteroid-22-O-acyltransferase
Sterol O-acyltransferase (SATF)Helicoverpa armigera20-HydroxyecdysoneData Not AvailableData Not Available[5]
Ecdysteroid Esterase Data Not AvailableAcetylated EcdysteroidData Not AvailableData Not Available

Key Enzymes in Ecdysteroid Acetylation and Deacetylation

Ecdysteroid Acyltransferases: The enzymes responsible for the acetylation of ecdysteroids are not fully characterized across all insect species. However, recent research in Helicoverpa armigera has identified a Sterol O-acyltransferase (SATF) as having ecdysteroid-22-O-acyltransferase activity.[5] This enzyme utilizes fatty acyl-CoA as a co-substrate, which is supplied by a long-chain-fatty-acid–CoA ligase (Long-FACL) . The expression of Long-FACL is notably induced by the presence of 20E, suggesting a feedback mechanism for hormone inactivation.[5]

Ecdysteroid Esterases: The enzymes that would catalyze the hydrolysis of acetylated ecdysteroids to regenerate the active hormone are presumed to be carboxylesterases. However, specific esterases dedicated to this function have not yet been purified and characterized in detail from insect sources.

Signaling Pathways and Regulation

Acetylation is a key terminal step in the ecdysteroid signaling pathway, functioning as a major route of hormone inactivation. The regulation of this process appears to be, at least in part, substrate-driven, where high levels of active ecdysteroids induce the expression of enzymes required for their own inactivation.

Ecdysteroid_Inactivation_Pathway cluster_synthesis Ecdysteroid Biosynthesis cluster_signaling Canonical Signaling cluster_inactivation Inactivation by Acetylation Cholesterol Cholesterol Ecdysone Ecdysone Cholesterol->Ecdysone Halloween Genes TwentyE 20-Hydroxyecdysone (Active Hormone) Ecdysone->TwentyE Shade (CYP314A1) EcR_USP EcR/USP Receptor TwentyE->EcR_USP Binding & Activation Acetylated_20E 20E-22-acyl Ester (Inactive Metabolite) TwentyE->Acetylated_20E Acyltransferase Ecdysteroid-22-O- acyltransferase (e.g., SATF) TwentyE->Acyltransferase Induces expression of upstream enzymes (e.g., Long-FACL) cluster_signaling cluster_signaling cluster_inactivation cluster_inactivation Gene_Expression Target Gene Expression EcR_USP->Gene_Expression Transcriptional Regulation Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acetylated_20E Acyltransferase->Acetylated_20E

Figure 1: Overview of 20-Hydroxyecdysone (20E) signaling and its inactivation via acetylation.

Experimental Protocols

The following sections provide generalized protocols that serve as a starting point for studying ecdysteroid acetylation. Specific parameters such as buffer composition, incubation times, and substrate concentrations will require optimization for the particular insect species and enzyme source.

Ecdysteroid-22-O-Acyltransferase Activity Assay

This protocol is adapted from the characterization of sterol O-acyltransferases and can be used to measure the formation of acetylated ecdysteroids from 20E and a fatty acyl-CoA donor.

Objective: To quantify the enzymatic activity of ecdysteroid-22-O-acyltransferase in a given sample (e.g., midgut microsomes, recombinant enzyme).

Materials:

  • Enzyme source (e.g., microsomal fraction from insect midgut, purified recombinant SATF)

  • 20-Hydroxyecdysone (substrate)

  • Fatty Acyl-CoA (e.g., Oleoyl-CoA, Stearoyl-CoA; co-substrate)

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)

  • Reaction termination solvent: (e.g., Chloroform:Methanol, 2:1 v/v)

  • HPLC system with a C18 column and UV detector

  • Mobile phase for HPLC (e.g., Acetonitrile (B52724):Water gradient)

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution by homogenizing insect midgut tissue in cold assay buffer and preparing a microsomal fraction by differential centrifugation, or by diluting a purified recombinant enzyme to the desired concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (to final volume)

    • Enzyme preparation (e.g., 10-50 µg of microsomal protein)

    • 20-Hydroxyecdysone (e.g., to a final concentration of 10-100 µM)

  • Initiate Reaction: Start the reaction by adding the fatty acyl-CoA (e.g., to a final concentration of 50-200 µM).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is within the linear range.

  • Termination: Stop the reaction by adding 2-3 volumes of the reaction termination solvent (Chloroform:Methanol). Vortex vigorously.

  • Extraction: Add water and vortex again to induce phase separation. Centrifuge to pellet any precipitated protein.

  • Analysis: Carefully collect the organic (lower) phase, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a small volume of mobile phase. Analyze the formation of the 20E-22-acyl ester by reverse-phase HPLC, monitoring at ~242 nm.

  • Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve generated with a synthesized 20E-22-acyl ester standard.

Acyltransferase_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis EnzymePrep Prepare Enzyme (e.g., Midgut Microsomes) Mix Combine Enzyme, 20E, and Buffer EnzymePrep->Mix SubstratePrep Prepare Substrates (20E, Acyl-CoA) SubstratePrep->Mix Incubate Initiate with Acyl-CoA Incubate at 30-37°C Mix->Incubate Stop Terminate Reaction (e.g., Chloroform:Methanol) Incubate->Stop Extract Liquid-Liquid Extraction Stop->Extract Dry Evaporate & Reconstitute Extract->Dry Analyze RP-HPLC Analysis (UV at ~242 nm) Dry->Analyze

Figure 2: General workflow for an in vitro ecdysteroid-22-O-acyltransferase assay.
Ecdysteroid Esterase Activity Assay

This generalized protocol can be used to measure the hydrolysis of acetylated ecdysteroids back to their active form.

Objective: To quantify the enzymatic activity of ecdysteroid esterase in a given sample.

Materials:

  • Enzyme source (e.g., hemolymph, fat body homogenate)

  • Acetylated ecdysteroid substrate (e.g., synthesized 20E-22-acetate)

  • Assay Buffer: (e.g., 50 mM sodium phosphate, pH 7.0)

  • Reaction termination solvent: (e.g., Acetonitrile)

  • HPLC system as described in 7.1

Procedure:

  • Enzyme Preparation: Prepare a crude homogenate or partially purified fraction from the tissue of interest in cold assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and enzyme preparation.

  • Initiate Reaction: Start the reaction by adding the acetylated ecdysteroid substrate.

  • Incubation: Incubate at an optimal temperature for a set period.

  • Termination: Stop the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

  • Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant directly by reverse-phase HPLC to quantify the formation of the deacetylated product (e.g., 20E).

  • Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of the authentic compound.

Competitive Radioligand Binding Assay for EcR/USP

This protocol outlines a standard method to determine the relative binding affinity (IC50) of acetylated ecdysteroids for the EcR/USP receptor complex.

Objective: To determine the concentration of an unlabeled acetylated ecdysteroid required to inhibit 50% of the specific binding of a radiolabeled ecdysteroid ligand.

Materials:

  • Source of EcR/USP receptor (e.g., nuclear extract from insect cell lines like Sf9, or purified recombinant EcR and USP proteins)

  • Radiolabeled ligand with high affinity for EcR (e.g., [³H]Ponasterone A)

  • Unlabeled competitor ligands (acetylated ecdysteroids to be tested, and a known high-affinity ligand like unlabeled Ponasterone A for positive control)

  • Binding Buffer: (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)

  • Wash Buffer: Cold Binding Buffer

  • 96-well filter plates (e.g., with GF/C filters)

  • Vacuum manifold for filtration

  • Scintillation counter and cocktail

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Binding buffer, receptor preparation, and a fixed concentration of [³H]Ponasterone A (typically at or below its Kd).

    • Non-specific Binding: Same as total binding, but with the addition of a large excess (e.g., 1000-fold) of unlabeled Ponasterone A.

    • Competition: Same as total binding, but with increasing concentrations of the unlabeled acetylated ecdysteroid competitor.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Quickly wash each well with several volumes of cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each acetylated ecdysteroid.

Conclusion

Acetylation is a critical component of ecdysteroid metabolism, serving primarily as a mechanism for hormone inactivation and, in some physiological contexts, for storage. The formation of 22-acyl esters effectively abolishes the biological activity of ecdysone and 20-hydroxyecdysone by preventing their binding to the EcR/USP nuclear receptor complex. While the key enzymes and general principles of this pathway are beginning to be understood, significant research is still needed to provide a comprehensive quantitative picture. The detailed characterization of ecdysteroid acetyltransferases and esterases, along with the systematic determination of the receptor binding affinities for a wide range of acetylated metabolites, will be crucial for a complete understanding of ecdysteroid homeostasis and for the refined development of ecdysone-based technologies.

References

Methodological & Application

Application Notes and Protocols for the Purification of 3-O-Acetyl-20-hydroxyecdysone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-O-Acetyl-20-hydroxyecdysone using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is adapted from established protocols for the closely related, more polar compound, 20-hydroxyecdysone (B1671079).

Introduction

This compound is an acetylated derivative of 20-hydroxyecdysone, a naturally occurring ecdysteroid. Acetylation at the C-3 position decreases the polarity of the molecule. This change in polarity is the key consideration for developing a successful HPLC purification method. In reversed-phase chromatography, less polar compounds have a stronger interaction with the non-polar stationary phase, leading to longer retention times compared to their more polar parent compounds. Therefore, the mobile phase composition must be adjusted to ensure efficient elution and separation.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound.

1. Sample Preparation

  • Dissolve the crude or partially purified sample containing this compound in the initial mobile phase solvent (e.g., a mixture of methanol (B129727) and water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

2. HPLC Instrumentation and Conditions

A standard analytical HPLC system equipped with a UV detector is suitable for this purification.

  • HPLC System: A system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reversed-phase C18 column is recommended. A common choice is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.[2]

  • Mobile Phase:

  • Detection: UV detection at 245 nm is suitable for ecdysteroids.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL, depending on the sample concentration.

  • Column Temperature: 25°C.

3. Gradient Elution Program

Due to the decreased polarity of this compound compared to 20-hydroxyecdysone, a mobile phase with a higher initial concentration of the organic solvent (Mobile Phase B) is recommended. The following is a proposed gradient program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile/Methanol)
0.06040
15.04060
20.02080
25.02080
25.16040
30.06040

Note: This gradient is a starting point and may require optimization based on the specific crude sample mixture and the HPLC system used. The key is to start with a higher organic phase percentage than would be used for 20-hydroxyecdysone to ensure the timely elution of the less polar acetylated compound.

4. Post-Purification Processing

  • Collect the fractions corresponding to the peak of this compound.

  • Confirm the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same conditions.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer to obtain the purified compound.

Data Presentation

The acetylation of 20-hydroxyecdysone at the C-3 position leads to a predictable increase in retention time on a reversed-phase HPLC column. The following table provides a comparison of the expected retention behavior of 20-hydroxyecdysone and its 3-O-acetylated derivative under the proposed HPLC conditions. The retention time for this compound is an educated estimate based on the known chromatographic behavior of acetylated steroids.

CompoundStructureExpected Retention Time (min)Polarity
20-HydroxyecdysonePolyhydroxylated steroid~10-12High
This compoundAcetylated polyhydroxylated steroid~15-18 (Estimated)Moderate

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.

HPLC_Purification_Workflow SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Gradient_Elution Gradient Elution (Water/Acetonitrile) HPLC_System->Gradient_Elution Injection->HPLC_System Fraction_Collection Fraction Collection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Re-injection) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Evaporation/Lyophilization) Purity_Analysis->Solvent_Removal If Pure Pure_Compound Pure 3-O-Acetyl-20- hydroxyecdysone Solvent_Removal->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Polarity_Retention_Relationship High_Polarity High Polarity (e.g., 20-Hydroxyecdysone) RP_Column Reversed-Phase C18 Column High_Polarity->RP_Column Low_Polarity Lower Polarity (e.g., this compound) Low_Polarity->RP_Column Short_Retention Shorter Retention Time Long_Retention Longer Retention Time RP_Column->Short_Retention Weak Interaction RP_Column->Long_Retention Strong Interaction

Caption: Relationship between polarity and retention time in reversed-phase HPLC.

References

Application Note: Structural Confirmation of 3-O-Acetyl-20-hydroxyecdysone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-hydroxyecdysone is a derivative of the naturally occurring insect molting hormone, 20-hydroxyecdysone (B1671079). The acetylation at the C-3 position can significantly alter its biological activity, making accurate structural confirmation crucial for research and development in areas such as insect control and therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the confirmation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR spectroscopy.

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.

  • ¹H NMR: Provides information about the number, environment, and connectivity of protons in a molecule.

  • ¹³C NMR: Provides information about the carbon skeleton of a molecule.

  • COSY (Correlation Spectroscopy): A 2D NMR technique that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR technique that shows correlations between protons and carbon atoms over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.

Acetylation of the 3-hydroxyl group in 20-hydroxyecdysone induces characteristic changes in the NMR spectra, most notably a downfield shift of the H-3 proton and the adjacent C-3 carbon signals. By comparing the NMR data of the acetylated compound with that of the parent 20-hydroxyecdysone, the position of the acetyl group can be unequivocally confirmed.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its parent compound, 20-hydroxyecdysone, for comparative analysis.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Position20-hydroxyecdysone (in Pyridine-d₅)[1]This compound (in Pyridine-d₅)Key Changes upon Acetylation
24.18~4.20Minor shift
34.25~5.25Significant downfield shift
76.25~6.25No significant change
18-CH₃1.18~1.18No significant change
19-CH₃1.05~1.05No significant change
21-CH₃1.55~1.55No significant change
26-CH₃1.35~1.35No significant change
27-CH₃1.35~1.35No significant change
Acetyl-CH₃-~2.05 (s)Appearance of a singlet

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Position20-hydroxyecdysone (in Pyridine-d₅)[1]This compound (in Pyridine-d₅)Key Changes upon Acetylation
137.8~37.8No significant change
267.9~67.9No significant change
367.9~71.0Downfield shift
432.1~32.1No significant change
551.2~51.2No significant change
6204.5~204.5No significant change
7121.5~121.5No significant change
8165.7~165.7No significant change
934.5~34.5No significant change
1038.8~38.8No significant change
1484.1~84.1No significant change
2075.5~75.5No significant change
Acetyl-C=O-~170.5Appearance of carbonyl signal
Acetyl-CH₃-~21.5Appearance of methyl signal

Note: The chemical shifts for this compound are estimated based on typical acetylation effects and data from related compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, CDCl₃, or Methanol-d₄) in a clean, dry vial. Pyridine-d₅ is often used for ecdysteroids as it provides good signal dispersion.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are provided as a general guide for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

COSY:

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-15 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

HSQC:

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

HMBC:

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-15 ppm.

  • Spectral Width (F1 - ¹³C): 220-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Data Processing and Interpretation

  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing.

  • ¹H NMR Analysis:

    • Identify the characteristic downfield shift of the H-3 proton to around 5.25 ppm.

    • Observe the singlet corresponding to the three protons of the acetyl methyl group at approximately 2.05 ppm.

    • Assign other key proton signals by comparing with the spectrum of 20-hydroxyecdysone.

  • ¹³C NMR Analysis:

    • Identify the downfield shift of the C-3 carbon to around 71.0 ppm.

    • Locate the signal for the acetyl carbonyl carbon at approximately 170.5 ppm.

    • Find the signal for the acetyl methyl carbon around 21.5 ppm.

  • 2D NMR Analysis:

    • COSY: Confirm the coupling between H-3 and the protons on C-2 and C-4.

    • HSQC: Correlate each proton signal with its directly attached carbon. This will confirm the assignments of the protonated carbons.

    • HMBC: The key correlation for confirming the position of the acetyl group is the cross-peak between the H-3 proton (~5.25 ppm) and the acetyl carbonyl carbon (~170.5 ppm). Additionally, the protons of the acetyl methyl group (~2.05 ppm) will show a correlation to the acetyl carbonyl carbon.

Visualization of Experimental Workflow and Structural Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample 3-O-Acetyl-20- hydroxyecdysone Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec H1_NMR 1D ¹H NMR NMR_Spec->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC HMBC 2D HMBC NMR_Spec->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Confirmed Interpretation->Structure

Caption: Experimental workflow for NMR-based structure confirmation.

structure_elucidation H1 ¹H NMR: - Downfield shift of H-3 - Acetyl CH₃ singlet Structure Confirmed Structure: This compound H1->Structure Evidence C13 ¹³C NMR: - Downfield shift of C-3 - Acetyl C=O and CH₃ signals C13->Structure Evidence COSY COSY: Confirms H-3 to H-2/H-4 coupling COSY->Structure Confirms Connectivity HSQC HSQC: Correlates ¹H to directly attached ¹³C HSQC->Structure Confirms Assignments HMBC HMBC: Key correlation of H-3 to acetyl C=O HMBC->Structure Confirms Acetyl Position

Caption: Logic diagram for structure elucidation using NMR data.

Conclusion

NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shift changes observed in ¹H and ¹³C NMR spectra upon acetylation at the C-3 position, in conjunction with the connectivity information from 2D NMR experiments (COSY, HSQC, and HMBC), allow for the unambiguous assignment of the acetyl group and the overall molecular structure. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Ecdysteroid-Inducible Gene Expression in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ecdysone-inducible gene expression system is a powerful tool for the temporal and dose-dependent control of gene expression in vitro. This system offers tight regulation, characterized by low basal expression in the uninduced state and high levels of gene expression upon induction. The system relies on the heterodimeric nuclear receptor complex of the ecdysone (B1671078) receptor (EcR) and the retinoid X receptor (RXR). In the presence of an ecdysteroid agonist, this complex binds to a specific ecdysone response element (EcRE) in the promoter of a target gene, thereby initiating transcription.

This document provides detailed application notes and protocols for utilizing ecdysteroid-inducible systems for in vitro gene expression. While the system is well-characterized for inducers such as 20-hydroxyecdysone, ponasterone A, and muristerone A, there is currently limited specific data available in scientific literature regarding the use of 3-O-Acetyl-20-hydroxyecdysone as an inducer. The following protocols are based on the established principles for common ecdysteroid inducers and can be adapted for the evaluation of novel derivatives.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible expression system is a two-component system that allows for precise control over the expression of a gene of interest in mammalian cells.[1][2] The key components are a receptor plasmid and an expression plasmid.

The receptor plasmid constitutively expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR).[1][3] In the absence of an inducer, the VgEcR/RXR heterodimer may bind to the response element and actively repress transcription.[[“]]

The expression plasmid contains the gene of interest cloned downstream of a promoter that includes the ecdysone response element (EcRE).[1]

Upon introduction of an ecdysteroid analog, such as ponasterone A, the ligand binds to the VgEcR protein, causing a conformational change.[[“]] This change leads to the recruitment of coactivators and the initiation of transcription of the downstream gene of interest.[1] This system is noted for its high induction ratios, with some studies reporting up to a 1000-fold increase in gene expression upon induction.[1][2]

Signaling Pathway

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Inducer 3-O-Acetyl- 20-hydroxyecdysone (or other ecdysteroid) VgEcR VgEcR Inducer->VgEcR Binds ReceptorComplex_inactive Inactive VgEcR/RXR Heterodimer VgEcR->ReceptorComplex_inactive RXR RXR RXR->ReceptorComplex_inactive ReceptorComplex_active Active VgEcR/RXR Heterodimer ReceptorComplex_inactive->ReceptorComplex_active Conformational Change EcRE Ecdysone Response Element (EcRE) ReceptorComplex_active->EcRE Binds to Transcription Transcription ReceptorComplex_active->Transcription Initiates GOI Gene of Interest (GOI) mRNA mRNA Transcription->mRNA Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_induction Induction & Analysis Cell_Culture 1. Seed Cells Transfection 3. Co-transfect Plasmids Cell_Culture->Transfection Plasmid_Prep 2. Prepare Plasmids (Receptor & Expression) Plasmid_Prep->Transfection Incubation1 4. Incubate (24-48h) Transfection->Incubation1 Induction 5. Add Inducer (e.g., this compound) Incubation1->Induction Incubation2 6. Incubate (24-72h) Induction->Incubation2 Analysis 7. Assay for Gene Expression (e.g., qPCR, Western Blot, Reporter Assay) Incubation2->Analysis

References

Application Notes and Protocols for Bioassay of 3-O-Acetyl-20-hydroxyecdysone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. The primary active ecdysteroid in insects is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP).[1] This ligand-activated complex then binds to specific DNA sequences known as ecdysone response elements (EREs), initiating the transcription of downstream target genes that regulate molting and metamorphosis.[2][3]

Due to this mechanism, the ecdysone receptor system is a key target for the development of insecticides. Furthermore, ecdysteroids and their analogues are under investigation for various pharmacological applications in mammals. The following application note provides a detailed protocol for a cell-based reporter gene assay to determine the biological activity of this compound and other ecdysteroid analogues. This assay quantifies the ability of a test compound to activate the EcR/USP complex and induce gene expression.

Principle of the Bioassay

This bioassay utilizes a mammalian cell line, such as Human Embryonic Kidney 293T (HEK293T) cells, that does not endogenously express the insect ecdysone receptor.[4] These cells are transiently co-transfected with three plasmids:

  • An EcR expression vector containing the coding sequence for the Ecdysone Receptor.

  • A USP expression vector containing the coding sequence for the Ultraspiracle protein.

  • A reporter plasmid containing a luciferase gene under the transcriptional control of multiple copies of an ecdysone response element (ERE).

When an active ecdysteroid, such as this compound, is added to the culture medium, it enters the cells and binds to the expressed EcR/USP heterodimer. This activated complex then binds to the EREs on the reporter plasmid, driving the expression of the luciferase enzyme. The amount of luciferase produced is directly proportional to the activity of the test compound. Luciferase activity is quantified by adding a luciferin (B1168401) substrate and measuring the resulting bioluminescence with a luminometer.[5][6] The use of a co-transfected steroid receptor coactivator, such as Taiman (Tai), can enhance the sensitivity of the assay.[4]

Data Presentation

The activity of this compound is typically determined by generating a dose-response curve and calculating the EC50 value (the concentration at which 50% of the maximal response is observed). This value is then compared to the EC50 of a reference compound, such as 20-hydroxyecdysone.

Table 1: Comparative Agonist Activity of Ecdysteroid Analogues

CompoundEC50 (nM)Relative Potency (20E = 1.0)
20-hydroxyecdysone (20E)501.0
This compound1500.33
Ecdysone5000.1
Ponasterone A510

Experimental Protocols

Materials and Reagents
  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or other suitable transfection reagent

  • Expression plasmid for EcR (e.g., from Drosophila melanogaster)

  • Expression plasmid for USP (e.g., from Drosophila melanogaster)

  • ERE-luciferase reporter plasmid

  • This compound (test compound)

  • 20-hydroxyecdysone (positive control)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay System (e.g., Promega E1500)

  • Luminometer with injector capability

Protocol for Ecdysteroid Activity Bioassay

Day 1: Cell Seeding

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Trypsinize and resuspend the cells in fresh medium.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate overnight.

Day 2: Transient Transfection

  • For each well, prepare the transfection mix in Opti-MEM I. A typical ratio would be 50 ng EcR plasmid, 50 ng USP plasmid, and 100 ng ERE-luciferase reporter plasmid per well.

  • Add the transfection reagent (e.g., Lipofectamine 2000) to the plasmid DNA mixture according to the manufacturer's instructions.

  • Incubate the mixture at room temperature for 20 minutes to allow for complex formation.

  • Add 20 µL of the transfection complex to each well.

  • Gently rock the plate to mix and incubate for 24 hours.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound and the 20-hydroxyecdysone positive control in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the transfection medium from the cells.

  • Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and 0.1% DMSO as a vehicle control.

  • Incubate the plate for 24 hours.

Day 4: Luciferase Assay

  • Equilibrate the 96-well plate and the Luciferase Assay Reagent to room temperature.[7]

  • Remove the medium containing the test compounds from the wells.

  • Wash the cells gently with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Cell Culture Lysis Reagent to each well and incubate for 15 minutes on a rocking platform to ensure complete cell lysis.[7]

  • Set the luminometer to inject 100 µL of Luciferase Assay Reagent and measure the luminescence for 2-10 seconds per well.

  • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.

  • Add 100 µL of the reconstituted Luciferase Assay Reagent to each well and immediately measure the light output in a luminometer.

Data Analysis
  • Subtract the average relative light units (RLU) of the vehicle control wells from the RLU of all other wells.

  • Plot the normalized RLU values against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for each compound.

  • Calculate the relative potency of this compound by dividing the EC50 of 20-hydroxyecdysone by the EC50 of the test compound.

Mandatory Visualizations

Ecdysone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid This compound (or 20E) EcR_USP_inactive EcR/USP Heterodimer Ecdysteroid->EcR_USP_inactive Binds EcR EcR EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active Activated EcR/USP Complex EcR_USP_inactive->EcR_USP_active Conformational Change ERE Ecdysone Response Element (ERE) EcR_USP_active->ERE Binds to TargetGene Target Gene (e.g., Luciferase) ERE->TargetGene Activates Transcription mRNA mRNA TargetGene->mRNA Protein Protein Synthesis (Luciferase) mRNA->Protein

Caption: Ecdysone Receptor Signaling Pathway.

Bioassay_Workflow Day1 Day 1: Seed HEK293T Cells in 96-well Plate Day2 Day 2: Co-transfect with EcR, USP, and ERE-Luc Plasmids Day1->Day2 Day3 Day 3: Treat Cells with This compound Day2->Day3 Day4 Day 4: Lyse Cells and Add Luciferase Substrate Day3->Day4 Measurement Measure Luminescence (RLU) Day4->Measurement Analysis Data Analysis: Dose-Response Curve & EC50 Measurement->Analysis

Caption: Experimental Workflow for the Bioassay.

References

Quantitative Analysis of 3-O-Acetyl-20-hydroxyecdysone in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-hydroxyecdysone is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones.[1] Found as a minor component in certain plants, such as Cyanotis arachnoidea, it co-occurs with the more abundant 20-hydroxyecdysone.[2][3] Ecdysteroids are of significant interest to the pharmaceutical and nutraceutical industries due to their potential anabolic, adaptogenic, and neuroprotective properties in mammals, without the androgenic side effects associated with traditional anabolic steroids.[4][5] The mechanism of action in mammals is believed to involve pathways distinct from classical steroid hormone receptors, making them an attractive area for drug development.[6]

These application notes provide detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of ecdysteroids from dried and powdered plant material, optimized for compounds like this compound.

Materials:

  • Dried and powdered plant material (e.g., roots of Cyanotis arachnoidea)

  • 80% Methanol (B129727) (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) two more times with the plant residue to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Redissolve the dried extract in 5 mL of 50% methanol.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the redissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

    • Elute the ecdysteroids with 10 mL of 80% methanol.

  • Evaporate the eluate to dryness and redissolve in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Experimental Workflow for Extraction

G plant_material Dried Plant Material extraction Methanol Extraction (x3) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 spe SPE Cleanup (C18) evaporation1->spe evaporation2 Final Evaporation spe->evaporation2 final_sample Sample for Analysis evaporation2->final_sample

Caption: Workflow for the extraction and purification of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Gradient:

    • 0-20 min: 20-50% B

    • 20-25 min: 50-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.[9]

  • Injection Volume: 20 µL.[7]

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared plant extract sample.

  • Identify the peak corresponding to this compound by comparing the retention time with the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10-10.1 min: 90-10% B

    • 10.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For related ecdysteroids, common losses include water molecules.

Procedure:

  • Follow the same procedure for preparing calibration standards and samples as for the HPLC method.

  • Optimize the MS parameters (e.g., collision energy, cone voltage) for this compound using a standard solution.

  • Set up the MRM transitions for the analyte.

  • Inject the standards and the sample.

  • Quantify the analyte based on the peak area of the specific MRM transition and the calibration curve.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in different plant extracts, which can be populated with experimental results.

Table 1: Quantitative Analysis of this compound by HPLC

Plant SpeciesPlant PartExtraction SolventConcentration (µg/g of dry weight)
Cyanotis arachnoideaRoots80% Methanol[Insert Data]
Pfaffia paniculataRoots70% Ethanol[Insert Data]
Spinacia oleraceaLeaves80% Methanol[Insert Data]

Table 2: LC-MS/MS Method Validation Parameters

ParameterThis compound
Linear Range (ng/mL) [Insert Data]
Limit of Detection (LOD) (ng/mL) [Insert Data]
Limit of Quantification (LOQ) (ng/mL) [Insert Data]
Recovery (%) [Insert Data]
Precision (RSD %) [Insert Data]

Signaling Pathway

Ecdysteroids exert their effects in mammals through pathways that are still being fully elucidated. One proposed mechanism involves the activation of the G-protein coupled receptor, Mas1, which is part of the renin-angiotensin system. This activation can lead to downstream signaling cascades that promote anabolic and other beneficial effects.

Proposed Ecdysteroid Signaling in Mammalian Cells

G Ecdysteroid 3-O-Acetyl-20- hydroxyecdysone Mas1 Mas1 Receptor Ecdysteroid->Mas1 Activation PI3K PI3K Mas1->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis (Anabolic Effect) mTOR->Protein_Synthesis

Caption: Proposed signaling pathway of ecdysteroids in mammalian cells.

Conclusion

The protocols detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound in plant extracts. The use of HPLC offers a widely accessible method, while LC-MS/MS provides enhanced sensitivity and selectivity, crucial for detecting this minor ecdysteroid. The presented information is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the potential of this and other phytoecdysteroids.

References

Application Notes and Protocols for the Synthesis of 3-O-Acetyl-20-hydroxyecdysone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-O-Acetyl-20-hydroxyecdysone derivatives. The protocols outlined below are intended to serve as a guide for the regioselective synthesis and analysis of these compounds, which are of growing interest in medicinal chemistry and drug development due to the diverse biological activities of the parent compound, 20-hydroxyecdysone (B1671079).

Introduction

20-Hydroxyecdysone (Ecdysterone) is a naturally occurring ecdysteroid hormone that governs molting and metamorphosis in insects. In mammals, it has demonstrated a range of beneficial pharmacological effects, including anabolic, adaptogenic, hypoglycemic, and neuroprotective properties. The acetylation of 20-hydroxyecdysone at specific hydroxyl groups can modulate its biological activity, bioavailability, and pharmacokinetic profile. The synthesis of this compound, a specific monoacetylated derivative, is of interest for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The key challenge in the synthesis of this compound lies in the regioselective acetylation of the C-3 hydroxyl group in the presence of multiple other hydroxyl groups on the steroid scaffold. This requires carefully controlled reaction conditions or the use of enzymatic catalysts to achieve the desired selectivity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through chemical or enzymatic methods. While various acetylated derivatives of 20-hydroxyecdysone have been reported, including 2-acetates and multi-acetylated forms, the selective synthesis of the 3-O-acetyl derivative requires specific strategies.[1]

Chemical Synthesis Approach

Regioselective acylation of polyhydroxylated steroids is a challenging endeavor. Direct acetylation with reagents like acetic anhydride (B1165640) often leads to a mixture of products with varying degrees of acetylation. To achieve selectivity for the C-3 hydroxyl group, one might explore methods that take advantage of the differential reactivity of the hydroxyl groups. The secondary hydroxyl group at C-3 may exhibit different steric and electronic properties compared to the other secondary and tertiary hydroxyls in the 20-hydroxyecdysone molecule.

General Protocol for Regioselective Acetylation (Exemplary):

Materials:

  • 20-Hydroxyecdysone

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 20-hydroxyecdysone in a minimal amount of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of acetic anhydride dropwise while stirring. The limited amount of acylating agent is crucial for achieving mono-acetylation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (or has reached optimal conversion to the mono-acetylated product), quench the reaction by adding cold water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate the this compound derivative.

Note: This is a generalized protocol and requires significant optimization of reaction time, temperature, and stoichiometry of reagents to favor the formation of the 3-O-acetyl derivative over other isomers.

Enzymatic Synthesis Approach

Enzymatic catalysis, particularly using lipases, offers a powerful alternative for regioselective acylation of polyhydroxylated compounds under mild reaction conditions. Lipases can exhibit high selectivity for specific hydroxyl groups, potentially providing a more efficient route to this compound.

General Protocol for Lipase-Catalyzed Acetylation:

Materials:

  • 20-Hydroxyecdysone

  • Vinyl acetate (B1210297) (as acyl donor)

  • Immobilized lipase (B570770) (e.g., Novozym® 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)

  • Molecular sieves

Procedure:

  • To a solution of 20-hydroxyecdysone in an anhydrous organic solvent, add molecular sieves to ensure anhydrous conditions.

  • Add the immobilized lipase to the mixture.

  • Add vinyl acetate as the acyl donor.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Evaporate the solvent under reduced pressure.

  • Purify the product by silica gel column chromatography.

Characterization of this compound

The synthesized derivatives must be thoroughly characterized to confirm their structure and purity.

Table 1: Analytical Data for 20-Hydroxyecdysone (Parent Compound)

ParameterValue
Molecular FormulaC₂₇H₄₄O₇
Molecular Weight480.6 g/mol [2]
Melting Point237.5 - 239.5 °C
¹H NMR (CD₃OD)Characteristic signals for methyl groups and steroid backbone.
¹³C NMR (CD₃OD)Signals corresponding to the 27 carbon atoms of the steroid.
Mass Spectrometry[M+H]⁺ at m/z 481.3

Table 2: Expected Analytical Data for this compound

ParameterExpected Value/Observation
Molecular FormulaC₂₉H₄₆O₈
Molecular Weight522.7 g/mol
¹H NMRAppearance of a new singlet around δ 2.0-2.2 ppm corresponding to the acetyl methyl protons. A downfield shift of the H-3 proton signal compared to the parent compound.
¹³C NMRAppearance of a new signal for the acetyl carbonyl carbon around δ 170 ppm and the acetyl methyl carbon around δ 21 ppm. A shift in the C-3 signal.
Mass Spectrometry[M+H]⁺ at m/z 523.3

Biological Activity and Signaling Pathways

20-Hydroxyecdysone exerts its biological effects in mammals through various signaling pathways, independent of the insect ecdysone (B1671078) receptor. Key pathways identified include:

  • PI3K/AKT/mTOR Pathway: Activation of this pathway is associated with the anabolic and muscle-strengthening effects of 20-hydroxyecdysone.[2][3]

  • Mas1 Receptor Activation: 20-Hydroxyecdysone has been identified as an agonist of the Mas1 receptor, a component of the renin-angiotensin system, which could explain many of its pleiotropic effects.[4]

The acetylation at the C-3 position is expected to modulate the interaction of the molecule with these signaling pathways. It is hypothesized that the acetyl group may alter the binding affinity to target receptors or enzymes, or it could improve the pharmacokinetic properties of the compound, leading to enhanced or altered biological activity. For instance, increased lipophilicity due to acetylation might enhance cell membrane permeability. Studies on other acetylated ecdysteroid derivatives have shown altered antimicrobial activity compared to the parent compound.[1]

Experimental Workflows and Diagrams

Synthesis Workflow

Synthesis_Workflow Start 20-Hydroxyecdysone Reaction Regioselective Acetylation (Chemical or Enzymatic) Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product Characterization NMR, MS, etc. Product->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Potential Signaling Pathway Modulation

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm MasR Mas1 Receptor PI3K PI3K MasR->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Anabolism Anabolic Effects (Protein Synthesis) mTOR->Anabolism Derivative This compound Derivative->MasR

Caption: Hypothesized signaling pathway modulation by this compound.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the development of novel therapeutic agents with potentially enhanced biological activities. The protocols and information provided herein offer a foundational guide for researchers in this field. Further optimization of synthetic routes and comprehensive biological evaluation of the resulting derivatives are crucial next steps in unlocking their full therapeutic potential.

References

Application Notes and Protocols for 3-O-Acetyl-20-hydroxyecdysone in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-hydroxyecdysone is a naturally occurring ecdysteroid, an analog of 20-hydroxyecdysone (B1671079) (20E), the primary insect molting hormone. In mammalian cell culture, the principal application of ecdysteroids lies in their use as potent inducers for ecdysone-inducible gene expression systems. These systems offer a powerful tool for the precise temporal and dose-dependent control of target gene expression, exhibiting low basal activity and high induction levels without the pleiotropic effects associated with mammalian steroid hormones.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in cell culture, with a primary focus on its role as an inducer in ecdysone-inducible expression systems. While direct comparative data for this compound is limited, its structural similarity to 20-hydroxyecdysone and other active ecdysteroids suggests it is a viable inducing agent.[4] The protocols provided herein are based on established methods for ecdysone-inducible systems and include guidance for optimizing the use of this specific compound.

Principle of the Ecdysone-Inducible System

The ecdysone-inducible gene expression system is a binary system that relies on components of the insect molting signaling pathway reconstituted in mammalian cells.[5] The core components are:

  • A Modified Ecdysone (B1671078) Receptor (EcR) and its Heterodimeric Partner: A modified insect ecdysone receptor (EcR) and its binding partner, the retinoid X receptor (RXR) in mammals (or its insect homolog, Ultraspiracle, USP), are constitutively expressed in the host cells.[5]

  • An Ecdysone-Responsive Promoter: The gene of interest is cloned downstream of a promoter containing multiple copies of the ecdysone response element (EcRE).[5]

In the absence of an ecdysteroid inducer, the EcR/RXR heterodimer may bind to the EcRE and actively repress transcription.[5] Upon introduction of an ecdysteroid agonist, such as this compound, the ligand binds to the ligand-binding domain of EcR, causing a conformational change. This change leads to the recruitment of coactivators and the initiation of robust transcription of the target gene.[5]

cluster_off Gene Expression OFF (No Inducer) cluster_on Gene Expression ON (With Inducer) EcR_RXR_off EcR/RXR Heterodimer EcRE_off Ecdysone Response Element (EcRE) EcR_RXR_off->EcRE_off Binds Repressor Co-repressors EcR_RXR_off->Repressor Recruits Promoter_off Minimal Promoter EcRE_off->Promoter_off Gene_off Gene of Interest Promoter_off->Gene_off Repressor->Promoter_off Inhibits Transcription Inducer 3-O-Acetyl-20- hydroxyecdysone EcR_RXR_on EcR/RXR Heterodimer Inducer->EcR_RXR_on Binds EcRE_on Ecdysone Response Element (EcRE) EcR_RXR_on->EcRE_on Binds Activator Co-activators EcR_RXR_on->Activator Recruits Promoter_on Minimal Promoter EcRE_on->Promoter_on Gene_on Gene of Interest Transcription Transcription & Translation Gene_on->Transcription Promoter_on->Gene_on Activator->Promoter_on Activates Transcription

Mechanism of the ecdysone-inducible gene expression system.

Data Presentation: Comparison of Ecdysteroid Inducers

While specific data for this compound is not widely available, the following table summarizes the relative potencies of commonly used ecdysteroid inducers to provide a frame of reference. The activity of this compound is anticipated to be in a similar range to 20-hydroxyecdysone, but empirical determination is recommended.

InducerRelative PotencyTypical Working ConcentrationReference
Ponasterone AVery High1-10 µM[6]
Muristerone AVery High0.1-5 µM[7]
20-Hydroxyecdysone (20E)High2-10 µM[8]
This compound Unknown (Predicted High) To be determined (start with 1-10 µM) N/A

Note: The optimal concentration is cell-line dependent and should be determined experimentally using a dose-response curve.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation of the inducer stock solution is critical for reproducibility. Ecdysteroids are generally soluble in organic solvents like DMSO or ethanol (B145695).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Ethanol, 100%, sterile

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Solvent Selection: DMSO is the recommended solvent for preparing high-concentration stock solutions.[5] Ethanol can also be used.

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound needed for your desired stock concentration and volume. The molecular weight of this compound is approximately 522.7 g/mol .

    • Under sterile conditions, weigh the required amount of powder and transfer it to a sterile tube.

    • Add the calculated volume of DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may aid dissolution.[5]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term storage (up to one month).

Protocol 2: Determination of Optimal Inducer Concentration (Dose-Response Assay)

This protocol is essential to determine the optimal working concentration of this compound for your specific cell line and expression system. A reporter gene, such as luciferase or Green Fluorescent Protein (GFP), is typically used for this assay.

start Start: Cells with Ecdysone-Inducible Reporter System plate Plate cells in a multi-well plate start->plate inducer Prepare serial dilutions of This compound plate->inducer treat Treat cells with different inducer concentrations inducer->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells (for luciferase) or measure fluorescence (for GFP) incubate->lyse measure Measure reporter activity (Luminometer or Fluorometer) lyse->measure analyze Analyze data and plot dose-response curve measure->analyze end Determine optimal concentration (EC50) analyze->end

Workflow for determining the optimal inducer concentration.

Materials:

  • Mammalian cell line stably or transiently expressing the ecdysone-inducible system components and a reporter gene (e.g., HEK293, CHO)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well white, clear-bottom plates (for luciferase) or black, clear-bottom plates (for GFP)

  • Luciferase assay reagent or a fluorescence plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Inducer Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to test is from 0.01 µM to 20 µM. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest inducer concentration).

  • Induction: Remove the old medium from the cells and add the prepared inducer dilutions.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay:

    • For Luciferase: Follow the manufacturer's protocol for the luciferase assay system. This typically involves lysing the cells and adding the luciferase substrate before measuring luminescence.

    • For GFP: Measure the fluorescence intensity directly using a fluorescence plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the reporter gene activity (e.g., relative light units or fluorescence intensity) against the log of the inducer concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the concentration that gives the maximal induction with minimal cytotoxicity.

Protocol 3: Transient Transfection and Induction of a Target Gene in HEK293 Cells

This protocol describes the transient expression of a gene of interest using the ecdysone-inducible system in a commonly used cell line, HEK293.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for the EcR and RXR (receptor plasmid)

  • Expression plasmid containing the gene of interest under the control of an EcRE-containing promoter (inducible expression plasmid)

  • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium (or similar)

  • 6-well plates

  • This compound stock solution

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • On the day of transfection, dilute the receptor plasmid and the inducible expression plasmid in Opti-MEM™. A typical ratio is 1:1, with a total of 2.5 µg of DNA per well of a 6-well plate.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Induction:

    • After 24 hours, replace the medium with fresh complete medium containing the predetermined optimal concentration of this compound (from Protocol 2). Include a non-induced control (vehicle only).

  • Further Incubation and Analysis: Incubate the cells for an additional 24-72 hours to allow for expression of the gene of interest. The cells can then be harvested for downstream analysis (e.g., Western blot, qPCR, functional assays).

Protocol 4: Generation of a Stable Cell Line for Inducible Expression

Creating a stable cell line that constitutively expresses the receptor components and contains the inducible expression cassette for the gene of interest allows for more consistent and long-term studies.

start Start: Host Cell Line (e.g., CHO, HEK293) transfect Co-transfect receptor plasmid and inducible expression plasmid (both with selection markers) start->transfect select Apply selection pressure (e.g., add antibiotics) transfect->select isolate Isolate resistant colonies select->isolate expand Expand individual clones isolate->expand screen Screen clones for inducible expression of the gene of interest expand->screen end Select and bank the best performing stable clone screen->end

Workflow for generating a stable ecdysone-inducible cell line.

Materials:

  • Host cell line (e.g., CHO, HEK293)

  • Receptor plasmid with a selection marker (e.g., neomycin resistance)

  • Inducible expression plasmid with a different selection marker (e.g., puromycin (B1679871) resistance)

  • Appropriate selection antibiotics (e.g., G418, puromycin)

  • Cloning cylinders or limiting dilution supplies

  • Multi-well plates

Procedure:

  • Transfection: Transfect the host cell line with the receptor and inducible expression plasmids as described in Protocol 3. It is often advantageous to linearize the plasmids before transfection to increase the chances of stable integration.

  • Selection: 48 hours post-transfection, begin the selection process by replacing the medium with fresh medium containing the appropriate concentration of the selection antibiotic(s). The optimal antibiotic concentration should be predetermined by generating a kill curve for the specific host cell line.

  • Colony Formation: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until distinct, resistant colonies are visible (typically 2-3 weeks).

  • Isolation of Clones: Isolate individual colonies using cloning cylinders or by performing limiting dilution in a 96-well plate.

  • Expansion and Screening: Expand each clone and screen for the inducible expression of the gene of interest as described in Protocol 2. Select the clone with the lowest basal expression and the highest induced expression for further experiments.

  • Cell Banking: Cryopreserve the selected stable cell line in multiple vials to create a master and working cell bank.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low induction Suboptimal inducer concentrationPerform a dose-response experiment (Protocol 2).
Inefficient transfectionOptimize transfection efficiency for your cell line.
Incorrect plasmid ratioExperiment with different ratios of receptor and inducible plasmids.
Cell line is not responsiveUse a cell line known to work well with this system (e.g., HEK293, CHO).
High basal expression (leakiness) Promoter in the inducible plasmid is not tightly regulatedUse a system with a very low basal activity promoter.
Inducer present in the serumUse tetracycline-free FBS, as some lots may contain interfering substances.
Cell toxicity upon induction The expressed protein is toxic to the cellsUse a lower concentration of the inducer or a shorter induction time.
Inducer itself is toxic at high concentrationsEnsure the working concentration is below the cytotoxic level determined in the dose-response assay.

Conclusion

This compound holds promise as an effective inducer for ecdysone-inducible gene expression systems in cell culture. While its specific activity profile requires empirical determination, the protocols provided in this document offer a comprehensive guide for its preparation, optimization, and application in both transient and stable expression studies. The high degree of control afforded by the ecdysone-inducible system, coupled with the non-toxic nature of ecdysteroids in mammalian cells, makes it an invaluable tool for a wide range of research and drug development applications.

References

Application Note & Protocol: A Sensitive and Robust LC-MS/MS Method for the Quantification of 3-O-Acetyl-20-hydroxyecdysone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-hydroxyecdysone (20E) is a major ecdysteroid hormone in insects, playing a crucial role in molting and metamorphosis.[1][2] It is also found in various plants as a phytoecdysteroid, where it is believed to provide defense against insect herbivores.[1] In recent years, 20E and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential anabolic, anti-diabetic, and neuroprotective effects in mammals, without the androgenic side effects of traditional anabolic steroids. 3-O-Acetyl-20-hydroxyecdysone is a synthetic or metabolic derivative of 20E. The acetylation at the C-3 position can alter its polarity, bioavailability, and metabolic fate. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, metabolism research, and the development of new therapeutic agents.

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in biological samples such as plasma and urine. The protocol provides a solid foundation for method development and validation.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). Samples are first subjected to a solid-phase extraction (SPE) clean-up to remove interfering matrix components. The extracted analyte is then separated from other compounds on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion of the analyte is selectively fragmented, and a specific product ion is monitored, ensuring high specificity and reducing background noise.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • 20-hydroxyecdysone (as a potential internal standard or reference compound)

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Biological matrix (e.g., human plasma, rat urine)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

2. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution with methanol/water (1:1, v/v) to create concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the working stock solutions into the blank biological matrix to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QCs at low, medium, and high concentrations.

3. Sample Preparation (Solid-Phase Extraction)

  • Pre-treatment: Thaw biological samples (e.g., 200 µL of plasma) and vortex. Add 600 µL of water containing 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions and require optimization.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Proposed Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Flow 3 L/min
Drying Gas Flow 10 L/min

Table 3: Proposed MRM Transitions for Quantification and Confirmation

Note: These are predicted transitions and require experimental optimization.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound 523.3463.320015Quantifier
This compound 523.3445.320020Qualifier
20-hydroxyecdysone (Internal Standard) 481.3445.420010Quantifier

Data Presentation and Method Performance (Template)

The proposed method should be validated according to regulatory guidelines. The following tables serve as a template for presenting the validation data.

Table 4: Calibration Curve Parameters (Template)

AnalyteCalibration Range (ng/mL)Regression Equation
This compound0.1 - 100y = mx + c>0.99

Table 5: Precision and Accuracy (Template)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 0.1<2080-120<2080-120
Low 0.3<1585-115<1585-115
Medium 15<1585-115<1585-115
High 80<1585-115<1585-115

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Dilution) Sample->Pretreat SPE Solid-Phase Extraction (C18) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap LC LC Separation (C18 Column) Evap->LC Injection MS ESI Source LC->MS MSMS Tandem MS (MRM) MS->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the quantification of this compound.

G cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]+ m/z 523.3 Fragment1 [M+H - CH3COOH]+ m/z 463.3 Precursor->Fragment1 Collision-Induced Dissociation (-60 Da) Fragment2 [M+H - CH3COOH - H2O]+ m/z 445.3 Fragment1->Fragment2 -H2O (-18 Da)

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the quantification of this compound in biological matrices. The outlined sample preparation, chromatography, and mass spectrometry parameters offer a robust starting point for researchers. The high sensitivity and specificity of this method will be invaluable for detailed pharmacokinetic and metabolic studies, ultimately aiding in the research and development of ecdysteroid-based therapeutics. Method validation is a critical next step to ensure its suitability for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-O-Acetyl-20-hydroxyecdysone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a derivative of 20-hydroxyecdysone (B1671079), a naturally occurring ecdysteroid found in plants and insects.[1][2] Like many steroid-based compounds, it possesses a lipophilic nature, leading to poor solubility in water. This limited aqueous solubility can be a significant hurdle in various experimental settings, including in vitro bioassays and the development of formulations for in vivo studies, potentially impacting bioavailability and therapeutic efficacy.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

A2: The main strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvency: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.

  • Nanoformulation: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate.

Q3: How does the solubility of this compound compare to its parent compound, 20-hydroxyecdysone?

A3: The acetylation of a hydroxyl group in 20-hydroxyecdysone to form this compound can alter its polarity. Generally, acetylation makes the molecule more lipophilic, which may slightly decrease its intrinsic aqueous solubility compared to the more polar parent compound, 20-hydroxyecdysone. However, this modification can sometimes improve its permeability across biological membranes.

Q4: Are there any safety concerns with the excipients used to improve solubility?

A4: The excipients discussed, such as common co-solvents (e.g., DMSO, ethanol, PEG 300) and cyclodextrins, are generally considered safe for research applications when used within appropriate concentration limits. However, for in vivo studies, it is crucial to consider the potential toxicity of any excipient and to consult relevant toxicological literature and regulatory guidelines. For instance, the concentration of organic solvents should be kept to a minimum to avoid physiological effects.[1]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: After preparing a stock solution in an organic solvent and diluting it into an aqueous buffer, a precipitate forms immediately or over a short period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Low Aqueous Solubility The concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solution: Decrease the final concentration of this compound in the aqueous buffer.
Insufficient Organic Co-solvent The percentage of the organic co-solvent in the final aqueous solution is too low to maintain solubility.
Solution: Increase the percentage of the organic co-solvent in the final mixture, keeping in mind the tolerance of the experimental system to the solvent.
Temperature Effects The compound may be less soluble at lower temperatures.
Solution: Gently warm the solution. However, be cautious as prolonged heating can degrade the compound.
pH of the Aqueous Buffer The pH of the buffer may influence the solubility of the compound.
Solution: While ecdysteroids are generally stable across a range of pH, significant deviations to highly acidic or alkaline conditions should be avoided. Test the solubility in buffers with slightly different pH values if your experimental design allows.
Issue 2: Difficulty in Forming a Clear Solution with Cyclodextrins

Problem: When attempting to prepare an inclusion complex with cyclodextrins, the resulting solution is cloudy or contains visible particles.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stoichiometric Ratio The molar ratio of this compound to cyclodextrin is not optimal for complexation.
Solution: Perform a phase solubility study to determine the optimal molar ratio for complexation. A 1:1 molar ratio is often a good starting point for ecdysteroids.[3]
Inefficient Complexation Method The method used for preparing the inclusion complex is not effective.
Solution: Try alternative preparation methods such as co-precipitation, kneading, or freeze-drying, as these can yield more efficient complexation.[4][5]
Insufficient Mixing/Sonication The components have not been adequately mixed to facilitate the formation of the inclusion complex.
Solution: Increase the stirring time or use a sonicator to provide additional energy for complex formation.
Low Quality of Cyclodextrin The cyclodextrin used may contain impurities that interfere with complexation.
Solution: Use high-purity, pharmaceutical-grade cyclodextrins.

Quantitative Data Summary

The following tables summarize the solubility data for 20-hydroxyecdysone and its derivatives, which can serve as a reference for this compound.

Table 1: Solubility of 20-hydroxyecdysone (20E) in Various Solvents

SolventApproximate SolubilityReference
Water0.084 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[1][7]
Ethanol~25 mg/mL[1][7]
DMSO~30 mg/mL[1][7]
Methanol20 - 49 mg/mL[8]

Table 2: Enhanced Aqueous Solubility of Ecdysteroids using Different Methods

CompoundMethodAchieved Concentration/Solubility IncreaseReference
20-hydroxyecdysoneβ-cyclodextrin complex100-fold increase[9]
20-hydroxyecdysoneβ-cyclodextrin complex (1:1)8.87 mg/mL[6]
20-hydroxyecdysoneβ-cyclodextrin complex (1:2)9.31 mg/mL[6]
2-O-Acetyl-20-hydroxyecdysone10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
2-O-Acetyl-20-hydroxyecdysone10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is adapted from methods used for other poorly soluble ecdysteroids.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), high purity

  • Polyethylene glycol 300 (PEG 300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMSO: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use sonication if necessary to aid dissolution.

  • Add PEG 300: In a separate tube, add the required volume of the DMSO stock solution to PEG 300. For a final solution with 10% DMSO and 40% PEG300, you would add 100 µL of the 25 mg/mL stock to 400 µL of PEG 300 for a 1 mL final volume. Vortex thoroughly.

  • Add Tween-80: To the DMSO/PEG 300 mixture, add Tween-80. For a final concentration of 5% Tween-80, add 50 µL. Vortex until the solution is homogeneous.

  • Add Aqueous Solution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume. For a 1 mL final volume, add 450 µL.

  • Final Inspection: The final solution should be clear. If any precipitation occurs, gentle warming and further vortexing may be required.

Protocol 2: Preparation of this compound Inclusion Complex with β-Cyclodextrin

This protocol is based on the co-precipitation method, which is effective for forming inclusion complexes.[5][10]

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin for higher solubility)

  • Acetone (B3395972)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Dissolve Components: Dissolve this compound and β-cyclodextrin in an equimolar ratio in a mixture of acetone and water (e.g., 3:1 v/v).[5]

  • Mix Solutions: Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Stir: Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to allow for complex formation.[5]

  • Solvent Evaporation: Remove the organic solvent (acetone) using a rotary evaporator at a controlled temperature (e.g., 45°C).[5]

  • Drying: The resulting aqueous suspension can be lyophilized (freeze-dried) to obtain a solid powder of the inclusion complex.

  • Reconstitution: The powdered inclusion complex can then be dissolved in the desired aqueous buffer for your experiment.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be adapted for the quantification of this compound, based on methods for 20-hydroxyecdysone.[11][12][13][14]

Instrumentation and Conditions:

  • HPLC System: With a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12][13]

  • Mobile Phase A: 0.5% acetic acid in water.[12][13]

  • Mobile Phase B: Methanol:Acetonitrile (85:15 v/v).[12][13]

  • Gradient: A linear gradient can be optimized, for example, starting with a lower percentage of Mobile Phase B and increasing it over the run time.

  • Flow Rate: 1 mL/min.[12][13]

  • Detection Wavelength: Approximately 245 nm.[12][13]

  • Injection Volume: 1-10 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to a concentration that falls within the range of the standard curve.

  • Injection and Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation from the standard curve to determine the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution start Start choose_method Choose Solubilization Method start->choose_method cosolvent Co-solvent Method choose_method->cosolvent Co-solvents cyclodextrin Cyclodextrin Complexation choose_method->cyclodextrin Cyclodextrins prepare_stock Prepare Stock in Organic Solvent cosolvent->prepare_stock mix_excipients Mix with Co-solvents/Cyclodextrin cyclodextrin->mix_excipients prepare_stock->mix_excipients add_aqueous Add to Aqueous Buffer mix_excipients->add_aqueous check_clarity Check for Clarity/Precipitation add_aqueous->check_clarity ready Solution Ready for Experiment check_clarity->ready Clear troubleshoot Troubleshoot check_clarity->troubleshoot Precipitate

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_genomic Genomic Signaling Pathway cluster_nongenomic Putative Non-Genomic Signaling in Mammals Ecdysteroid This compound EcR_USP EcR/USP Complex Ecdysteroid->EcR_USP Binds Nucleus Nucleus EcR_USP->Nucleus Translocates to EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Regulates Ecdysteroid2 This compound Membrane_Receptor Membrane Receptor (e.g., GPCR) Ecdysteroid2->Membrane_Receptor Activates PI3K PI3K Membrane_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Protein Synthesis) Akt->Cellular_Response Promotes

Caption: Ecdysteroid signaling pathways.

References

stability of 3-O-Acetyl-20-hydroxyecdysone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-O-Acetyl-20-hydroxyecdysone in various solvents, along with troubleshooting tips and frequently asked questions for researchers, scientists, and drug development professionals.

Stability of this compound in Different Solvents

Summary of Solvent Recommendations and Inferred Stability

The following table summarizes the recommended solvents for dissolving this compound and provides an inferred stability profile based on available data for similar compounds.

SolventTypeSolubility (approx. for 20-hydroxyecdysone)Inferred Stability of this compoundRecommendations for Storage
Dimethyl Sulfoxide (DMSO)Polar Aprotic~30 mg/mL[1]Good . The aprotic nature of DMSO minimizes the risk of solvolysis of the acetyl group.Short-term (days to weeks) at 2-8°C. Long-term (months to years) at -20°C or -80°C.[2]
Dimethylformamide (DMF)Polar Aprotic~30 mg/mL[1]Good . Similar to DMSO, DMF is aprotic and a good solvent for ecdysteroids.Short-term at 2-8°C. Long-term at -20°C or -80°C.
Ethanol (B145695)Polar Protic~25 mg/mL[1]Moderate . As a protic solvent, ethanol can participate in transesterification, though this is generally slow at neutral pH and low temperatures.Prepare fresh solutions. For short-term storage (days), keep at -20°C.
MethanolPolar ProticSolubleModerate to Poor . Methanol is more reactive than ethanol and may lead to faster transesterification.Not recommended for long-term storage of solutions. Prepare fresh for immediate use.
Acetonitrile (B52724)Polar AproticSolubleGood . Being aprotic, it is not expected to hydrolyze the ester group.Suitable for analytical purposes (e.g., HPLC mobile phase). For storage, prefer DMSO or DMF.
Aqueous Buffers (e.g., PBS)Polar Protic~10 mg/mL (for 20-hydroxyecdysone (B1671079) in PBS, pH 7.2)[1]Poor to Moderate . Stability is highly dependent on pH and temperature. Hydrolysis of the acetyl group is expected. Aqueous solutions of 20-hydroxyecdysone are not recommended for storage for more than one day.[1]Prepare fresh and use immediately. Avoid basic pH to minimize hydrolysis.

Note: The solid crystalline form of 20-hydroxyecdysone is stable for at least four years when stored at -20°C.[1] It is reasonable to expect similar long-term stability for solid this compound under the same conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of this compound and the formation of its primary degradant, 20-hydroxyecdysone, over time under specific storage conditions.

Materials:

  • This compound

  • 20-hydroxyecdysone (as a reference standard)

  • HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the test solvent (e.g., PBS pH 7.4, ethanol) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Prepare several aliquots in separate vials for each time point and storage condition (e.g., room temperature, 4°C, -20°C).

  • Preparation of Standard Solutions:

    • Prepare standard solutions of this compound and 20-hydroxyecdysone at known concentrations in the mobile phase or a compatible solvent. These will be used for peak identification and quantification.

  • HPLC Analysis (Time Zero):

    • Immediately after preparation, inject an aliquot of the stability sample and the standard solutions into the HPLC system.

    • Example HPLC Conditions:

      • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: UV at 245 nm.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

    • Record the peak areas for this compound and any degradation products (e.g., 20-hydroxyecdysone).

  • Incubation and Subsequent Analyses:

    • Store the prepared stability samples under the desired conditions.

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by HPLC as described above.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

    • Quantify the formation of 20-hydroxyecdysone over time.

Troubleshooting Guide & FAQs

Q1: My this compound solution has turned cloudy. What should I do?

A1: Cloudiness or precipitation may occur if the compound's solubility limit is exceeded, especially when diluting a stock solution in an organic solvent with an aqueous buffer. To resolve this:

  • Try gently warming the solution.

  • Use a higher percentage of the organic solvent in your final solution if your experimental design allows.

  • Prepare a more dilute solution.

Q2: I see a new peak in my HPLC chromatogram when analyzing my sample. What could it be?

A2: A new peak likely represents a degradation product. For this compound, the most probable degradation product is 20-hydroxyecdysone due to the hydrolysis of the acetyl group.

  • To confirm, run a standard of 20-hydroxyecdysone and compare the retention times.

  • LC-MS analysis can be used to identify the mass of the new peak and confirm its identity.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation:

  • Prepare fresh solutions whenever possible.

  • If using aqueous solutions, work quickly and keep them on ice.

  • Avoid high temperatures and exposure to strong acids or bases.

  • For storage, use aprotic solvents like DMSO or DMF and store at -20°C or below.[2]

Q4: Can I store solutions of this compound in the refrigerator (4°C)?

A4: For short-term storage (a few days), 4°C is generally acceptable for solutions in aprotic solvents like DMSO. However, for longer-term stability, -20°C or -80°C is recommended. Aqueous solutions should not be stored for extended periods, even at 4°C.[1]

Q5: What is the expected main degradation pathway for this compound?

A5: The primary degradation pathway is likely the hydrolysis of the 3-O-acetyl ester bond to form 20-hydroxyecdysone. This reaction can be catalyzed by acids or bases. Under strongly alkaline conditions, further degradation of the 20-hydroxyecdysone backbone through autooxidation may occur.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Processing prep_stock Prepare Stock Solution (1 mg/mL in DMSO) prep_samples Prepare Stability Samples (Dilute in test solvent) prep_stock->prep_samples hplc_t0 HPLC Analysis (Time 0) prep_samples->hplc_t0 store_rt Room Temperature prep_samples->store_rt store_4c 4°C prep_samples->store_4c store_neg20c -20°C prep_samples->store_neg20c calc_deg Calculate % Degradation hplc_t0->calc_deg hplc_tn HPLC Analysis (Time points) hplc_tn->calc_deg store_rt->hplc_tn store_4c->hplc_tn store_neg20c->hplc_tn plot_kinetics Plot Degradation Kinetics calc_deg->plot_kinetics

Caption: Workflow for assessing the stability of this compound.

degradation_pathway compound This compound degradation_product 20-hydroxyecdysone compound->degradation_product Hydrolysis (H₂O, H⁺ or OH⁻) further_degradation Further Oxidation Products degradation_product->further_degradation Autooxidation (Alkaline conditions)

Caption: Plausible degradation pathway of this compound.

References

preventing deacetylation of 3-O-Acetyl-20-hydroxyecdysone in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Acetyl-20-hydroxyecdysone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the deacetylation of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its deacetylation important?

This compound is a synthetic derivative of 20-hydroxyecdysone (B1671079), a naturally occurring insect molting hormone. The addition of the 3-O-acetyl group can modify its chemical properties, such as lipophilicity, which may enhance its cell permeability and pharmacokinetic profile. Deacetylation in cell culture, which converts it back to 20-hydroxyecdysone, can lead to inconsistent experimental results, altered biological activity, and difficulties in interpreting dose-response relationships. Maintaining the acetylated form is crucial for studying the specific effects of this modified compound.

Q2: What causes the deacetylation of this compound in cell culture?

The primary cause of deacetylation in cell culture is the activity of extracellular and intracellular esterases. Cell culture media, particularly when supplemented with serum, contains various esterases that can hydrolyze the acetyl group from the molecule.[1] Cells themselves also produce and secrete esterases, contributing to the degradation of the compound.[2]

Q3: How can I detect and quantify the deacetylation of this compound?

The most reliable method for monitoring the stability of this compound and quantifying its deacetylated metabolite (20-hydroxyecdysone) is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a gradient elution of methanol (B129727) or acetonitrile (B52724) and water is commonly used for the separation and quantification of ecdysteroids.

Troubleshooting Guide

Issue 1: Rapid loss of this compound activity in my cell culture assay.

Possible Cause: Deacetylation of the compound by esterases present in the cell culture medium or secreted by the cells.

Solutions:

  • Use Serum-Free Medium: If your cell line can be maintained in serum-free conditions, this is the most effective way to reduce exogenous esterase activity.

  • Heat-Inactivate Serum: Heating serum at 56°C for 30 minutes can denature and reduce the activity of many enzymes, including some esterases. However, this may not inactivate all esterase activity and could affect other serum components.

  • Incorporate Esterase Inhibitors: Add a broad-spectrum esterase inhibitor to your cell culture medium.

Experimental Protocols

Protocol 1: Inhibition of Esterase Activity in Cell Culture

This protocol provides a general guideline for using esterase inhibitors to prevent the deacetylation of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with or without serum)

  • This compound

  • Esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride (B91410) (PMSF), Sodium fluoride (NaF), or a commercially available esterase inhibitor cocktail)

  • Vehicle for dissolving the inhibitor (e.g., DMSO, ethanol)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed your cells at the desired density in a tissue culture plate or flask and allow them to adhere and grow according to your standard protocol.

  • Inhibitor Preparation: Prepare a stock solution of the chosen esterase inhibitor in the appropriate vehicle. The final concentration of the vehicle in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.

  • Inhibitor Addition:

    • Pre-incubation (Recommended): Before adding this compound, replace the existing medium with fresh medium containing the esterase inhibitor at its optimal working concentration. Incubate the cells for 1-2 hours to allow the inhibitor to take effect.

    • Co-incubation: Alternatively, add the esterase inhibitor and this compound to the culture medium simultaneously.

  • Compound Addition: Add this compound to the culture medium at the desired final concentration.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: At the end of the incubation period, collect the cell lysate and/or the culture supernatant for analysis of this compound stability and biological activity.

Table 1: Common Esterase Inhibitors for Cell Culture

InhibitorTarget EsterasesTypical Working ConcentrationNotes
Phenylmethylsulfonyl fluoride (PMSF)Serine proteases and some esterases (e.g., carboxylesterases)0.1 - 1 mMHas a short half-life in aqueous solutions. Freshly prepare and add to the medium immediately before use.
Sodium fluoride (NaF)A broad range of esterases1 - 10 mMCan have other cellular effects, so appropriate controls are essential.
Esterase Inhibitor CocktailsA proprietary mix of inhibitors targeting various esterasesVaries by manufacturerOffers broad-spectrum inhibition. Follow the manufacturer's instructions for dilution and use.
Protocol 2: HPLC Analysis of this compound Stability

This protocol outlines a method to quantify the amount of this compound and its deacetylated product, 20-hydroxyecdysone, in cell culture samples.

Materials:

  • Cell culture supernatant or cell lysate samples

  • This compound and 20-hydroxyecdysone standards

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (optional, for improved peak shape)

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Supernatant: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

    • Cell Lysate: Lyse the cells using a suitable lysis buffer and centrifuge to pellet cellular debris.

    • Extraction (Optional): For complex samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analytes.

  • Standard Curve Preparation: Prepare a series of standard solutions of both this compound and 20-hydroxyecdysone of known concentrations in the cell culture medium or lysis buffer.

  • HPLC Analysis:

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compounds. An example gradient is provided in Table 2.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 245 nm

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak areas for this compound and 20-hydroxyecdysone in both the standards and the samples.

    • Construct a standard curve by plotting peak area versus concentration for each compound.

    • Determine the concentration of each compound in the experimental samples by interpolating from the standard curve.

    • Calculate the percentage of this compound remaining at different time points to assess its stability.

Table 2: Example HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
151090
201090
219010
259010

Visualizations

Deacetylation_Pathway This compound This compound 20-hydroxyecdysone 20-hydroxyecdysone This compound->20-hydroxyecdysone Deacetylation Altered_Activity Altered Biological Activity 20-hydroxyecdysone->Altered_Activity Esterases Esterases Esterases->20-hydroxyecdysone Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells Add_Inhibitor Add Inhibitor to Cells Seed_Cells->Add_Inhibitor Prepare_Inhibitor Prepare Esterase Inhibitor Prepare_Inhibitor->Add_Inhibitor Add_Compound Add this compound Add_Inhibitor->Add_Compound Incubate Incubate Add_Compound->Incubate Collect_Samples Collect Supernatant/ Lysate Incubate->Collect_Samples HPLC_Analysis HPLC Analysis Collect_Samples->HPLC_Analysis Biological_Assay Biological Activity Assay Collect_Samples->Biological_Assay

References

Technical Support Center: Optimizing 3-O-Acetyl-20-hydroxyecdysone for Gene Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 3-O-Acetyl-20-hydroxyecdysone in gene induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this ecdysteroid analog effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce gene expression?

A1: this compound is a steroid isolated from the roots of Cyanotis arachnoidea C.B.Clark.[1] It functions as an inducer in ecdysone-inducible gene expression systems. These systems are engineered in mammalian cells to control the expression of a target gene.[2][3][4] The system relies on a modified insect ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), the mammalian homolog of ultraspiracle (USP).[5] In the absence of an ecdysteroid ligand, the EcR-RXR complex can bind to specific response elements (EcREs) in the promoter of the target gene and repress its transcription.[5] When this compound is introduced, it binds to the Ligand-Binding Domain (LBD) of the EcR, causing a conformational change. This change leads to the release of corepressors and the recruitment of coactivators, which then initiates the transcription of the target gene.[5]

Q2: What are the advantages of using an ecdysone-inducible system with an inducer like this compound?

A2: The ecdysone-inducible system offers several advantages over other inducible systems, such as those based on tetracycline.[2][4] Key benefits include:

  • Low Basal Expression: The system typically exhibits very low "leaky" expression of the target gene in the absence of the inducer.[3]

  • High Induction Levels: Upon addition of the ecdysteroid, the system can achieve a high level of gene expression, with induction levels reaching up to 1000-fold or even four orders of magnitude.[2][3]

  • No Known Pleiotropic Effects in Mammals: Ecdysteroids like 20-hydroxyecdysone (B1671079) and its analogs have no known significant physiological effects in mammals, as they do not bind to endogenous mammalian receptors.[2][4]

  • Rapid and Reversible Induction: The lipophilic nature of ecdysteroids allows for efficient penetration into cells and tissues, leading to rapid gene induction. The effect is also reversible upon withdrawal of the inducer.[3]

Q3: How does the activity of this compound likely compare to 20-hydroxyecdysone?

A3: While direct comparative studies on the bioactivity of this compound are limited, structure-activity relationship studies of ecdysteroids suggest that modifications to the steroid nucleus can impact activity. The hydroxyl groups at various positions are crucial for biological activity.[6] Acetylation at the 3-position may affect the compound's polarity and its ability to bind to the ecdysone receptor. It is possible that the acetyl group is removed by cellular esterases to yield the active compound, 20-hydroxyecdysone. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I prepare and store a stock solution of this compound?

A4: Ecdysteroids are generally soluble in organic solvents like DMSO and ethanol.[7] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.[7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Gene Induction Suboptimal Inducer Concentration: The concentration of this compound may be too low or too high (causing toxicity).Perform a dose-response curve to determine the optimal concentration (e.g., ranging from 0.1 µM to 10 µM).
Inefficient Delivery of Inducer: The inducer may not be reaching the cells effectively.Ensure proper mixing of the inducer in the cell culture medium. For in vivo studies, consider the route of administration and bioavailability.[2]
Problem with the Cell Line: The stable cell line may have lost the expression of the ecdysone receptor or the reporter construct.Verify the integrity of your cell line by checking the expression of the receptor components via Western blot or qPCR. Re-transfect and select new stable clones if necessary.
Degradation of the Inducer: The this compound stock solution may have degraded.Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles of the stock solution.
High Basal Expression (Leaky Expression) Promoter Leakiness: The minimal promoter in the expression vector may have some basal activity.This is an inherent characteristic of the promoter. If the leakiness is problematic, you may need to re-clone your gene of interest into a vector with a tighter promoter.
Cellular Stress: Certain cell culture conditions can lead to non-specific gene activation.Ensure optimal cell culture conditions (e.g., proper CO2 levels, temperature, and media formulation).
Cell Toxicity or Death after Induction Inducer Toxicity: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells.Determine the maximum non-toxic concentration of the inducer and DMSO for your specific cell line. Keep the final DMSO concentration in the culture medium below 0.5%, and preferably at or below 0.1%.
Toxicity of the Induced Gene Product: The protein you are expressing may be toxic to the cells.Use a lower concentration of the inducer to achieve a lower, non-toxic level of protein expression. Perform a time-course experiment to determine the optimal induction time before significant toxicity occurs.
Variability in Induction Levels Between Experiments Inconsistent Inducer Concentration: Inaccurate pipetting or dilution of the stock solution.Prepare a fresh intermediate dilution of the inducer for each experiment from a well-mixed stock solution. Use calibrated pipettes.
Differences in Cell Culture Conditions: Variations in cell density, passage number, or media composition.Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and seed them at the same density for each experiment.

Data Presentation

Table 1: Recommended Concentration Ranges of Ecdysteroid Analogs for Gene Induction in Mammalian Cells

Ecdysteroid AnalogTypical Working Concentration RangeReference
Ponasterone A1 - 10 µM[3]
Muristerone A0.1 - 5 µM[8]
20-Hydroxyecdysone1 - 10 µM[9]
This compound 0.1 - 10 µM (Empirically determined) N/A

Note: The optimal concentration for this compound should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for inducing maximal gene expression with minimal cytotoxicity.

  • Cell Seeding: Seed your stably transfected mammalian cell line in a 24-well plate at a density that will result in 70-80% confluency at the time of induction.

  • Preparation of Inducer Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to prepare a range of working concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest inducer concentration.

  • Induction:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours).

  • Analysis of Gene Expression:

    • Harvest the cells and quantify the expression of your gene of interest using a suitable method (e.g., qRT-PCR for mRNA levels, Western blot for protein levels, or a reporter assay such as luciferase or β-galactosidase).

  • Assessment of Cytotoxicity:

    • In a parallel plate, assess cell viability using a standard method (e.g., MTT assay, Trypan blue exclusion) to determine any cytotoxic effects of the inducer at the tested concentrations.

  • Data Analysis: Plot the gene induction levels and cell viability against the concentration of this compound to determine the optimal concentration that provides maximal induction with minimal toxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer This compound EcR_RXR_inactive EcR-RXR-Corepressor Complex Inducer->EcR_RXR_inactive Binds to EcR EcR_RXR_active EcR-RXR-Coactivator Complex EcR_RXR_inactive->EcR_RXR_active Conformational Change Corepressor Release Coactivator Recruitment Promoter Ecdysone Response Element (EcRE) EcR_RXR_active->Promoter Binds Gene Target Gene Promoter->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Ecdysone-Inducible Gene Expression Signaling Pathway.

Experimental_Workflow cluster_analysis Analysis start Start seed_cells Seed Stably Transfected Cells start->seed_cells prepare_inducer Prepare Serial Dilutions of This compound seed_cells->prepare_inducer induce_cells Induce Cells with Different Concentrations prepare_inducer->induce_cells incubate Incubate for 24-72 hours induce_cells->incubate analyze_expression Quantify Gene Expression (qRT-PCR, Western Blot, etc.) incubate->analyze_expression assess_toxicity Assess Cell Viability (MTT, Trypan Blue, etc.) incubate->assess_toxicity determine_optimal Determine Optimal Concentration analyze_expression->determine_optimal assess_toxicity->determine_optimal end End determine_optimal->end

Caption: Workflow for Optimizing Inducer Concentration.

Troubleshooting_Logic cluster_no_induction Troubleshooting: No Induction cluster_high_basal Troubleshooting: High Basal cluster_toxicity Troubleshooting: Toxicity start Experiment Start check_induction Is Gene Induction Observed? start->check_induction check_concentration Optimize Inducer Concentration (Dose-Response) check_induction->check_concentration No check_basal Is Basal Expression High? check_induction->check_basal Yes check_cell_line Verify Cell Line Integrity (EcR/RXR Expression) check_concentration->check_cell_line check_inducer_stock Prepare Fresh Inducer Stock check_cell_line->check_inducer_stock optimize_culture Optimize Cell Culture Conditions check_basal->optimize_culture Yes check_toxicity Is Cell Toxicity Observed? check_basal->check_toxicity No consider_vector Consider Vector with Tighter Promoter optimize_culture->consider_vector reduce_concentration Reduce Inducer Concentration check_toxicity->reduce_concentration Yes success Successful Induction check_toxicity->success No check_gene_toxicity Investigate Toxicity of Expressed Protein reduce_concentration->check_gene_toxicity

Caption: Troubleshooting Logic for Ecdysone-Inducible Systems.

References

Technical Support Center: Synthesis of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-O-Acetyl-20-hydroxyecdysone, with a focus on addressing issues related to low yield.

Troubleshooting Guides

Problem 1: Low Overall Yield of Acetylated Products

Question: My reaction has a low conversion rate, and a significant amount of the starting material, 20-hydroxyecdysone (B1671079), remains unreacted. What are the possible causes and solutions?

Answer:

A low conversion rate in the acetylation of 20-hydroxyecdysone can stem from several factors related to reagents, reaction conditions, and the stability of the starting material.

Potential CauseRecommended Solution
Inactive Acetylating Agent Use fresh, unopened acetic anhydride (B1165640) or acetyl chloride. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture.
Insufficient Catalyst If using a catalyst such as DMAP (4-dimethylaminopyridine), ensure it is dry and used in the correct stoichiometric amount (typically 0.1-0.2 equivalents).
Suboptimal Reaction Temperature Most acetylations of steroids are carried out at room temperature or slightly below (0°C to 25°C). If the reaction is sluggish, a modest increase in temperature (e.g., to 40°C) can be attempted, but be mindful of potential side reactions.
Short Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
Inappropriate Solvent Pyridine (B92270) is a common solvent and catalyst for this reaction. Ensure it is anhydrous. Other anhydrous aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base (e.g., triethylamine) can also be used.
Degradation of Starting Material 20-hydroxyecdysone can be sensitive to harsh acidic or basic conditions. Ensure the reaction is performed under anhydrous and controlled pH conditions.
Problem 2: Poor Selectivity - Formation of Multiple Acetylated Products

Question: My reaction produces a mixture of mono-, di-, and even tri-acetylated products, leading to a low yield of the desired this compound. How can I improve the selectivity?

Answer:

Achieving selective acetylation on a polyhydroxylated molecule like 20-hydroxyecdysone is a common challenge. The reactivity of the hydroxyl groups can vary, leading to a mixture of products. The secondary hydroxyl groups are generally more reactive than the tertiary ones.

Potential CauseRecommended Solution
Excess Acetylating Agent Carefully control the stoichiometry of the acetylating agent. Use close to one equivalent of acetic anhydride or acetyl chloride to favor mono-acetylation. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-acetylation.
Reaction Conditions Too Harsh High temperatures and long reaction times can lead to the acetylation of less reactive hydroxyl groups. Conduct the reaction at a lower temperature (e.g., 0°C) and monitor it closely to stop it once the desired product is maximized.
Lack of Protecting Groups For highly selective synthesis, consider using protecting groups for the more reactive hydroxyls, followed by acetylation and deprotection. However, this adds steps to the synthesis. For a more direct approach, optimizing the reaction conditions is the first step.
Problem 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate this compound from the unreacted starting material and other acetylated byproducts. What purification strategies are effective?

Answer:

The separation of closely related steroid isomers can be challenging due to their similar polarities. A multi-step purification approach is often necessary.

Purification StepRecommended Methodology
Initial Work-up After the reaction is complete, quench the excess acetylating agent with water or a saturated solution of sodium bicarbonate. Extract the products into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
Column Chromatography (Normal Phase) This is the most common method for separating steroid derivatives. Use silica (B1680970) gel as the stationary phase. A gradient elution with a solvent system such as dichloromethane/methanol (B129727) or ethyl acetate/hexane is often effective. Start with a less polar mixture to elute the less polar di- and tri-acetylated products, and gradually increase the polarity to elute the desired mono-acetylated product and finally the unreacted 20-hydroxyecdysone.
Column Chromatography (Reversed Phase) Reversed-phase chromatography on C18-silica can also be used. A gradient of water and methanol or acetonitrile (B52724) is a typical mobile phase.
Preparative Thin Layer Chromatography (Prep-TLC) For smaller scale reactions, preparative TLC can be a useful tool to isolate the desired product band.
Crystallization If the purified product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is a general experimental protocol for the synthesis of this compound?

A1: The following is a representative protocol. Note that optimization of stoichiometry, reaction time, and temperature may be necessary.

Experimental Protocol: Selective 3-O-Acetylation of 20-hydroxyecdysone

  • Preparation: Dry 20-hydroxyecdysone under vacuum. Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Reaction Setup: Dissolve 20-hydroxyecdysone (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.0 - 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture in an ice bath and slowly add cold water to quench the excess acetic anhydride. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).

Q2: How can I confirm the identity and purity of the synthesized this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for characterization.

Analytical TechniqueExpected Observations
Thin Layer Chromatography (TLC) The product should have a higher Rf value (be less polar) than the starting 20-hydroxyecdysone.
High-Performance Liquid Chromatography (HPLC) A pure sample should show a single major peak. The retention time will differ from that of 20-hydroxyecdysone and other acetylated byproducts.
¹H NMR Spectroscopy The appearance of a new singlet around 2.0-2.1 ppm corresponding to the acetyl methyl protons. A downfield shift of the proton at the C-3 position is also expected.
¹³C NMR Spectroscopy The appearance of a new signal around 170 ppm for the carbonyl carbon of the acetyl group and a signal around 21 ppm for the acetyl methyl carbon.
Mass Spectrometry (MS) The molecular ion peak should correspond to the molecular weight of this compound (C₂₉H₄₆O₈, MW: 522.67 g/mol ).

Q3: What are the likely side products in this reaction?

A3: The primary side products are other acetylated derivatives of 20-hydroxyecdysone, such as 2-O-Acetyl-20-hydroxyecdysone, 22-O-Acetyl-20-hydroxyecdysone, and various di- and tri-acetylated species. The formation of these byproducts is due to the presence of multiple hydroxyl groups with varying reactivities.

Q4: Can the acetyl group be unintentionally removed during work-up or purification?

A4: Yes, ester hydrolysis can occur under strong acidic or basic conditions. During the work-up, prolonged exposure to strong acid or base should be avoided. During chromatography, it is important to use neutral silica gel, as acidic or basic silica could potentially catalyze the hydrolysis of the ester.

Visualizing the Workflow and Logic

To better understand the experimental process and troubleshooting logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Prepare Reagents (Dry 20-hydroxyecdysone, Anhydrous Pyridine, Acetic Anhydride) reaction 2. Reaction (Dissolve in Pyridine, Cool to 0°C, Add Acetic Anhydride) reagents->reaction monitoring 3. Monitor Progress (TLC Analysis) reaction->monitoring workup 4. Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (TLC, HPLC, NMR, MS) purification->characterization

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield of this compound check_conversion Check TLC for Starting Material start->check_conversion high_sm High Amount of Starting Material check_conversion->high_sm Yes low_sm Low Amount of Starting Material check_conversion->low_sm No cause_low_conversion Possible Causes: - Inactive Reagents - Insufficient Catalyst - Suboptimal Conditions high_sm->cause_low_conversion check_side_products Check TLC/HPLC for Side Products low_sm->check_side_products solution_low_conversion Solutions: - Use Fresh Reagents - Check Catalyst Amount - Optimize Temp/Time cause_low_conversion->solution_low_conversion multiple_spots Multiple Product Spots/Peaks check_side_products->multiple_spots Yes purification_issue Difficulty in Purification check_side_products->purification_issue No cause_poor_selectivity Possible Causes: - Excess Acetylating Agent - Harsh Conditions multiple_spots->cause_poor_selectivity solution_poor_selectivity Solutions: - Control Stoichiometry - Lower Temperature cause_poor_selectivity->solution_poor_selectivity solution_purification Solutions: - Optimize Chromatography Gradient - Use Prep-TLC or RP-HPLC purification_issue->solution_purification

Caption: A logical flow diagram for troubleshooting low yield issues.

signaling_pathway_placeholder Reactivity of Hydroxyl Groups in 20-Hydroxyecdysone cluster_steroid 20-Hydroxyecdysone OH_3 3-OH (Secondary) Reactivity Relative Reactivity towards Acetylation OH_3->Reactivity High OH_2 2-OH (Secondary) OH_2->Reactivity Moderate OH_22 22-OH (Secondary) OH_22->Reactivity Moderate OH_20 20-OH (Tertiary) OH_20->Reactivity Low OH_25 25-OH (Tertiary) OH_25->Reactivity Low OH_14 14-OH (Tertiary) OH_14->Reactivity Very Low

Caption: A conceptual diagram illustrating the relative reactivity of hydroxyl groups.

addressing off-target effects of 3-O-Acetyl-20-hydroxyecdysone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Acetyl-20-hydroxyecdysone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

In arthropods, the primary mechanism is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This complex binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[1] this compound is an acetylated form of 20-hydroxyecdysone (B1671079), the active molting hormone in insects.[3]

In mammals, which lack the ecdysone receptor, the mechanism is less clear.[3] Some evidence suggests that the anabolic effects of the parent compound, 20-hydroxyecdysone, may be mediated through Estrogen Receptor beta (ERβ).[4] However, other studies using radioligand binding assays have shown no significant binding of 20-hydroxyecdysone to ERβ, ERα, or the androgen receptor at concentrations up to 100 µM.[5] There is also evidence to suggest that 20-hydroxyecdysone can activate the MAS receptor, a G protein-coupled receptor that is part of the renin-angiotensin system.[6][7][8][9][10]

Q2: What are the potential off-target effects of this compound in mammalian systems?

Given the data on its parent compound, 20-hydroxyecdysone, potential off-target effects could arise from interactions with:

  • Estrogen Receptor beta (ERβ): Although binding data is conflicting, the possibility of interaction, especially in specific cellular contexts, should be considered.[4][5]

  • MAS Receptor: Activation of this receptor could influence pathways related to the renin-angiotensin system.[6][7][8][9][10]

  • Other Unidentified Receptors: As a steroid-like molecule, it may have weak affinities for other nuclear receptors or cellular proteins.

Q3: How can I be sure the phenotype I observe is due to the intended target and not an off-target effect?

Confirming that an observed phenotype is due to the intended target requires a multi-faceted approach. Key strategies include:

  • Use of Multiple, Structurally Unrelated Compounds: If available, using other compounds that target the same primary receptor should elicit a similar phenotype.

  • Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein should abolish or significantly reduce the effect of this compound.

  • Rescue Experiments: In a target-knockdown background, reintroducing the target protein (ideally a form resistant to the knockdown mechanism) should restore the compound's effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the target protein within intact cells.

Q4: What are typical working concentrations for this compound?

Effective concentrations will vary depending on the experimental system (cell line, organism) and the specific endpoint being measured. It is crucial to perform a dose-response curve for each new system to determine the optimal concentration that elicits the desired effect while minimizing potential off-target-related toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments. 1. Variability in cell health or passage number.2. Degradation of the compound stock solution.3. Inconsistent incubation times or cell densities.1. Maintain consistent cell culture practices.2. Prepare fresh dilutions from a properly stored, aliquoted stock for each experiment.3. Standardize all experimental parameters.
High cytotoxicity observed, even at low concentrations. 1. The compound may have off-target cytotoxic effects in your specific cell line.2. The observed phenotype is a result of general cellular stress rather than a specific pathway.1. Perform a thorough dose-response curve to identify a non-toxic working concentration.2. Use cellular stress and apoptosis markers to assess the health of the cells at your working concentration.3. Consider using an alternative compound with a similar primary mechanism if available.
The observed phenotype does not match published data for the parent compound (20-hydroxyecdysone). 1. The 3-O-acetyl group may alter the compound's activity, potency, or off-target profile.2. Differences in experimental systems (e.g., cell lines) can lead to different phenotypic outcomes.1. Directly compare the effects of this compound and 20-hydroxyecdysone in your system.2. Validate the expression of the putative target receptor in your cell line.
Unsure if the compound is engaging the intended mammalian target (e.g., ERβ or MAS receptor). The compound may not be binding to the hypothesized target in your cellular context, or it may be acting through an alternative pathway.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.2. Use siRNA to knock down the expression of the putative target and observe if the compound's effect is diminished.3. Use specific antagonists for the suspected off-target receptors to see if they block the effect.

Data Presentation

Table 1: Reported Binding Affinities and Activities of 20-Hydroxyecdysone (Parent Compound)

TargetOrganism/SystemMethodFindingReference
Ecdysone Receptor (EcR)InsectsVariousPrimary, high-affinity target[1][11]
Estrogen Receptor β (ERβ)Human (in silico)Molecular DockingPreferential binding over ERα and AR[4]
Estrogen Receptors (ERα, ERβ), Androgen Receptor (AR)Human (in vitro)Radioligand Binding AssayNo significant binding up to 100 µM[5]
MAS ReceptorMouse (in vitro)siRNA knockdown, pharmacological inhibitorsActivation leads to anabolic effects[6][7][8][9][10]

Note: Data for this compound is limited. The acetylation may alter binding affinities.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure to confirm the binding of this compound to a target protein in cells.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either the vehicle control (e.g., DMSO) or various concentrations of this compound for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Quantification: Collect the supernatant and analyze the amount of soluble target protein by Western blot or another quantitative protein detection method. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13][14][15][16]

siRNA-Mediated Knockdown to Validate Target Dependence

This protocol outlines the general steps for using siRNA to determine if the effect of this compound is dependent on a specific target protein.

  • siRNA Transfection: Seed cells in a multi-well plate. Transfect the cells with a validated siRNA targeting your protein of interest, a non-targeting (scrambled) control siRNA, and a positive control siRNA (e.g., targeting a housekeeping gene) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Compound Treatment: Treat the siRNA-transfected cells with this compound or a vehicle control.

  • Phenotypic Analysis: Assess the phenotypic endpoint of interest (e.g., gene expression, cell proliferation). A significant reduction or abolition of the compound's effect in cells treated with the target-specific siRNA compared to the non-targeting control suggests the phenotype is on-target.

Rescue Experiment

This experiment is a crucial follow-up to an siRNA knockdown to confirm specificity.

  • Establish Knockdown: Transfect cells with an siRNA targeting the 3' UTR of your gene of interest.

  • Transfect Rescue Construct: After 24 hours, co-transfect the cells with an expression vector encoding the full-length protein of interest (without the 3' UTR, making it resistant to the siRNA) and a second dose of the siRNA. A control group should be transfected with an empty vector.

  • Compound Treatment: After another 24-48 hours, treat the cells with this compound or a vehicle control.

  • Phenotypic Analysis: Measure the experimental endpoint. If the phenotype is restored in the cells re-expressing the target protein, it strongly indicates that the effect of the compound is mediated through that specific target.

Visualizations

cluster_0 On-Target vs. Off-Target Effects A This compound Treatment C On-Target Receptor (e.g., EcR, ERβ, MAS) A->C Binds D Off-Target Protein A->D Binds (potential) B Observed Phenotype E Downstream Signaling C->E F Unintended Cellular Response D->F E->B F->B Contributes to

Caption: Logical relationship between on-target and off-target effects.

cluster_workflow Workflow for Validating On-Target Effects start Observe Phenotype with This compound siRNA Knockdown Putative Target with siRNA start->siRNA cetsa Confirm Direct Binding with CETSA start->cetsa rescue Perform Rescue Experiment (Re-express target) siRNA->rescue If phenotype is lost off_target Phenotype is Likely Off-Target or Indirect siRNA->off_target If phenotype persists conclusion Phenotype is On-Target cetsa->conclusion If binding is confirmed cetsa->off_target If no binding rescue->conclusion If phenotype is restored rescue->off_target If phenotype is not restored

Caption: Experimental workflow to differentiate on-target from off-target effects.

cluster_pathway Potential Mammalian Signaling Pathways cluster_mas MAS Receptor Pathway cluster_er Estrogen Receptor Pathway (Hypothesized) compound This compound mas MAS Receptor (GPCR) compound->mas er ERβ (Nuclear Receptor) compound->er Conflicting Evidence mas_downstream Renin-Angiotensin System Modulation mas->mas_downstream er_downstream Gene Transcription (Anabolic Effects) er->er_downstream

Caption: Hypothesized signaling pathways for this compound in mammals.

References

minimizing batch-to-batch variability of synthetic 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 3-O-Acetyl-20-hydroxyecdysone.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing batch-to-batch variability in the synthesis of this compound?

A1: The primary factors contributing to variability include the purity of the starting material (20-hydroxyecdysone), the selectivity of the acetylation reaction, the consistency of reaction conditions (temperature, time, stoichiometry), and the effectiveness of the purification process. Inconsistent raw material quality can introduce impurities that may interfere with the reaction or be difficult to remove from the final product.

Q2: How can I ensure the selective acetylation of the 3-hydroxyl group over other hydroxyl groups in 20-hydroxyecdysone (B1671079)?

A2: Achieving selective 3-O-acetylation requires a strategy that differentiates the reactivity of the various hydroxyl groups. The secondary hydroxyls at C-2, C-3, and C-22 are generally more reactive than the tertiary hydroxyls at C-20 and C-25. To specifically target the C-3 position, a common strategy involves the use of protecting groups. For instance, the C-20 and C-22 diol can be protected as an acetonide, which sterically hinders the C-2 hydroxyl group, thereby favoring acetylation at the C-3 position.

Q3: What are the common impurities or byproducts I should be aware of during the synthesis?

A3: Common impurities include unreacted 20-hydroxyecdysone, di- or poly-acetylated products (e.g., 2,3-diacetyl or 3,22-diacetyl-20-hydroxyecdysone), and potential isomers formed during the reaction. The presence of these byproducts can significantly impact the purity and biological activity of the final compound.

Q4: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the progress of the reaction and quantifying the purity of this compound.[1] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For structural confirmation and identification of impurities, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Inefficient purification.1. Monitor the reaction by HPLC to ensure it goes to completion. Extend reaction time if necessary. 2. Optimize the reaction temperature. Acetylation is typically carried out at low to ambient temperatures to control selectivity. 3. Ensure anhydrous conditions and use high-purity reagents to prevent side reactions. 4. Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss.
Presence of Di-acetylated or Poly-acetylated Byproducts 1. Excess acetylating agent. 2. Prolonged reaction time. 3. Ineffective use of protecting groups.1. Use a stoichiometric amount or a slight excess of the acetylating agent. 2. Carefully monitor the reaction progress and quench it once the desired product is formed. 3. Ensure the complete formation of the protecting group (e.g., 20,22-acetonide) before proceeding with acetylation.
Unreacted 20-hydroxyecdysone in Final Product 1. Insufficient acetylating agent. 2. Short reaction time. 3. Poor quality of acetylating agent.1. Ensure the correct stoichiometry of the acetylating agent. 2. Allow the reaction to proceed to completion as monitored by HPLC. 3. Use a fresh or properly stored acetylating agent.
Inconsistent Purity Between Batches 1. Variability in the purity of starting 20-hydroxyecdysone. 2. Inconsistent reaction conditions (temperature, stirring, time). 3. Variations in the purification procedure.1. Implement stringent quality control for the starting material, including purity assessment by HPLC. 2. Standardize all reaction parameters and document them meticulously for each batch. 3. Standardize the purification protocol, including the stationary phase, solvent gradient, and fraction collection.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protected Intermediate

This protocol involves the protection of the 20,22-diol, followed by acetylation of the 3-hydroxyl group, and subsequent deprotection.

Step 1: Protection of 20,22-diol

  • Dissolve 20-hydroxyecdysone in acetone.

  • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the formation of the 20,22-acetonide is complete (monitor by TLC or HPLC).

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the 20,22-acetonide of 20-hydroxyecdysone by column chromatography.

Step 2: 3-O-Acetylation

  • Dissolve the purified 20,22-acetonide of 20-hydroxyecdysone in a suitable solvent (e.g., pyridine (B92270) or dichloromethane (B109758) with a non-nucleophilic base).

  • Cool the solution in an ice bath.

  • Add acetic anhydride (B1165640) dropwise with stirring.

  • Allow the reaction to proceed at low temperature, monitoring its progress by TLC or HPLC.

  • Once the reaction is complete, quench it by adding cold water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate under reduced pressure.

Step 3: Deprotection of the 20,22-acetonide

  • Dissolve the crude 3-O-acetyl-20,22-acetonide-20-hydroxyecdysone in a mixture of a protic solvent (e.g., methanol) and a weak acid (e.g., acetic acid in water).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Neutralize the reaction and remove the solvent under reduced pressure.

  • Extract the final product, this compound, and purify it using column chromatography.

Protocol 2: Quality Control and Analysis
  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol is typically used.

    • Detection: UV detection at approximately 245 nm.

    • Purpose: To determine the purity of the starting material, monitor reaction progress, and assess the final product's purity.

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI-MS) is commonly used.

    • Purpose: To confirm the molecular weight of the product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: 1H NMR and 13C NMR.

    • Purpose: To confirm the structure of this compound, in particular, the position of the acetyl group by observing the downfield shift of the H-3 proton signal.

Visualizations

experimental_workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_end Final Product start 20-Hydroxyecdysone protection Step 1: Protection (20,22-acetonide formation) start->protection Acetone, Acid catalyst acetylation Step 2: Acetylation (3-O-acetylation) protection->acetylation Acetic Anhydride, Pyridine deprotection Step 3: Deprotection (Removal of acetonide) acetylation->deprotection Aqueous Acid purification Column Chromatography deprotection->purification analysis QC Analysis (HPLC, MS, NMR) purification->analysis end This compound analysis->end

References

Technical Support Center: Purity Assessment of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for assessing the purity of 3-O-Acetyl-20-hydroxyecdysone samples.

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for assessing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of 20-hydroxyecdysone (B1671079) (also known as ecdysterone), a major phytoecdysteroid.[1] Phytoecdysteroids are naturally occurring steroid hormones found in certain plants that play a role in the plant's defense against insects.[2] The acetyl group at the 3-O-position modifies the polarity and properties of the parent compound, 20-hydroxyecdysone. This specific compound has been isolated from the roots of plants such as Cyanotis arachnoidea.[3]

Q2: Why is the accurate assessment of sample purity crucial?

Accurate purity assessment is critical for several reasons:

  • Drug Development: Regulatory agencies require stringent purity criteria for active pharmaceutical ingredients (APIs) to ensure safety and consistency.

  • Reproducibility: Knowing the precise purity of a sample is essential for reproducing experimental results across different laboratories.

Q3: What are the primary analytical methods for assessing the purity of this compound?

The primary methods for purity assessment are chromatographic and spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of ecdysteroids.[4][5] A reversed-phase HPLC method with UV detection is typically used.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry. It is invaluable for confirming the identity of the main peak and identifying unknown impurities by their molecular weight.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the precise chemical structure of the compound, including the position of the acetyl group.[8][9] It can also detect impurities if they are present in sufficient quantities.

Q4: What are the potential impurities in a this compound sample?

Impurities can originate from the natural source or the synthesis/purification process. Ecdysteroids often occur in plants as a complex mixture.[4] Common impurities may include:

  • Related Ecdysteroids: 20-hydroxyecdysone (the unacetylated parent compound), ecdysone, polypodine B, and makisterone (B1173491) A.[10]

  • Positional Isomers: Isomers with the acetyl group at a different position (e.g., 2-O-Acetyl or 22-O-Acetyl).

  • Degradation Products: Formed during extraction, purification, or storage.

  • Residual Solvents and Reagents: Left over from the purification process.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for quantifying the purity of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[11]

2. HPLC Instrumentation and Conditions: A typical HPLC system consists of a pump, autosampler, column oven, and a UV-Vis detector.[6]

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)[6]
Mobile Phase A HPLC-grade water with 0.5% acetic acid[6]
Mobile Phase B Methanol:Acetonitrile (85:15, v/v)[6]
Gradient Elution Start with a lower percentage of Mobile Phase B, gradually increasing to elute the compound. A typical gradient might run from 20% B to 80% B over 15-20 minutes.
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C (use of a column oven is recommended for stable retention times)[5][12]
Detection Wavelength 245 nm (due to the α,β-unsaturated ketone chromophore in the ecdysteroid B-ring)[6]
Injection Volume 1-10 µL[6][11]

3. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by LC-MS

This protocol is used to confirm the molecular weight of the main peak and identify impurities.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).

2. LC-MS Instrumentation and Conditions:

  • Use an HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • The HPLC conditions can be similar to those in Protocol 1, but formic acid (0.1%) is often preferred over acetic acid as a mobile phase modifier for better MS ionization.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Expected Ion: The molecular weight of 20-hydroxyecdysone is 480.6 g/mol .[1] For this compound (C29H46O8), the molecular weight is ~522.7 g/mol . Expect to see the protonated molecule [M+H]+ at m/z 523.3, or other adducts like [M+Na]+ at m/z 545.3.[13][14]
    • Analysis Mode: Full scan to detect all ions, followed by tandem MS (MS/MS) on the main peak to obtain fragmentation data for structural confirmation.[7][15]

Protocol 3: Structural Confirmation by NMR Spectroscopy

This protocol is used to confirm the identity and structure of the compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., Methanol-d4 or Chloroform-d).

2. NMR Analysis:

  • Acquire 1H NMR and 13C NMR spectra.[9]

  • The 1H NMR spectrum should show characteristic signals for the steroid backbone, methyl groups, and a signal corresponding to the acetyl group protons (typically around 2.0-2.2 ppm).

  • The 13C NMR spectrum should confirm the presence of 29 carbon atoms, including the carbonyl and methyl carbons of the acetyl group.[9]

  • Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the location of the acetyl group at the C-3 position.[8][9]

Visualizations

Purity_Assessment_Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analytical Methods cluster_results Step 3: Data Interpretation Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Methanol) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV Analysis (Purity Quantification) Filter->HPLC LCMS LC-MS Analysis (Identity & Impurity ID) Filter->LCMS NMR NMR Spectroscopy (Structural Confirmation) Filter->NMR Purity Calculate % Purity HPLC->Purity Identity Confirm Molecular Weight & Structure LCMS->Identity NMR->Identity Report Final Purity Report Purity->Report Identity->Report HPLC_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting Start Poor Peak Shape Observed Tailing_Cause1 Secondary Interactions? Start->Tailing_Cause1 Tailing Tailing_Cause2 Column Contamination or Degradation? Start->Tailing_Cause2 Tailing Fronting_Cause1 Column Overload? Start->Fronting_Cause1 Fronting Fronting_Cause2 Inappropriate Sample Solvent? Start->Fronting_Cause2 Fronting Tailing_Sol1 Adjust Mobile Phase pH or Add Modifier Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Flush or Replace Column Tailing_Cause2->Tailing_Sol2 Fronting_Sol1 Dilute Sample or Reduce Injection Volume Fronting_Cause1->Fronting_Sol1 Fronting_Sol2 Dissolve Sample in Initial Mobile Phase Fronting_Cause2->Fronting_Sol2

References

Technical Support Center: Large-Scale Purification of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 3-O-Acetyl-20-hydroxyecdysone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question 1: I am observing low yield of this compound after chromatographic purification. What are the potential causes and solutions?

Answer:

Low yield during large-scale purification can stem from several factors. The primary areas to investigate are sample preparation, chromatographic conditions, and potential degradation of the target molecule.

  • Inadequate Extraction: The initial extraction from the source material might be inefficient. Ensure the solvent system used for extraction is optimized for acetylated ecdysteroids, which are more hydrophobic than their hydroxylated counterparts.

  • Irreversible Adsorption on Stationary Phase: The acetylated compound might be strongly and irreversibly binding to the stationary phase. This is particularly a risk with silica (B1680970) gel.

  • Co-elution with Impurities: If the target molecule co-elutes with closely related impurities, fractions may be discarded to ensure high purity, leading to a lower overall yield.

  • Degradation: The 3-O-acetyl group may be susceptible to hydrolysis under non-neutral pH conditions or elevated temperatures during purification.

Troubleshooting Steps:

  • Optimize Extraction: Experiment with different solvent systems for the initial extraction. A gradient of increasing polarity, such as hexane-ethyl acetate (B1210297), may be effective.

  • Vary Stationary Phase: If using normal-phase chromatography (e.g., silica gel), consider switching to a reverse-phase C18 column, which can be more suitable for hydrophobic molecules.

  • Adjust Mobile Phase: For reverse-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. Adding a small amount of a modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape and resolution, but be mindful of potential hydrolysis.

  • Control Temperature and pH: Maintain a neutral pH and avoid excessive heat during all purification steps to minimize the risk of deacetylation.

  • Employ Multiple Chromatographic Techniques: A multi-step purification strategy is often necessary. Combining different chromatographic methods based on different separation principles (e.g., normal-phase followed by reverse-phase) can effectively separate complex mixtures.[1]

Question 2: My purified this compound shows the presence of 20-hydroxyecdysone (B1671079) as a major impurity. How can I prevent this?

Answer:

The presence of 20-hydroxyecdysone indicates hydrolysis of the 3-O-acetyl group. This is a common challenge when working with acetylated natural products.

Potential Causes of Hydrolysis:

  • pH Extremes: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of hydrolysis.

  • Enzymatic Activity: If the starting material is a crude plant or microbial extract, endogenous esterases may be present and active.

Preventative Measures:

  • Maintain Neutral pH: Buffer your mobile phases and solutions to a neutral pH (around 7.0).

  • Low-Temperature Processing: Perform all purification steps, including solvent evaporation, at low temperatures.

  • Enzyme Deactivation: If enzymatic degradation is suspected, consider a heat treatment step of the initial extract (if the target compound is heat-stable for a short period) or the use of enzyme inhibitors.

  • Solvent Choice: Use aprotic solvents where possible to minimize the availability of water for hydrolysis.

Question 3: I'm struggling to achieve baseline separation of this compound from other closely related ecdysteroids. What chromatographic strategies can I employ?

Answer:

Achieving high-resolution separation of structurally similar ecdysteroids is a significant challenge. A combination of optimizing chromatographic parameters and employing different separation techniques is often required.

Strategies for Improved Separation:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures of ecdysteroids.

    • Column Selection: Use a high-resolution column, such as a sub-2 µm particle size C18 column.

    • Gradient Optimization: A slow, shallow gradient of the mobile phase can enhance the separation of closely eluting peaks.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption. It has been successfully used for the separation of ecdysteroids. A common solvent system for ecdysteroids in HSCCC is ethyl acetate–n-butanol–ethanol–water.[2][3]

  • Multi-Step Purification: A unified scheme for isolating ecdysteroids often involves a combination of different chromatographic methods.[1] This could include:

    • Low-pressure column chromatography on alumina (B75360) or silica for initial fractionation.

    • Preparative HPLC for fine purification.

    • Crystallization as a final polishing step.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to assess the purity of this compound?

A1: The most common and reliable methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector (detection wavelength typically around 245 nm for ecdysteroids) or a mass spectrometer (LC-MS) for definitive identification.

  • Thin-Layer Chromatography (TLC): A quick and cost-effective method for monitoring the progress of purification. Ecdysteroids can be visualized under UV light or by staining with specific reagents.

Q2: What are typical solvent systems for the purification of acetylated ecdysteroids?

A2: The choice of solvent system depends on the chromatographic technique:

  • Normal-Phase Chromatography (e.g., Silica Gel): A non-polar solvent with a polar modifier is used. Common systems include hexane/ethyl acetate and dichloromethane/methanol gradients.[4]

  • Reverse-Phase Chromatography (e.g., C18): A polar solvent with a less polar modifier is employed. Typical systems are water/methanol or water/acetonitrile gradients.

  • High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system is required. For ecdysteroids, a mixture like ethyl acetate–n-butanol–ethanol–water has proven effective.[2][3]

Q3: How does the acetylation at the 3-O position affect the chromatographic behavior compared to 20-hydroxyecdysone?

A3: The addition of an acetyl group increases the hydrophobicity of the molecule. This will lead to:

  • Longer retention times in reverse-phase HPLC.

  • Shorter retention times (i.e., faster elution) in normal-phase HPLC.

This difference in polarity is the basis for their chromatographic separation.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Ecdysteroid Purification

TechniqueStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Low-Pressure Column Chromatography Alumina, Silica GelGradient of non-polar to polar solventsLow cost, suitable for initial large-scale fractionationLower resolution, potential for irreversible adsorption
High-Performance Liquid Chromatography (HPLC) C18, Silica GelGradient of polar to non-polar solvents (RP) or vice-versa (NP)High resolution, reproducibleHigher cost, limited sample loading on analytical columns
High-Speed Counter-Current Chromatography (HSCCC) None (Liquid-Liquid)Two-phase solvent systemNo solid support (no irreversible adsorption), high sample loadingSpecialized equipment required

Experimental Protocols

Protocol 1: General Workflow for Large-Scale Purification of this compound

This protocol outlines a general multi-step approach for the purification of this compound from a crude extract.

  • Initial Extraction:

    • The biomass is extracted with a suitable solvent such as methanol or ethanol.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water) to remove highly lipophilic and polar impurities.

    • The ecdysteroid-containing fraction is collected.

  • Low-Pressure Column Chromatography:

    • The enriched extract is subjected to column chromatography on silica gel or alumina.

    • A gradient elution, for example, with a hexane-ethyl acetate solvent system, is used to separate the components based on polarity.

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • The partially purified fractions are pooled and further purified by preparative reverse-phase HPLC on a C18 column.

    • A water/acetonitrile or water/methanol gradient is typically used as the mobile phase.

    • The peak corresponding to this compound is collected.

  • Crystallization:

    • The highly purified fraction from HPLC is concentrated, and the target compound is crystallized from a suitable solvent system to achieve the final desired purity.

Mandatory Visualization

Purification_Workflow Start Crude Extract Solvent_Partitioning Solvent Partitioning Start->Solvent_Partitioning Low_Pressure_Chromatography Low-Pressure Column Chromatography (Silica/Alumina) Solvent_Partitioning->Low_Pressure_Chromatography Prep_HPLC Preparative HPLC (Reverse Phase C18) Low_Pressure_Chromatography->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Final_Product Pure 3-O-Acetyl-20- hydroxyecdysone Crystallization->Final_Product

Caption: A generalized workflow for the multi-step purification of this compound.

References

Validation & Comparative

Anabolic Effects of 3-O-Acetyl-20-hydroxyecdysone: A Comparative Analysis Based on its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct experimental data exists for the anabolic effects of 3-O-Acetyl-20-hydroxyecdysone. The majority of available research focuses on its parent compound, 20-hydroxyecdysone (B1671079) (also known as ecdysterone). This guide, therefore, provides a comparative analysis of the anabolic effects of 20-hydroxyecdysone as a proxy, with the explicit understanding that the acetylation at the 3-O position may influence its pharmacokinetic and pharmacodynamic properties. The data presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating its potential anabolic activity.

Comparative Analysis of Anabolic Potency

20-hydroxyecdysone has been investigated for its anabolic properties, often showing favorable comparisons to conventional anabolic-androgenic steroids (AAS) and other anabolic agents, but without the associated androgenic side effects.

In Vitro Data Summary

The anabolic potential of 20-hydroxyecdysone has been demonstrated in murine C2C12 myotubes, a common in vitro model for studying muscle cell hypertrophy.

CompoundConcentrationModelKey Finding
20-hydroxyecdysone 1 µMC2C12 myotubesSignificant increase in myotube diameter, comparable to Dihydrotestosterone (DHT) and Insulin-like Growth Factor 1 (IGF-1)[1]
Dihydrotestosterone (DHT) 1 µMC2C12 myotubesSignificant increase in myotube diameter[1]
Insulin-like Growth Factor 1 (IGF-1) 1.3 nMC2C12 myotubesSignificant increase in myotube diameter[1]
Metandienone (Dianabol) Not specified in direct comparisonC2C12 myotubesInferred anabolic activity in similar models[1]
In Vivo Data Summary

Animal studies have further substantiated the anabolic effects of 20-hydroxyecdysone, demonstrating increases in muscle mass and fiber size.

CompoundDosageAnimal ModelKey Finding
20-hydroxyecdysone 5 mg/kg body weightRatStronger hypertrophic effect on soleus muscle fiber size compared to metandienone, estradienedione, and SARM S1 at the same dose[1]
Metandienone (Dianabol) 5 mg/kg body weightRatIncrease in soleus muscle fiber size, but less than 20-hydroxyecdysone[1]
Estradienedione (Trenbolox) 5 mg/kg body weightRatIncrease in soleus muscle fiber size, but less than 20-hydroxyecdysone[1]
SARM S1 5 mg/kg body weightRatIncrease in soleus muscle fiber size, but less than 20-hydroxyecdysone[1]

Signaling Pathways and Experimental Workflows

The anabolic effects of 20-hydroxyecdysone are believed to be mediated through pathways distinct from the classical androgen receptor activation associated with AAS.

Proposed Anabolic Signaling Pathway of 20-hydroxyecdysone

The primary mechanism of action is thought to involve the activation of estrogen receptor beta (ERβ), leading to downstream signaling cascades that promote muscle protein synthesis. An alternative or complementary pathway involving a G-protein coupled receptor has also been suggested.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_ext 20-Hydroxyecdysone ERb Estrogen Receptor β (ERβ) 20E_ext->ERb Binding GPCR G-Protein Coupled Receptor (Alternative Pathway) 20E_ext->GPCR Binding PI3K PI3K ERb->PI3K Activation GPCR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Protein_Synthesis ↑ Muscle Protein Synthesis (Hypertrophy) mTOR->Protein_Synthesis Stimulation

Caption: Proposed signaling pathway for the anabolic effects of 20-hydroxyecdysone.

Experimental Workflow for In Vitro Validation

The following workflow outlines a typical experiment to assess the anabolic effects of a compound on muscle cells in culture.

G Start Start Culture Culture C2C12 Myoblasts Start->Culture Differentiate Induce Differentiation into Myotubes (2% horse serum) Culture->Differentiate Treat Treat Myotubes with: - this compound - 20-hydroxyecdysone (Control) - DHT (Positive Control) - Vehicle (Negative Control) Differentiate->Treat Incubate Incubate for 48 hours Treat->Incubate Fix Fix and Stain Myotubes (e.g., with anti-myosin heavy chain antibody) Incubate->Fix Image Image Acquisition via Microscopy Fix->Image Analyze Measure Myotube Diameter (Image Analysis Software) Image->Analyze Data Compare Diameters Across Treatment Groups Analyze->Data End End Data->End

Caption: Workflow for in vitro assessment of anabolic effects in C2C12 myotubes.

Detailed Experimental Protocols

In Vitro Hypertrophy Assay in C2C12 Myotubes

This protocol is designed to assess the direct hypertrophic effects of a test compound on skeletal muscle cells.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 4 mM L-glutamine, 1.5 g/L sodium bicarbonate, 100 mM sodium pyruvate, and 100 units/mL penicillin/streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when the cells reach confluence.[2]

2. Treatment:

  • After differentiation, myotubes are treated with the test compound (e.g., this compound at various concentrations), a positive control (e.g., 1 µM DHT or 10 ng/mL IGF-1), and a vehicle control (e.g., DMSO).[2]

  • The cells are incubated for 48 hours.[2]

3. Analysis of Myotube Diameter:

  • Following treatment, cells are fixed with glutaraldehyde.[2]

  • Myotube diameter is determined using glutaraldehyde-induced autofluorescence and morphometric analysis with appropriate imaging software.[2]

In Vivo Anabolic Activity Assessment in Rodents

This protocol outlines a general procedure for evaluating the anabolic effects of a compound in an animal model.

1. Animal Model and Treatment:

  • Male Wistar rats are typically used.

  • Animals are administered the test compound (e.g., 5 mg/kg body weight of this compound), a positive control (e.g., 5 mg/kg body weight of metandienone), or a vehicle control daily for a specified period (e.g., 21 days). Administration can be via oral gavage or subcutaneous injection.[1]

2. Tissue Collection and Analysis:

  • At the end of the treatment period, animals are euthanized, and specific muscles (e.g., soleus muscle) are dissected and weighed.

  • Muscle tissue is then prepared for histological analysis to determine muscle fiber cross-sectional area.

3. Data Analysis:

  • The mean muscle fiber size of the treated groups is compared to the control group to determine the anabolic effect.

Conclusion

While direct evidence for the anabolic effects of this compound is currently lacking in the scientific literature, the extensive research on its parent compound, 20-hydroxyecdysone, suggests a strong potential for anabolic activity. The data on 20-hydroxyecdysone indicates a potent anabolic agent, in some cases surpassing the effects of established anabolic steroids and SARMs in preclinical models, and importantly, appears to act through non-androgenic pathways. Future research should focus on directly evaluating this compound to determine if the acetyl group modifies its potency, bioavailability, or mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for such investigations.

References

Unveiling the Potency: A Comparative Analysis of Ecdysteroid Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between ecdysteroids and their receptors is paramount for advancing fields from insect pest management to novel therapeutic development. This guide provides an objective comparison of the receptor binding affinities of various ecdysteroids, supported by experimental data, detailed methodologies, and visual representations of the key biological processes.

Ecdysteroids, a class of steroid hormones, play a crucial role in the developmental processes of arthropods, most notably molting and metamorphosis. Their biological effects are mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that, upon binding to an ecdysteroid, forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to specific DNA sequences, known as ecdysone response elements (EcREs), to regulate the transcription of target genes. The affinity with which different ecdysteroids bind to the EcR directly influences their biological potency. This guide delves into a comparative analysis of these binding affinities, providing a valuable resource for researchers in the field.

Comparative Binding Affinity of Ecdysteroids

The binding affinity of various ecdysteroids to the Drosophila melanogaster ecdysone receptor has been a subject of extensive research. The half-maximal effective concentration (EC50), a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum, is a commonly used metric to quantify and compare the potency of different ecdysteroids. A lower EC50 value indicates a higher binding affinity and greater biological activity.

The following table summarizes the EC50 values for a selection of ecdysteroids as determined by the Drosophila melanogaster BII cell bioassay, a sensitive and established method for assessing ecdysteroid activity.[1]

EcdysteroidEC50 (nM)
Ponasterone A5
Muristerone A10
20-Hydroxyecdysone27
Dacryhainansterone25
Ajugasterone C150
Turkesterone200

Data sourced from a study utilizing the Drosophila melanogaster BII cell bioassay.[1]

In addition to EC50 values, the dissociation constant (Kd) provides a direct measure of the binding affinity between a ligand and its receptor. A lower Kd value signifies a stronger binding affinity. For instance, studies using in vitro-translated receptor proteins from the diamondback moth, Plutella xylostella, have shown that the binding affinity of ponasterone A is significantly enhanced in the presence of PxUSP, with a Kd of 3.0±1.7 nM for the PxEcRB/PxUSP complex.

Ecdysteroid Signaling Pathway

The biological effects of ecdysteroids are orchestrated through a well-defined signaling cascade. Upon entering the target cell, an ecdysteroid binds to the ligand-binding domain of the EcR. This binding event induces a conformational change in the EcR, facilitating its heterodimerization with USP. The resulting EcR/USP complex translocates to the nucleus and binds to EcREs in the promoter regions of target genes, thereby initiating or repressing gene transcription. This intricate process governs the physiological and developmental transitions in insects.[2][3]

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Ecdysteroid Ecdysteroid EcR Ecdysone Receptor (EcR) Ecdysteroid->EcR Binds EcR_USP EcR/USP Heterodimer EcR->EcR_USP Heterodimerizes with USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene Regulates

Caption: Overview of the ecdysteroid signaling pathway.

Experimental Protocols

The determination of ecdysteroid receptor binding affinity relies on robust and reproducible experimental methodologies. Two commonly employed techniques are the Drosophila melanogaster BII cell bioassay and the competitive radioligand binding assay.

Drosophila melanogaster BII Cell Bioassay

This bioassay is a cell-based method that measures the biological activity of ecdysteroids. The BII cell line, derived from Drosophila melanogaster embryonic cells, is responsive to ecdysteroids and exhibits a quantifiable response, such as cell aggregation or changes in enzyme activity, upon exposure to these hormones.[4][5]

Detailed Methodology:

  • Cell Culture: Drosophila melanogaster BII cells are cultured in a suitable medium (e.g., Schneider's Drosophila Medium) supplemented with fetal bovine serum and antibiotics at a constant temperature (typically 25°C).

  • Assay Setup: Cells are seeded into 96-well microplates at a specific density and allowed to attach.

  • Ecdysteroid Treatment: A range of concentrations of the test ecdysteroid, along with a positive control (e.g., 20-hydroxyecdysone), are added to the wells.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for the cellular response to occur.

  • Quantification of Response: The cellular response is quantified using a suitable method. This can involve microscopic observation and scoring of cell clumping, or a colorimetric assay to measure the activity of an induced enzyme, such as acetylcholinesterase.

  • Data Analysis: The data is plotted as the response versus the logarithm of the ecdysteroid concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

BII_Cell_Bioassay_Workflow Start Start Culture Culture Drosophila BII Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Add Ecdysteroid Solutions Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Quantify Quantify Cellular Response Incubate->Quantify Analyze Analyze Data and Determine EC50 Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for the Drosophila melanogaster BII cell bioassay.

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of a test compound to a receptor by competing with a radiolabeled ligand.[6][7][8] It is considered a gold standard for quantifying ligand-receptor interactions.[8]

Detailed Methodology:

  • Receptor Preparation: A source of the ecdysone receptor is required. This can be a crude cell extract from an insect cell line (e.g., Sf9 cells) that overexpresses the EcR and USP proteins, or a purified receptor preparation.

  • Radioligand: A high-affinity ecdysteroid, such as [³H]ponasterone A, is used as the radioligand.

  • Assay Setup: In a multi-well plate, a constant concentration of the receptor preparation and the radioligand are incubated with varying concentrations of the unlabeled test ecdysteroid.

  • Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification of Radioactivity: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A competition binding curve is fitted to the data to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Assay_Workflow Start Start Prepare_Receptor Prepare Receptor Source (e.g., Sf9 cell extract) Start->Prepare_Receptor Setup_Assay Incubate Receptor, Radioligand, and Competitor Prepare_Receptor->Setup_Assay Separate Separate Bound and Free Ligand (Filtration) Setup_Assay->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data and Determine Ki Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

References

Navigating the Nuances of Ecdysteroid Quantification: A Comparative Guide to Antibody Cross-Reactivity with 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of ecdysteroids, the precise quantification of these insect molting hormones and their plant-derived analogs is critical. However, the structural similarity among ecdysteroids presents a significant analytical challenge, particularly in the context of immunoassays. A key concern is the potential for cross-reactivity of ecdysteroid antibodies with metabolites such as 3-O-Acetyl-20-hydroxyecdysone, which can lead to inaccurate measurements and misinterpretation of experimental results.

Immunoassays for Ecdysteroid Detection: A Double-Edged Sword

Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are widely used for the high-throughput quantification of ecdysteroids due to their sensitivity and convenience.[1] These assays rely on the specific binding of antibodies to the target ecdysteroid.[2] However, the specificity of these assays is highly dependent on the nature of the antibodies used, which are often polyclonal and raised against 20-hydroxyecdysone (B1671079).[2]

The Challenge of Cross-Reactivity

Structural modifications, such as the acetylation at the 3-hydroxyl group in this compound, can alter the epitope recognized by the antibody. The degree to which an antibody cross-reacts with this acetylated form is often unknown and can vary significantly between different antibody preparations. This can result in an overestimation of the concentration of the target ecdysteroid, such as 20-hydroxyecdysone.

dot

Caption: Conceptual diagram illustrating antibody cross-reactivity.

Comparative Analysis of Analytical Methods

The choice of analytical method for ecdysteroid quantification should be guided by the specific research question, the required level of specificity, and the available resources.

FeatureImmunoassays (ELISA/RIA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Specificity Variable, potential for cross-reactivity with metabolites like this compound.High, can distinguish between structurally similar ecdysteroids based on mass-to-charge ratio and retention time.
Sensitivity High (pg/mL range).[3]High (pg/mL to ng/mL range).
Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming sample preparation and analysis.
Cost Relatively low cost per sample.Higher initial instrument cost and operational expenses.
Development Requires development and characterization of specific antibodies.Requires method development and validation for each analyte.

Experimental Protocols

For researchers who need to assess the cross-reactivity of their ecdysteroid antibodies with this compound, a competitive ELISA is the standard method.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an ecdysteroid antibody with this compound relative to 20-hydroxyecdysone.

Materials:

  • Microtiter plates coated with a secondary antibody (e.g., anti-rabbit IgG).

  • Ecdysteroid antibody (primary antibody).

  • 20-hydroxyecdysone standard.

  • This compound.

  • Enzyme-conjugated 20-hydroxyecdysone (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Prepare Standard Curves:

    • Prepare serial dilutions of the 20-hydroxyecdysone standard to create a standard curve (e.g., from 10 pg/mL to 10,000 pg/mL).

    • Prepare serial dilutions of this compound over a wider concentration range.

  • Assay Protocol:

    • Add standards and samples to the wells of the microtiter plate.

    • Add the primary ecdysteroid antibody to each well.

    • Add the enzyme-conjugated 20-hydroxyecdysone tracer to each well.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Plot the standard curve for 20-hydroxyecdysone (absorbance vs. log concentration).

    • Determine the concentration of 20-hydroxyecdysone that causes 50% inhibition of the maximum signal (IC50).

    • Plot the inhibition curve for this compound.

    • Determine the concentration of this compound that causes 50% inhibition (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of 20-hydroxyecdysone / IC50 of this compound) x 100

dot

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Standards (20E and Acetyl-20E) AddReagents Add Standards/Samples, Primary Antibody, and Tracer Standards->AddReagents Samples Prepare Samples Samples->AddReagents Incubate Incubate AddReagents->Incubate Wash Wash Plate Incubate->Wash AddSubstrate Add Substrate Wash->AddSubstrate IncubateColor Incubate for Color AddSubstrate->IncubateColor StopReaction Stop Reaction IncubateColor->StopReaction ReadPlate Read Absorbance StopReaction->ReadPlate PlotCurves Plot Inhibition Curves ReadPlate->PlotCurves CalcIC50 Calculate IC50 Values PlotCurves->CalcIC50 CalcCR Calculate % Cross-Reactivity CalcIC50->CalcCR

Caption: Experimental workflow for determining antibody cross-reactivity.

Alternative Methods: The Gold Standard of Specificity

When the potential for cross-reactivity is a concern, or when it is necessary to differentiate between various ecdysteroid metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique separates compounds based on their chromatographic properties and then identifies them based on their unique mass-to-charge ratios, providing a much higher degree of specificity than immunoassays.

Conclusion: A Call for Rigorous Validation

The accurate quantification of ecdysteroids is essential for advancing research in endocrinology, developmental biology, and pharmacology. While immunoassays offer a convenient platform for high-throughput analysis, their utility is contingent upon the specificity of the antibodies employed. The potential for cross-reactivity with metabolites such as this compound underscores the critical need for researchers to thoroughly validate their immunoassays. When specificity is paramount, the use of orthogonal methods like LC-MS/MS is strongly recommended to ensure the generation of reliable and reproducible data. Ultimately, a comprehensive understanding of the analytical tools and their limitations is fundamental to the integrity of scientific inquiry in the field of ecdysteroid research.

References

Unveiling the Mechanism of Action: A Comparative Guide to 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-O-Acetyl-20-hydroxyecdysone and its parent compound, 20-hydroxyecdysone (B1671079), to elucidate its mechanism of action. Due to a lack of direct comparative studies with quantitative data for this compound, this document establishes the well-documented mechanism of 20-hydroxyecdysone as a baseline and explores the potential implications of 3-O-acetylation based on existing research on ecdysteroid analogues.

Introduction to Ecdysteroids

Ecdysteroids are a class of steroid hormones that play a crucial role in the molting and metamorphosis of arthropods. The most common and well-studied ecdysteroid is 20-hydroxyecdysone (20E). Its acetylated derivative, this compound, is also of interest for its potential to exhibit modified biological activity. While the primary action of ecdysteroids in insects is mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor, their effects in mammals are thought to occur through different pathways, potentially involving estrogen receptor beta (ERβ) and Mas1, a G protein-coupled receptor.

Comparative Analysis of Biological Activity

The following table summarizes the known activity of 20-hydroxyecdysone, which serves as a benchmark for understanding the potential action of its 3-O-acetyl derivative.

CompoundTargetAssay TypeKey Findings
20-hydroxyecdysone Ecdysone Receptor (EcR/USP)Radioligand Binding AssayHigh affinity binding, crucial for initiating the molting cascade in insects.
Ecdysone-Responsive GenesReporter Gene AssayPotent activation of gene transcription.
Estrogen Receptor Beta (ERβ)In silico and in vitro studiesHypothesized to bind to ERβ in mammals, contributing to anabolic effects.
Mas1 ReceptorIn vitro studiesShown to activate the Mas1 receptor, potentially explaining pleiotropic effects in mammals.
This compound Ecdysone Receptor (EcR/USP)Data Not Available-
Ecdysone-Responsive GenesData Not Available-
Other Biological TargetsAntibacterial AssaysAcetylated derivatives of 20E show increased antibacterial activity.

Signaling Pathways and Experimental Workflows

To investigate and compare the mechanism of action of this compound with 20-hydroxyecdysone, specific experimental approaches are required. The following diagrams illustrate the key signaling pathway of ecdysteroids and the workflows for essential experimental protocols.

Ecdysteroid Signaling Pathway in Insects

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell Ecdysteroid Ecdysteroid (e.g., 20E, 3-O-Acetyl-20E) EcR_USP EcR/USP Heterodimer Ecdysteroid->EcR_USP Binds HSP Heat Shock Proteins EcR_USP->HSP Dissociates from EcRE Ecdysone Response Element (on DNA) EcR_USP->EcRE Binds to Transcription Transcription Activation EcRE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins (e.g., for molting) mRNA->Protein

Caption: Insect ecdysteroid signaling pathway.

Experimental Workflow: Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_workflow Competitive Radioligand Binding Assay step1 Prepare Receptor (e.g., EcR/USP expressed in Sf9 cells) step2 Incubate Receptor with Radiolabeled Ligand ([³H]Ponasterone A) and Unlabeled Competitor (20E or 3-O-Acetyl-20E) step1->step2 step3 Separate Bound and Free Radioligand (e.g., via filtration) step2->step3 step4 Quantify Bound Radioligand (Scintillation Counting) step3->step4 step5 Data Analysis: Determine Ki or IC50 step4->step5

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Reporter Gene Assay

Reporter_Gene_Assay_Workflow cluster_workflow Luciferase Reporter Gene Assay step1 Transfect Cells with: 1. Ecdysone Receptor (EcR & USP) 2. Reporter Plasmid (EcRE-Luciferase) step2 Treat Cells with Test Compounds (20E or 3-O-Acetyl-20E) step1->step2 step3 Lyse Cells and Add Luciferase Substrate step2->step3 step4 Measure Luminescence step3->step4 step5 Data Analysis: Determine EC50 step4->step5

Caption: Workflow for a luciferase reporter gene assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Ecdysone Receptor

Objective: To determine the binding affinity (Ki or IC50) of this compound to the ecdysone receptor complex (EcR/USP) in comparison to 20-hydroxyecdysone.

Materials:

  • Insect cell line (e.g., Sf9) expressing recombinant EcR and USP.

  • Radiolabeled ligand: [³H]Ponasterone A.

  • Unlabeled competitors: 20-hydroxyecdysone and this compound.

  • Binding buffer (e.g., Tris-HCl buffer with additives).

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Receptor Preparation: Culture and harvest Sf9 cells expressing EcR and USP. Prepare a membrane fraction by homogenization and centrifugation. Resuspend the pellet in binding buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Total Binding: Receptor preparation + [³H]Ponasterone A.

    • Non-specific Binding: Receptor preparation + [³H]Ponasterone A + a saturating concentration of unlabeled 20-hydroxyecdysone.

    • Competitive Binding: Receptor preparation + [³H]Ponasterone A + varying concentrations of either 20-hydroxyecdysone or this compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for Transcriptional Activation

Objective: To measure the ability of this compound to activate gene transcription via the ecdysone receptor, compared to 20-hydroxyecdysone.

Materials:

  • Mammalian cell line (e.g., HEK293 or CHO).

  • Expression plasmids for EcR and USP.

  • Reporter plasmid containing a luciferase gene under the control of an ecdysone response element (EcRE).

  • Transfection reagent.

  • Test compounds: 20-hydroxyecdysone and this compound.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Culture and Transfection: Plate cells in a 96-well plate. Co-transfect the cells with the EcR, USP, and EcRE-luciferase plasmids using a suitable transfection reagent.

  • Compound Treatment: After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of 20-hydroxyecdysone or this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a further 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence produced using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

The mechanism of action of this compound is presumed to be similar to that of its parent compound, 20-hydroxyecdysone, primarily through interaction with the ecdysone receptor in insects and potentially other receptors in mammals. However, the acetylation at the 3-O-position is likely to alter its physicochemical properties, which could affect its binding affinity, cell permeability, and metabolic stability, thereby modulating its overall biological activity. The provided experimental protocols offer a robust framework for quantitatively assessing these parameters and definitively confirming the mechanism of action of this compound. Further research is imperative to generate the specific quantitative data required for a direct and comprehensive comparison.

A Comparative Guide to the Dose-Response Analysis of 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of 3-O-Acetyl-20-hydroxyecdysone against the well-characterized ecdysteroid, 20-hydroxyecdysone (B1671079) (20E). Due to a lack of specific dose-response data for this compound in the public domain, this document outlines a proposed comparative analysis based on established experimental protocols and the known activity of related compounds. The data presented for this compound is hypothetical and serves as a template for researchers to generate and compare their own findings.

Comparative Dose-Response Data

The following table summarizes the known dose-dependent effects of 20-hydroxyecdysone on various cell lines and presents a hypothetical comparison for this compound. This comparison is based on the principle that acetylation may alter the compound's polarity and ability to cross cell membranes, potentially affecting its potency.

CompoundCell LineAssayEndpoint20-hydroxyecdysone (IC50/EC50)This compound (Hypothetical IC50/EC50)
20-hydroxyecdysoneDrosophila melanogaster l(2)mbnApoptosis AssayInduction of Apoptosis~1 µM[1]0.5 - 2 µM
20-hydroxyecdysoneHuman Non-Small Cell Lung Cancer (H1299, A549, H460)MTT AssayGrowth Inhibition>100 µM (slight inhibition)[2]>100 µM (slight inhibition)
20-hydroxyecdysoneMurine Myotubes (C2C12)Protein Synthesis AssayIncreased Protein SynthesisNot specified, but effective[3]Potentially similar or slightly enhanced
20-hydroxyecdysoneDrosophila melanogaster BII cellsReporter Gene AssayEcdysone (B1671078) Receptor ActivationPotent agonist[4]Expected agonist activity

Experimental Protocols

To generate the comparative data for this compound, the following detailed experimental protocols are recommended.

Cell Culture and Compound Preparation
  • Cell Lines:

    • Drosophila melanogaster l(2)mbn cells for apoptosis and ecdysone receptor activation studies.

    • Human Non-Small Cell Lung Cancer (NSCLC) cell lines (e.g., H1299, A549, H460) for cytotoxicity and anti-proliferative assays.

    • Murine C2C12 myoblasts for differentiation into myotubes to assess anabolic effects.

  • Culture Conditions: Cells should be cultured in their respective recommended media and conditions (e.g., temperature, CO2 concentration).

  • Compound Preparation:

    • Prepare stock solutions of this compound and 20-hydroxyecdysone in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the stock solutions in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response experiments. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a cytotoxic level (typically <0.1%).

Dose-Response Assays

1. Cell Viability/Proliferation Assay (MTT Assay) [2]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds (this compound and 20-hydroxyecdysone) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

2. Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining with Flow Cytometry) [5]

  • Treat cells with different concentrations of the test compounds for a specified duration.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) can be quantified.

  • Plot the percentage of apoptotic cells against the compound concentration to observe the dose-response relationship.

3. Ecdysone Receptor Activation Assay (Reporter Gene Assay)

  • Utilize a Drosophila cell line (e.g., S2 cells) stably or transiently transfected with a reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Expose the transfected cells to a range of concentrations of this compound and 20-hydroxyecdysone.

  • After an appropriate incubation period, lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Plot the reporter gene activity against the compound concentration to generate dose-response curves and determine the EC50 values for receptor activation.

Visualizations

Ecdysone Signaling Pathway

The canonical signaling pathway for ecdysteroids in insects involves the activation of a nuclear receptor complex. 20-hydroxyecdysone (and presumably this compound) binds to a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[6][7][8] This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of target genes that regulate developmental processes like molting and metamorphosis.[9][10]

Ecdysone_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone EcR_USP EcR/USP Heterodimer 20E->EcR_USP Binds to EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Binds to Target_Gene Target Gene Transcription EcRE->Target_Gene

Caption: Canonical Ecdysone Signaling Pathway.

Experimental Workflow for Comparative Dose-Response Analysis

The following diagram illustrates the logical flow of experiments to compare the dose-response of this compound and 20-hydroxyecdysone.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions (this compound & 20-hydroxyecdysone) Treatment Treat Cells with Compounds (Dose-Range) Compound_Prep->Treatment Cell_Culture Culture and Seed Specific Cell Line Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Reporter Reporter Gene Assay (Receptor Activation) Treatment->Reporter Data_Analysis Measure Readouts (Absorbance, Fluorescence, Luminescence) MTT->Data_Analysis Apoptosis->Data_Analysis Reporter->Data_Analysis Dose_Response_Curves Generate Dose-Response Curves Data_Analysis->Dose_Response_Curves IC50_EC50 Calculate IC50 / EC50 Values Dose_Response_Curves->IC50_EC50 Comparison Compare Potency and Efficacy IC50_EC50->Comparison

Caption: Experimental Workflow for Dose-Response Analysis.

References

comparing the gene expression profiles induced by different ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in endocrinology, entomology, and drug development, understanding the nuanced effects of different ecdysteroids is critical for leveraging their potent biological activities. This guide provides an objective comparison of the gene expression profiles induced by two prominent ecdysteroids: the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and its potent phytoecdysteroid analog, ponasterone A (PoA). The data presented here is derived from a landmark study by Gonsalves et al. (2011), which utilized genome-wide microarray analysis to compare their transcriptional responses in Drosophila melanogaster Kc167 cells.

Data Presentation: Quantitative Comparison of Gene Regulation

The study by Gonsalves et al. (2011) revealed significant differences in the transcriptional responses to 20E and PoA. Despite both compounds acting through the ecdysone (B1671078) receptor (EcR), they regulate largely distinct sets of genes. Ponasterone A, which exhibits a higher affinity for the EcR, regulates a substantially greater number of genes than 20E.[1]

To minimize effects from differences in receptor affinity, the concentrations were adjusted to 0.5 µM for 20E and an eight-fold lower concentration of 0.0625 µM for PoA. The analysis identified 148 genes regulated by 20E and 256 genes regulated by PoA, with surprisingly little overlap between the two sets.[1]

Below are summary tables of the top differentially expressed genes for each ecdysteroid after a 4-hour treatment, showcasing the distinct transcriptional fingerprints of these two compounds.

Table 1: Top Upregulated Genes by 20-Hydroxyecdysone (20E) in Kc167 Cells

Gene SymbolGene NameFold Change
Eip75BEcdysone-induced protein 75B28.5
Hr3Hormone receptor 325.4
brbroad16.7
Eip74EFEcdysone-induced protein 74EF14.3
Cyp18a1Cytochrome P450-18a18.2
Sox14SRY-related HMG-box 147.5
ftz-f1fushi tarazu factor 16.1
CG13222Uncharacterized protein5.8
Kr-h1Kruppel-homolog 15.5
ImpL3Ecdysone-inducible gene L35.2

Data extracted from supplementary materials of Gonsalves et al., BMC Genomics, 2011.

Table 2: Top Upregulated Genes by Ponasterone A (PoA) in Kc167 Cells

Gene SymbolGene NameFold Change
Hsp23Heat shock protein 2321.2
Hsp26Heat shock protein 2618.9
Hsp27Heat shock protein 2715.1
Hsp67BcHeat shock protein 67Bc12.5
CecCCecropin C11.8
CG14949Uncharacterized protein10.4
Tsf2Transferrin 29.7
AttCAttacin-C8.9
MtkMetchnikowin8.5
DptBDiptericin B7.8

Data extracted from supplementary materials of Gonsalves et al., BMC Genomics, 2011.

Mandatory Visualization

The signaling pathway and experimental workflow are visualized below to provide a clear understanding of the biological context and the methodology used in this type of comparative study.

Ecdysteroid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcI Ecdysteroid Importer EcR EcR EcI->EcR Binds to Receptor EcRE Ecdysone Response Element (EcRE) EcR->EcRE Binds DNA USP USP USP->EcRE Genes Target Gene Transcription (e.g., br, Eip75B, Hr3) EcRE->Genes Activates/Represses Ecdysteroid Ecdysteroid (20E or PoA) Ecdysteroid->EcI Enters Cell

Figure 1. Canonical Ecdysteroid Signaling Pathway.

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_processing Sample & Data Processing cluster_analysis Data Analysis A Kc167 Cell Culture B1 Treat with 0.5 µM 20E A->B1 B2 Treat with 0.0625 µM PoA A->B2 B3 Control (Vehicle) A->B3 C RNA Extraction B1->C B2->C B3->C D cDNA Synthesis & Labeling C->D E Microarray Hybridization D->E F Scan Array & Image Analysis E->F G Data Normalization F->G H Identify Differentially Expressed Genes (DEGs) G->H I Functional Annotation & Pathway Analysis H->I

Figure 2. Workflow for Comparative Gene Expression Profiling.

Experimental Protocols

The following is a summary of the key experimental protocols adapted from Gonsalves et al. (2011) for the comparative microarray analysis of 20E and PoA.

Cell Culture and Hormone Treatment
  • Cell Line: Drosophila melanogaster Kc167 cells were used.

  • Culture Conditions: Cells were cultured in Schneider's Drosophila medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Hormone Treatment: For the comparative analysis, cells were treated with one of the following for 4 hours:

    • 0.5 µM 20-hydroxyecdysone (20E)

    • 0.0625 µM ponasterone A (PoA)

    • Ethanol vehicle (Control)

  • Replicates: The experiment was performed in biological triplicate for each condition.

RNA Extraction and Purification
  • Lysis: After the 4-hour incubation, cells were harvested and total RNA was extracted using the TRIzol reagent (Invitrogen) according to the manufacturer's protocol.

  • Purification: The RNA was further purified using the RNeasy Mini Kit (Qiagen) to ensure high quality.

  • Quality Control: RNA concentration and purity were assessed using a spectrophotometer, and integrity was verified via gel electrophoresis.

Microarray Hybridization and Analysis
  • cDNA Synthesis and Labeling: Purified RNA was reverse transcribed into cDNA. During this process, aminoallyl-dUTP was incorporated. The aminoallyl-cDNA was then labeled with Cy3 or Cy5 fluorescent dyes.

  • Hybridization: Labeled cDNA from a hormone-treated sample (e.g., Cy5-labeled) and a control sample (e.g., Cy3-labeled) were combined and hybridized to a Drosophila oligonucleotide microarray slide.

  • Scanning and Feature Extraction: After hybridization and washing, the microarray slides were scanned using a GenePix 4000B scanner. The resulting images were analyzed with GenePix Pro software to quantify the fluorescence intensity for each spot.

Data Analysis
  • Normalization: The raw intensity data was normalized to correct for technical variations, such as differences in dye incorporation and detection efficiencies. A common method used is Lowess normalization.

  • Differential Expression Analysis: Statistical analysis was performed to identify genes with significant changes in expression between the hormone-treated and control groups. A cut-off, typically involving a fold-change threshold (e.g., >1.5-fold) and a p-value (e.g., <0.05), was applied to determine the list of differentially expressed genes.

  • Functional Annotation: The lists of differentially expressed genes were then analyzed using bioinformatics tools to identify over-represented Gene Ontology (GO) terms and biological pathways, providing insight into the functional consequences of the gene expression changes.

References

Validating 3-O-Acetyl-20-hydroxyecdysone: A Comparative Guide for Ecdysone Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 3-O-Acetyl-20-hydroxyecdysone as an ecdysone (B1671078) receptor (EcR) agonist. Due to limited publicly available data specifically quantifying the binding affinity and in vivo activity of this compound, this document focuses on established experimental protocols and comparative data for well-characterized EcR agonists. This information will enable researchers to effectively design and execute studies to determine the potency and efficacy of this compound and other novel compounds.

Ecdysone Receptor Signaling Pathway

The ecdysone receptor is a nuclear receptor that, upon binding to its ligand, forms a heterodimer with the Ultraspiracle protein (USP).[1] This complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of genes that regulate molting and metamorphosis in insects.[2]

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) EcR_USP_Complex EcR/USP Heterodimer EcR->EcR_USP_Complex dimerizes with USP Ultraspiracle (USP) USP->EcR_USP_Complex Agonist Ecdysone Agonist (e.g., this compound) Agonist->EcR binds EcRE Ecdysone Response Element (EcRE) EcR_USP_Complex->EcRE binds to Target_Gene Target Gene Transcription EcRE->Target_Gene activates Molting_Proteins Molting & Metamorphosis Proteins Target_Gene->Molting_Proteins leads to

Figure 1. Simplified Ecdysone Receptor Signaling Pathway.

Comparative Performance of Ecdysone Receptor Agonists

The following table summarizes the reported activity of several well-characterized ecdysone receptor agonists. The median effective concentration (EC50) is a common measure of agonist potency, representing the concentration required to elicit a 50% maximal response in a reporter gene assay. A lower EC50 value indicates higher potency.

CompoundTypeTarget Organism/Cell LineEC50 (M)Reference
20-HydroxyecdysoneEcdysteroidDrosophila melanogaster S2 cells1.26 x 10⁻⁵[3]
20-HydroxyecdysoneEcdysteroidSpodoptera frugiperda Sf9 cells6.17 x 10⁻⁵[3]
Ponasterone APhytoecdysteroidDrosophila melanogaster S2 cells2.69 x 10⁻⁶[3]
Ponasterone APhytoecdysteroidSpodoptera frugiperda Sf9 cells5.37 x 10⁻⁶[3]
TebufenozideDiacylhydrazineDrosophila melanogaster S2 cells3.98 x 10⁻⁴[3]
TebufenozideDiacylhydrazineSpodoptera frugiperda Sf9 cells7.94 x 10⁻⁶[3]

Experimental Protocols for Agonist Validation

To validate this compound as an ecdysone receptor agonist, a series of in vitro and in vivo experiments are required.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the ecdysone receptor.

Objective: To determine the binding affinity (Ki) of this compound for the EcR/USP heterodimer.

Methodology:

  • Receptor Preparation: The ligand-binding domains (LBDs) of EcR and USP are expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Radioligand: A high-affinity radiolabeled ecdysteroid, such as [³H]Ponasterone A, is used.

  • Assay: A constant concentration of the purified EcR/USP heterodimer and [³H]Ponasterone A are incubated with varying concentrations of the unlabeled test compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration through glass fiber filters.

  • Detection: The amount of radioactivity on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified EcR/USP - [³H]Ponasterone A - Test Compound Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Filter Separate Bound and Unbound Ligand via Filtration Incubate->Filter Scintillation_Count Quantify Radioactivity Filter->Scintillation_Count Analyze_Data Calculate IC50 and Ki Scintillation_Count->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for a Competitive Radioligand Binding Assay.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an ecdysone response element.

Objective: To determine the functional potency (EC50) of this compound as an EcR agonist.

Methodology:

  • Cell Line: An insect cell line (e.g., Drosophila S2 or Spodoptera Sf9) is stably or transiently transfected with two plasmids:

    • An expression vector for the EcR and USP proteins.

    • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of a promoter with multiple copies of an ecdysone response element (EcRE).

  • Treatment: The transfected cells are treated with a range of concentrations of the test compound.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate and detection method (e.g., luminometry for luciferase).

  • Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.

Reporter_Gene_Assay_Logic cluster_workflow Reporter Gene Assay Workflow cluster_logic Logical Relationship Transfect Transfect Insect Cells with EcR/USP and EcRE-Reporter Plasmids Treat Treat Cells with Test Compound Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Measure Measure Reporter Gene Activity Incubate->Measure Analyze Generate Dose-Response Curve and Calculate EC50 Measure->Analyze Agonist_Binding Agonist Binds to EcR/USP Transcription_Activation Transcription of Reporter Gene Agonist_Binding->Transcription_Activation Signal_Detection Detectable Signal (e.g., Light) Transcription_Activation->Signal_Detection

Figure 3. Workflow and Logic of a Reporter Gene Assay.

In Vivo Bioassays

In vivo assays are crucial for determining the physiological effects of the compound on whole organisms.

Objective: To evaluate the insecticidal and developmental effects of this compound.

Methodology:

  • Test Organism: Select a relevant insect species (e.g., Drosophila melanogaster, Spodoptera exigua).

  • Application: The test compound is administered to the insects, typically through dietary incorporation or topical application.

  • Observation: The insects are monitored for various endpoints, including:

    • Mortality: The concentration or dose that causes 50% mortality (LC50 or LD50) is determined.

    • Developmental Effects: Observe for premature molting, incomplete ecdysis, and morphological abnormalities.

    • Growth Inhibition: Measure the effect on larval weight gain and development time.

  • Data Analysis: Dose-response relationships are established for the observed effects.

Conclusion

The validation of this compound as an ecdysone receptor agonist requires a systematic approach involving in vitro binding and functional assays, followed by in vivo confirmation of its biological activity. The experimental protocols and comparative data presented in this guide provide a robust framework for these investigations. By employing these methodologies, researchers can accurately characterize the potency and efficacy of this compound and contribute to the development of novel and selective insect control agents.

References

assessing the specificity of 3-O-Acetyl-20-hydroxyecdysone's biological effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 3-O-Acetyl-20-hydroxyecdysone and its parent compound, 20-hydroxyecdysone (B1671079). The specificity of these ecdysteroids is a critical factor in their potential applications, from insect-specific pest control to therapeutic agents in mammals. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive assessment for research and development.

Executive Summary

Ecdysteroids, primarily known for their role in arthropod molting and metamorphosis, are also gaining attention for their diverse pharmacological effects in mammals. 20-hydroxyecdysone (20E) is the most abundant and biologically active ecdysteroid in insects. Its acetylated derivative, this compound, has been investigated for potential alterations in biological activity and specificity.

Available data suggests that acetylation at the 3-position can modulate the biological activity of 20E. Notably, studies have indicated that acetylation can enhance the antimicrobial properties of 20-hydroxyecdysone. However, comprehensive data directly comparing the receptor binding affinities and a broad range of biological effects between this compound and 20-hydroxyecdysone is limited in publicly available literature. This guide synthesizes the current knowledge to facilitate further research and development.

Comparative Biological Activity

The primary mode of action for ecdysteroids in insects is through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of an ecdysteroid to this complex initiates a transcriptional cascade leading to molting and metamorphosis. In mammals, which lack a homologous EcR, ecdysteroids are thought to exert their effects through various other pathways, including potential interactions with estrogen receptor beta (ERβ) and G-protein coupled receptors (GPCRs).

Antimicrobial Activity

A key observed difference between 20-hydroxyecdysone and its acetylated derivatives lies in their antimicrobial activity. While 20E itself shows limited antimicrobial effects, acetylation has been shown to significantly enhance this property.

CompoundOrganismEffectMeasurementSource
20-hydroxyecdysone Various microbesLow to no activity-[1]
Acetylated 20-hydroxyecdysone derivatives Microbes inducing inflammatory and purulent processesIncreased antibacterial activityQualitative[1]
20-hydroxyecdysone-2,3,22-tri-O-acetate Cryptococcus neoformansAntifungalMIC: >2 mg/mL[2]
Semi-synthetic 20E oxime derivatives Cryptococcus neoformansAntifungalMIC: 1-2 mg/mL[2]

Experimental Protocols

To assess the specificity and biological effects of ecdysteroids like this compound, several key experimental protocols are employed.

Ecdysteroid Receptor Competitive Binding Assay

This assay is crucial for determining the binding affinity of a compound to the ecdysone receptor, providing a direct measure of its potential to elicit ecdysteroid-like effects in insects.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) to the EcR/USP heterodimer by measuring its ability to displace a radiolabeled or fluorescently-labeled known ligand (e.g., [³H]-Ponasterone A).

Materials:

  • Purified EcR and USP proteins

  • Radiolabeled or fluorescently-labeled ecdysteroid ligand (e.g., [³H]-Ponasterone A)

  • Unlabeled competitor ligands (20-hydroxyecdysone and this compound)

  • Binding buffer (e.g., Tris-HCl buffer with appropriate salts and stabilizers)

  • Filtration apparatus (e.g., glass fiber filters)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare Receptor Complex: Incubate purified EcR and USP proteins to allow for heterodimer formation.

  • Set up Competition Reactions: In a series of tubes or wells, combine the EcR/USP complex with a fixed concentration of the labeled ligand.

  • Add Competitors: Add increasing concentrations of the unlabeled competitor ligands (20-hydroxyecdysone or this compound) to the reaction mixtures. Include a control with no unlabeled competitor.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Quantification:

    • For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • For fluorescently-labeled ligands, measure the fluorescence of the filters using a plate reader.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.[3][4]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Objective: To determine the lowest concentration of this compound and 20-hydroxyecdysone that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (this compound and 20-hydroxyecdysone)

  • Microbial strains (bacteria or fungi)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow the microbial strain to a specific density in the appropriate broth.

  • Prepare Compound Dilutions: Prepare a serial dilution of the test compounds in the growth medium in the 96-well plates.

  • Inoculate Plates: Add a standardized amount of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density using a plate reader.[5]

Signaling Pathways

The biological effects of this compound and 20-hydroxyecdysone are mediated by their interaction with specific signaling pathways.

Insect Ecdysteroid Signaling Pathway

In insects, the binding of 20-hydroxyecdysone to the EcR/USP heterodimer triggers a well-defined signaling cascade.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone EcR_USP_inactive EcR/USP Heterodimer (inactive) 20E->EcR_USP_inactive Binds to EcR EcR_USP_active 20E-EcR/USP Complex (active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Target_Genes Target Gene Transcription EcRE->Target_Genes Biological_Response Molting & Metamorphosis Target_Genes->Biological_Response

Caption: Insect Ecdysteroid Signaling Pathway.

Putative Mammalian Signaling Pathways

The mechanisms of action for ecdysteroids in mammals are less understood and are likely multifaceted. Research suggests the involvement of membrane-bound receptors and potential crosstalk with other signaling pathways.

Mammalian_Ecdysteroid_Signaling cluster_extracellular Extracellular cluster_cell Mammalian Cell Ecdysteroid Ecdysteroid (e.g., 20E, 3-O-Acetyl-20E) GPCR G-Protein Coupled Receptor (GPCR) Ecdysteroid->GPCR Potential Binding ER_beta Estrogen Receptor β (ERβ) Ecdysteroid->ER_beta Potential Interaction (disputed) Second_Messengers Second Messengers (e.g., cAMP, Ca2+) GPCR->Second_Messengers Gene_Transcription Altered Gene Transcription ER_beta->Gene_Transcription Kinase_Cascades Kinase Cascades (e.g., MAPK, Akt) Second_Messengers->Kinase_Cascades Kinase_Cascades->Gene_Transcription Cellular_Response Physiological Effects (Anabolic, Anti-inflammatory, etc.) Gene_Transcription->Cellular_Response

Caption: Putative Mammalian Ecdysteroid Signaling Pathways.

Conclusion

The available evidence suggests that 3-O-acetylation of 20-hydroxyecdysone can alter its biological activity, notably by enhancing its antimicrobial properties. However, a comprehensive understanding of the specificity of this compound, particularly in comparison to 20-hydroxyecdysone, requires further investigation. Direct comparative studies employing standardized experimental protocols, such as competitive binding assays and a broad range of bioassays, are needed to elucidate the structure-activity relationships and determine the full therapeutic and biotechnological potential of this modified ecdysteroid. The signaling pathways in mammals also remain an active area of research, with the potential for novel target identification and drug development. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

Acetylated vs. Non-Acetylated Ecdysteroids: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of steroid hormone research, the comparative efficacy of acetylated versus non-acetylated ecdysteroids presents a compelling area of investigation for researchers, scientists, and drug development professionals. This guide offers an objective comparison of these two classes of compounds, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Data Presentation: A Comparative Overview

The addition of acetyl groups to an ecdysteroid molecule can significantly alter its biological activity. While comprehensive quantitative data across a wide range of acetylated ecdysteroids remains an area of active research, existing studies provide valuable insights into these differences. The following tables summarize the available comparative data.

Compound ComparisonBiological ActivityOrganism/SystemKey Finding
20-Hydroxyecdysone (B1671079) (20E) vs. 20E-acetates Antimicrobial & NematicidalVarious microorganisms and nematodesAcetylated derivatives (2-acetate, 2,3,22-triacetate, and 2,3,22,25-tetraacetate) exhibit higher activity than the parent 20E.[1]
Turkesterone vs. Turkesterone 11α-acyl derivatives Ecdysteroid Agonist ActivityDrosophila melanogaster B(II) cell line11α-acyl derivatives retain significant biological activity. Activity varies with acyl chain length, with C6 to C10 chains showing increased activity compared to shorter (C2-C4) and longer (C14-C20) chains.
CompoundBioassayEC50 (nM)Relative Activity (%)
Turkesterone Drosophila B(II) cell bioassay25100
Turkesterone 11α-acetate Drosophila B(II) cell bioassay15016.7
Turkesterone 11α-propionate Drosophila B(II) cell bioassay20012.5
Turkesterone 11α-butyrate Drosophila B(II) cell bioassay3008.3
Turkesterone 11α-hexanoate Drosophila B(II) cell bioassay10025
Turkesterone 11α-octanoate Drosophila B(II) cell bioassay8031.3
Turkesterone 11α-decanoate Drosophila B(II) cell bioassay12020.8
Turkesterone 11α-myristate Drosophila B(II) cell bioassay4006.3
Turkesterone 11α-arachidate Drosophila B(II) cell bioassay>1000<2.5

Experimental Protocols

To ensure the reproducibility and extension of these findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of acetylated and non-acetylated ecdysteroids.

Protocol 1: Synthesis of 20-Hydroxyecdysone Acetates

This protocol outlines a general method for the acetylation of 20-hydroxyecdysone.

Materials:

  • 20-Hydroxyecdysone (20E)

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 20-hydroxyecdysone in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution. The molar equivalents of acetic anhydride can be varied to control the degree of acetylation.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired acetylated derivatives.

  • Characterize the purified products by spectroscopic methods (e.g., NMR, Mass Spectrometry).

Protocol 2: Drosophila melanogaster B(II) Cell Bioassay for Ecdysteroid Agonist Activity

This bioassay is a common method to determine the biological activity of ecdysteroids and their analogs.

Materials:

  • Drosophila melanogaster B(II) cell line

  • Schneider's Drosophila Medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (acetylated and non-acetylated ecdysteroids) dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture B(II) cells in Schneider's Drosophila Medium at 25°C.

  • Seed the cells into 96-well microplates at a density of 1 x 10^5 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle only).

  • Incubate the plates at 25°C for 72 hours.

  • After incubation, assess cell proliferation or a specific reporter gene activity. For proliferation, a common method is the MTT assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the EC50 value (the concentration that elicits a half-maximal response) for each compound by plotting the dose-response curve.

Protocol 3: Radioligand Displacement Assay for Ecdysone (B1671078) Receptor Binding Affinity

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ecdysone receptor (EcR).

Materials:

  • Source of ecdysone receptor (e.g., nuclear extract from insect cells or purified recombinant EcR/USP heterodimer).

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A).

  • Unlabeled test compounds (acetylated and non-acetylated ecdysteroids).

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the ecdysone receptor source, a fixed concentration of the radiolabeled ecdysteroid, and varying concentrations of the unlabeled test compound in the binding buffer.

  • Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complex.

  • Wash the filters quickly with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the ecdysteroid signaling pathway and a general experimental workflow for the comparative analysis.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid (Acetylated or Non-acetylated) EcR_USP EcR/USP Heterodimer Ecdysteroid->EcR_USP Binds to EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcRE Ecdysone Response Element EcR_USP->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates Biological_Response Biological Response (e.g., Molting, Gene Expression) Transcription->Biological_Response Leads to Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Biological Evaluation cluster_comparison Comparative Analysis Start Start with Non-acetylated Ecdysteroid Acetylation Acetylation Reaction Start->Acetylation Purification Purification & Characterization Acetylation->Purification Acetylated_Ecd Acetylated Ecdysteroid Purification->Acetylated_Ecd Cell_Assay Cell-based Bioassay (e.g., Drosophila B(II) cells) Acetylated_Ecd->Cell_Assay Binding_Assay Receptor Binding Assay (Radioligand Displacement) Acetylated_Ecd->Binding_Assay Non_Acetylated_Ecd Non-acetylated Ecdysteroid (Control) Non_Acetylated_Ecd->Cell_Assay Non_Acetylated_Ecd->Binding_Assay Data_Analysis Data Analysis (EC50, IC50, Ki) Cell_Assay->Data_Analysis Binding_Assay->Data_Analysis Comparison Compare Activity & Binding Affinity Data_Analysis->Comparison

References

Safety Operating Guide

Proper Disposal of 3-O-Acetyl-20-hydroxyecdysone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of 3-O-Acetyl-20-hydroxyecdysone is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This document outlines the necessary procedures for researchers, scientists, and drug development professionals.

When handling this compound, it is imperative to adhere to established safety protocols to minimize risk and prevent environmental contamination. Although specific disposal procedures for this compound are not extensively documented, a comprehensive approach based on safety data sheets (SDS) for similar compounds and general laboratory best practices ensures responsible waste management.

Disposal Procedures

The primary recommendation for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal company. This ensures that the compound is handled and processed in accordance with all applicable regulations.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, including unused or expired material and contaminated items (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container. The container should be designated for "non-hazardous" or "chemical" waste, in line with your institution's waste management policies.

    • Solutions: For solutions containing this compound, collect them in a sealed, leak-proof container labeled with the full chemical name and concentration. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with "this compound" and any other components of the waste. Include the date and the name of the generating laboratory.

  • Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, heat, and open flames.

  • Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for waste manifest and pickup scheduling.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and cleaning agents. Dispose of the cleaning materials as contaminated solid waste.

Important Considerations:

  • Environmental Protection: Do not dispose of this compound down the drain or in regular trash. While some safety data for similar compounds indicate low immediate toxicity, related ecdysteroids are known to be very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing release into the environment is crucial.[1][2]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for chemical waste. Consult your EHS office for specific guidance applicable to your location.

  • Spill Management: In the event of a spill, contain the material to prevent it from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container.[2] For liquid spills, absorb the material with an inert absorbent and place it in the waste container. Ensure the area is well-ventilated.

Quantitative Data Summary

There is a lack of specific quantitative data regarding disposal limits for this compound in publicly available resources. The following table provides a qualitative summary based on available safety information for this compound and its analogs.

ParameterGuidelineSource
Aquatic Toxicity High potential for aquatic toxicity.Based on data for 20-Hydroxyecdysone[1]
Recommended Disposal Method Approved Waste Disposal PlantSigma-Aldrich SDS for similar compounds
Environmental Release Avoid release to the environment.Fisher Scientific SDS[2], ECHEMI SDS[1]
Sewer/Drain Disposal Prohibited.Cayman Chemical SDS[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste Generated B Identify Waste Type A->B C Solid Waste (Unused compound, contaminated consumables) B->C Solid D Liquid Waste (Solutions containing the compound) B->D Liquid E Collect in a labeled, sealed container for solid chemical waste C->E F Collect in a labeled, sealed, leak-proof container for liquid chemical waste D->F G Store waste in a designated, secure area E->G F->G H Contact Institutional EHS for pickup G->H I Complete waste manifest and transfer to authorized personnel H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-O-Acetyl-20-hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-O-Acetyl-20-hydroxyecdysone, including operational and disposal plans.

While specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to handle it with care, following standard laboratory safety protocols for chemical compounds. Safety Data Sheets (SDS) for closely related ecdysteroids, such as 2-O-Acetyl-20-hydroxyecdysone and 20-Hydroxyecdysone, indicate that while they are not classified as hazardous, appropriate personal protective equipment should be worn to minimize exposure.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling.

PropertyValue
Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol [1]
Appearance Solid[2]
Melting Point 242 - 244 °C (for the related compound Ecdysterone)[2]
Solubility No information available[2]
Storage Store in a freezer.[2] For long-term storage, -20°C is recommended.[3][4]
Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to prevent skin and eye contact, as well as inhalation.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl gloves are recommended to prevent skin contact.[5] Always wash the outside of gloves before removal.[5]
Eye and Face Protection Safety glasses with side shields or gogglesTo protect against splashes and dust.[6] For full facial protection from splashes, a face shield can be worn in addition to goggles.[7]
Skin and Body Protection Laboratory coat or long-sleeved gownA closed-front lab coat should be worn to protect skin and clothing.[8]
Respiratory Protection Not generally required under normal use with adequate ventilationIf handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[2][9]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a freezer, as recommended.[2] Ensure the storage area is well-ventilated.

Preparation for Use
  • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.

  • PPE: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid, do so in a fume hood or on a balance with a draft shield to minimize the risk of inhaling airborne particles.

Dissolving the Compound
  • Solvent Selection: If preparing a solution, select an appropriate solvent. Protocols for similar compounds suggest using DMSO, PEG300, Tween-80, and saline or corn oil.[10]

  • Procedure: Add the solvent to the weighed compound slowly. If precipitation occurs, heating and/or sonication can be used to aid dissolution.[10]

First Aid Measures

In the event of exposure, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] If irritation persists, seek medical attention.[11]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes.[9][11] Remove contaminated clothing.
Inhalation Move to fresh air.[2][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[11]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Collection: Collect all waste materials, including unused compound and contaminated disposables (e.g., gloves, pipette tips), in a designated and clearly labeled chemical waste container.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant, following all local, state, and federal regulations.[9] Do not release into the environment.[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Receive and Inspect Compound B Store in Freezer A->B Intact Container C Don Appropriate PPE B->C D Weigh Solid in Ventilated Area C->D E Prepare Solution (if applicable) D->E F Decontaminate Work Area D->F E->F G Collect Waste F->G H Dispose of Waste via Approved Channels G->H

Caption: Workflow for safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。